molecular formula C21H36 B1235032 Pregnane CAS No. 24909-91-9

Pregnane

カタログ番号: B1235032
CAS番号: 24909-91-9
分子量: 288.5 g/mol
InChIキー: JWMFYGXQPXQEEM-WZBAXQLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pregnane is the fundamental saturated steroid backbone from which a vast array of biologically critical compounds are derived. As a core structural framework, it is an essential reference standard and starting material in biochemical research, particularly in the study of steroidogenesis and metabolic pathways. Its primary research value lies in its role as a direct precursor to this compound neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor and are studied for their profound effects on the central nervous system, including anxiolytic, antidepressant, and sedative actions . Furthermore, this compound derivatives are pivotal in researching the this compound X Receptor (PXR), a key nuclear receptor that acts as a sensor for xenobiotics . Activation of PXR regulates the expression of drug-metabolizing enzymes and transporters, including cytochrome P450 3A4 (CYP3A4) and MDR1, making this compound-based compounds vital for in vitro studies of drug-drug interactions, chemotherapeutic resistance, and detoxification pathways . This product is presented as a high-purity chemical tool to support these advanced areas of investigation. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16?,17-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMFYGXQPXQEEM-WZBAXQLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425881
Record name Pregnane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24909-91-9
Record name Pregnane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24909-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Functions of Endogenous Pregnane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous pregnane derivatives, a class of neurosteroids synthesized from cholesterol, play a critical role in modulating neuronal excitability, synaptic plasticity, and overall brain function. These neurosteroids, including allopregnanolone and pregnenolone sulfate, exert their effects primarily through interactions with major neurotransmitter receptors, positioning them as key regulators of both physiological and pathological processes in the central nervous system. This technical guide provides a comprehensive overview of the core biological functions of these derivatives, with a focus on their mechanisms of action, physiological relevance, and implications for therapeutic development. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies in the field. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of these complex processes.

Introduction to Endogenous this compound Derivatives

This compound derivatives are a class of steroids characterized by a C21 steroidal skeleton. Within the central nervous system (CNS), certain this compound derivatives are synthesized de novo from cholesterol and are thus termed "neurosteroids".[1] These molecules act as potent modulators of neuronal function, often through non-genomic mechanisms that involve direct interaction with neurotransmitter receptors.[2][3] The two most extensively studied endogenous this compound derivatives are allopregnanolone (a metabolite of progesterone) and pregnenolone sulfate (the sulfated ester of pregnenolone).[2] Allopregnanolone is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[4][5] Conversely, pregnenolone sulfate is a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[6][7][8] The opposing actions of these two neurosteroids highlight their crucial role in maintaining the delicate balance between neuronal inhibition and excitation, which is fundamental for normal brain function.

Biosynthesis of this compound Derivatives

The synthesis of this compound neurosteroids originates from cholesterol.[9][10][11] The initial and rate-limiting step is the translocation of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the steroidogenic acute regulatory (StAR) protein.[11][12] Within the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450 side-chain cleavage (P450scc).[10][12] Pregnenolone then serves as the central precursor for the synthesis of other this compound derivatives.

Allopregnanolone Synthesis:

  • Pregnenolone is converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[10]

  • Progesterone is then reduced to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase.[10]

  • Finally, 5α-DHP is converted to allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD).[10]

Pregnenolone Sulfate Synthesis: Pregnenolone can be sulfated by a sulfotransferase enzyme to form pregnenolone sulfate. This sulfation step significantly alters the molecule's properties, rendering it more water-soluble and affecting its receptor interactions.[13]

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone P450scc (Mitochondria) progesterone Progesterone pregnenolone->progesterone 3β-HSD ps Pregnenolone Sulfate pregnenolone->ps Sulfotransferase dhp 5α-Dihydroprogesterone progesterone->dhp 5α-Reductase allopregnanolone Allopregnanolone dhp->allopregnanolone 3α-HSD

Figure 1: Biosynthesis pathway of allopregnanolone and pregnenolone sulfate.

Allopregnanolone: A Potent Modulator of GABA-A Receptors

Allopregnanolone is one of the most potent endogenous positive allosteric modulators of the GABA-A receptor.[4][5] It enhances the receptor's response to GABA, thereby increasing chloride ion influx and causing hyperpolarization of the neuron, which leads to an inhibitory effect on neuronal excitability.[14]

Mechanism of Action

Allopregnanolone binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA and benzodiazepines.[15] This binding potentiates the GABA-mediated chloride current. At higher concentrations, allopregnanolone can directly gate the GABA-A receptor channel in the absence of GABA.[5] The effects of allopregnanolone are dependent on the subunit composition of the GABA-A receptor, with a particularly high affinity for receptors containing the δ subunit, which are often located extrasynaptically and mediate tonic inhibition.[15][16]

G cluster_0 GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to orthosteric site Allo Allopregnanolone Allo->GABA_R Binds to allosteric site Cl_channel Chloride Channel Allo->Cl_channel Potentiates opening GABA_R->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Figure 2: Allopregnanolone signaling at the GABA-A receptor.

Physiological and Pathological Roles

Fluctuations in allopregnanolone levels are associated with various physiological and pathological conditions:

  • Stress: Acute stress can lead to an increase in allopregnanolone levels, which is thought to be a compensatory mechanism to dampen the stress response.[5]

  • Menstrual Cycle and Pregnancy: Allopregnanolone levels fluctuate throughout the menstrual cycle and rise significantly during pregnancy, contributing to changes in mood and anxiety.[5][15] The sharp decline in allopregnanolone after childbirth is implicated in postpartum depression.[15]

  • Mood and Anxiety Disorders: Dysregulation of allopregnanolone levels has been linked to major depressive disorder and anxiety disorders.[2]

Pregnenolone Sulfate: A Modulator of NMDA Receptors

Pregnenolone sulfate (PS) is a neurosteroid that primarily modulates the function of NMDA receptors, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[6][7][8]

Mechanism of Action

PS acts as a positive allosteric modulator of NMDA receptors, enhancing the influx of calcium ions in response to glutamate binding.[6][17] This potentiation of NMDA receptor function is thought to underlie the cognitive-enhancing effects of PS.[13] Interestingly, at higher concentrations, PS can also directly activate NMDA receptors in the absence of glutamate.[7] The modulatory effects of PS are dependent on the subunit composition of the NMDA receptor, showing a preference for receptors containing NR2A or NR2B subunits.[13]

G cluster_1 Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds PS Pregnenolone Sulfate PS->NMDA_R Positive allosteric modulation Ca_channel Calcium Channel NMDA_R->Ca_channel Opens Depolarization Neuronal Depolarization Ca_channel->Depolarization Ca2+ influx LTP Synaptic Plasticity (LTP) Ca_channel->LTP Downstream signaling Excitation Increased Neuronal Excitability Depolarization->Excitation

Figure 3: Pregnenolone sulfate signaling at the NMDA receptor.

Physiological and Pathological Roles

The modulation of NMDA receptors by PS has significant implications for:

  • Learning and Memory: By enhancing synaptic plasticity, PS is believed to play a role in cognitive processes.[13]

  • Neuroprotection and Excitotoxicity: While enhancement of NMDA receptor function is crucial for learning, excessive activation can lead to excitotoxicity and neuronal cell death. PS has been shown to potentiate NMDA-induced excitotoxicity at high concentrations.[8]

  • Schizophrenia: Given the role of NMDA receptor hypofunction in the pathophysiology of schizophrenia, PS has been investigated as a potential therapeutic agent to restore normal receptor activity.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for allopregnanolone and pregnenolone sulfate.

Table 1: Receptor Affinity and Potency of Endogenous this compound Derivatives

CompoundReceptorAssay TypeParameterValueSpeciesReference
AllopregnanoloneGABA-A (δ-containing)ElectrophysiologyEC₅₀ (Potentiation)10-500 nMRat[14]
AllopregnanoloneGABA-ARadioligand Binding-nM affinity-[18]
Pregnenolone SulfateNMDA (NR1/NR2B)ElectrophysiologyEC₅₀ (Potentiation)21 ± 3 µMRat[19]
Pregnenolone SulfateNMDA (NR1/NR2A)ElectrophysiologyEC₅₀ (Delayed Potentiation)~100 nMXenopus oocytes[4]
Pregnenolone SulfateNMDAElectrophysiologyEC₅₀ (Glutamate Release)0.1-1 µMRat[13]

Table 2: Brain Concentrations of Endogenous this compound Derivatives

CompoundBrain RegionConditionConcentrationSpeciesReference
AllopregnanoloneFrontal CortexDepressionReducedHuman[2]
Pregnenolone SulfateWhole BrainBasalup to 5 nMHuman[13]
ProgesteroneWhole BrainYoung Adult FemaleVaries with estrus cycleMouse[20]
5α-DHPROGWhole BrainYoung Adult FemaleVaries with estrus cycleMouse[20]
3α,5α-THPROGWhole BrainYoung Adult FemaleVaries with estrus cycleMouse[20]

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording for Neurosteroid Modulation

This protocol is adapted for studying the modulation of GABA-A or NMDA receptors by this compound derivatives in cultured neurons or brain slices.[21][22][23][24][25]

Objective: To measure changes in ion channel currents in response to the application of a this compound derivative.

Materials:

  • Cultured neurons or acutely prepared brain slices

  • Recording chamber

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound derivative stock solution

Procedure:

  • Prepare aCSF and intracellular solution. The composition will vary depending on the specific ion channels and receptors being studied.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Place the cell culture or brain slice in the recording chamber and perfuse with aCSF.

  • Using the micromanipulator, approach a neuron with the patch pipette and apply gentle positive pressure.

  • Once a GΩ seal is formed, apply brief, strong suction to rupture the cell membrane and establish a whole-cell configuration.

  • In voltage-clamp mode, hold the cell at a specific membrane potential to isolate the currents of interest (e.g., -70 mV for excitatory currents, 0 mV for inhibitory currents).

  • Record baseline currents in response to the application of the appropriate agonist (e.g., GABA or NMDA).

  • Co-apply the this compound derivative with the agonist and record the modulated currents.

  • Wash out the this compound derivative and ensure the currents return to baseline.

  • Analyze the changes in current amplitude, frequency, and kinetics.

G start Start prep Prepare Solutions & Pipettes start->prep setup Mount Slice/Culture in Recording Chamber prep->setup approach Approach Neuron with Pipette setup->approach seal Form GΩ Seal approach->seal rupture Rupture Membrane (Whole-Cell) seal->rupture record_base Record Baseline Currents (Agonist) rupture->record_base apply_neuro Apply Neurosteroid + Agonist record_base->apply_neuro record_mod Record Modulated Currents apply_neuro->record_mod washout Washout record_mod->washout analyze Analyze Data washout->analyze end End analyze->end

Figure 4: Experimental workflow for whole-cell patch-clamp recording.

Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity of a this compound derivative for the GABA-A receptor.[1][26][27][28]

Objective: To measure the displacement of a radiolabeled ligand from the GABA-A receptor by a this compound derivative.

Materials:

  • Rat brain tissue

  • Homogenization buffer

  • Binding buffer

  • Radiolabeled ligand (e.g., [³H]muscimol)

  • Unlabeled this compound derivative

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare brain membranes by homogenizing rat brain tissue in homogenization buffer followed by a series of centrifugation steps to isolate the membrane fraction.

  • Resuspend the final membrane pellet in binding buffer.

  • In a series of tubes, incubate the brain membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled this compound derivative.

  • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GABA-A receptor ligand).

  • Incubate the tubes at 4°C for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of the unlabeled this compound derivative to determine the IC₅₀ and subsequently the Ki value.

Behavioral Testing in Mouse Models

A variety of behavioral tests can be used to assess the in vivo effects of this compound derivatives on anxiety, learning, and memory.[29][30][31][32][33]

Objective: To evaluate the behavioral effects of this compound derivative administration in mice.

Common Behavioral Tests:

  • Elevated Plus Maze: To assess anxiety-like behavior.

  • Open Field Test: To measure locomotor activity and anxiety.

  • Morris Water Maze: To evaluate spatial learning and memory.

  • Fear Conditioning: To assess associative learning and memory.

General Procedure:

  • Acclimate mice to the testing room for at least one hour before the experiment.

  • Administer the this compound derivative or vehicle control via the desired route (e.g., intraperitoneal injection).

  • After a specified pre-treatment time, place the mouse in the behavioral apparatus.

  • Record the behavior for a set duration using video tracking software.

  • Analyze the relevant behavioral parameters (e.g., time spent in open arms of the elevated plus maze, latency to find the platform in the Morris water maze).

  • Ensure proper control groups and blinding of the experimenter to the treatment conditions.

Conclusion and Future Directions

Endogenous this compound derivatives are powerful modulators of neuronal function with profound implications for both health and disease. Their ability to fine-tune the balance between neuronal inhibition and excitation through interactions with GABA-A and NMDA receptors underscores their importance in maintaining CNS homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the complex roles of these neurosteroids. Future investigations should focus on elucidating the precise molecular mechanisms of action of different this compound derivatives on various receptor subtypes, exploring their therapeutic potential for a range of neurological and psychiatric disorders, and developing novel pharmacological agents that can selectively target neurosteroid signaling pathways. A deeper understanding of the biological functions of endogenous this compound derivatives will undoubtedly pave the way for innovative therapeutic strategies for a multitude of debilitating brain disorders.

References

The historical discovery and significance of pregnane in endocrinology.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Discovery and Significance of Pregnane in Endocrinology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a C21 steroid hydrocarbon, serves as the foundational molecular framework for a vast array of biologically potent hormones, including progestogens and corticosteroids.[1][2][3] This technical guide provides a comprehensive overview of the historical milestones in the discovery of this compound and its derivatives, their profound significance in the field of endocrinology, and their pivotal role in modern drug development. We delve into the key experiments that defined our understanding of these molecules, detail the intricate signaling pathways they govern, and present this information in a manner tailored for researchers, scientists, and professionals in drug development.

Historical Discovery of this compound and its Derivatives

The story of this compound is inextricably linked to the quest to understand the hormonal control of female reproduction.

Early Investigations and the Corpus Luteum

The journey began with the observation that the corpus luteum is essential for the establishment and maintenance of pregnancy.[4] In the late 1920s, George W. Corner and Willard M. Allen demonstrated that extracts from the corpus luteum could maintain pregnancy in ovariectomized rabbits, coining the term "progestin" for the active substance.[4][5][6] This pioneering work laid the physiological groundwork for the isolation of the specific hormone responsible.

Isolation and Structural Elucidation of Progesterone

Between 1928 and 1934, several research groups successfully purified the crystalline hormone from these extracts.[5] The structural formula for this hormone, officially named progesterone, was determined by Adolf Butenandt in 1934.[5] Butenandt also succeeded in converting pregnanediol, a urinary metabolite, into the chemically pure corpus luteum hormone, progesterone, a crucial step in confirming its structure.[5][7] These discoveries established the first key biologically active derivative of the parent C21 steroid, which would come to be known as this compound.[2] Progesterone is chemically defined as a C21-steroid hormone with a this compound skeleton carrying oxo groups at positions 3 and 20, and a double bond between C4 and C5.[3]

The Marker Degradation: Revolutionizing Steroid Synthesis

A major breakthrough that transformed steroid chemistry and enabled the large-scale production of hormones was the development of the "Marker degradation" by Russell Earl Marker in the late 1930s and early 1940s.[8][9] Marker discovered a method to synthesize progesterone from abundant and inexpensive plant-derived steroidal sapogenins, such as diosgenin found in Mexican yams (Dioscorea).[8][10][11][12] This three-step chemical process was revolutionary, making progesterone and other steroid hormones widely available for clinical and research purposes.[8] In 1943, Marker's first large-scale application of this route produced 3 kilograms of progesterone, the largest single amount synthesized at that time.[8] This innovation was fundamental to the subsequent development of hormonal contraceptives and anti-inflammatory corticosteroids, and it established Mexico as a global hub for steroid production.[8][10]

The Significance of this compound in Modern Endocrinology

The discovery of this compound and its derivatives has had a lasting impact, forming a cornerstone of endocrinology and pharmaceutical development.

A Foundational Structure in Steroid Nomenclature

This compound is the parent hydrocarbon for all C21 steroids.[2][13] This classification is fundamental to steroid nomenclature, which categorizes steroid hormones based on their carbon skeleton:

  • Pregnanes (C21): Progestogens (e.g., progesterone), Glucocorticoids (e.g., cortisol), and Mineralocorticoids (e.g., aldosterone).[14]

  • Androstanes (C19): Androgens (e.g., testosterone).[14]

  • Estranes (C18): Estrogens (e.g., estradiol).[14]

The stereochemistry of the this compound nucleus, particularly at the junction of the A and B rings, gives rise to two important isomers: 5α-pregnane (allothis compound) and 5β-pregnane. This structural difference significantly influences the biological activity of their derivatives.[1]

Biosynthesis of this compound-Derived Hormones

All steroid hormones are synthesized from cholesterol. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones, a reaction catalyzed by the enzyme CYP11A1 (P450scc) in the mitochondria.[13][15][16][17] From pregnenolone, various enzymatic pathways lead to the synthesis of the major classes of this compound-derived hormones in the adrenal glands and gonads.[15][18]

// Nodes cholesterol [label="Cholesterol (C27)", fillcolor="#F1F3F4", fontcolor="#202124"]; pregnenolone [label="Pregnenolone (C21)\n(Progenitor this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; progesterone [label="Progesterone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydroxy_preg [label="17α-Hydroxypregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxy_prog [label="17α-Hydroxyprogesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; deoxycortisol [label="11-Deoxycortisol", fillcolor="#F1F3F4", fontcolor="#202124"]; cortisol [label="Cortisol\n(Glucocorticoid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dhea [label="DHEA\n(Androgen Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cholesterol -> pregnenolone [label=" CYP11A1\n(Rate-limiting step)"]; pregnenolone -> progesterone [label=" 3β-HSD"]; pregnenolone -> hydroxy_preg [label=" CYP17A1\n(17α-hydroxylase)"]; hydroxy_preg -> hydroxy_prog [label=" 3β-HSD"]; progesterone -> hydroxy_prog [label=" CYP17A1\n(17α-hydroxylase)"]; hydroxy_prog -> deoxycortisol [label=" CYP21A2"]; deoxycortisol -> cortisol [label=" CYP11B1"]; hydroxy_preg -> dhea [label=" CYP17A1\n(17,20-lyase)"]; } } Caption: Simplified overview of the biosynthesis of key this compound derivatives.

Physiological Roles and Therapeutic Applications

This compound derivatives are vital for numerous physiological processes, and their synthetic analogues are cornerstones of modern medicine.[19]

  • Progestogens (e.g., Progesterone): Essential for regulating the menstrual cycle and maintaining pregnancy.[5][7] Synthetic progestins, derived from the this compound structure, are key components of hormonal contraceptives.[19]

  • Glucocorticoids (e.g., Cortisol): These hormones, produced in the adrenal cortex, are critical regulators of metabolism, immune function, and the stress response.[20][21] Synthetic corticosteroids like prednisone and hydrocortisone are widely used as potent anti-inflammatory and immunosuppressive drugs.[19]

  • Mineralocorticoids (e.g., Aldosterone): Also produced by the adrenal cortex, these hormones regulate electrolyte and water balance.

  • Neurosteroids: Derivatives such as allopregnanolone modulate neurotransmitter receptors in the brain, exerting anxiolytic and sedative effects.[1]

Key Experimental Protocols and Methodologies

The study of this compound and its derivatives has evolved from classical chemistry to sophisticated analytical techniques.

Early Isolation and Characterization
  • Extraction: Pulverized corpus luteum tissue was subjected to sequential extraction with various organic solvents (e.g., ethanol, acetone, petroleum ether) to separate lipid-soluble compounds.

  • Purification: The crude extract was purified through techniques like fractional crystallization, which separates compounds based on differences in solubility at varying temperatures.

  • Characterization: The purity of the isolated crystals was assessed by determining their melting point. The molecular structure was gradually pieced together through chemical degradation studies and elemental analysis.

The Marker Degradation Workflow

Russell Marker's process for converting diosgenin to progesterone was a landmark in synthetic organic chemistry.[8]

// Nodes diosgenin [label="Diosgenin\n(from Mexican Yam)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Acetolysis\n(Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Oxidation\n(Chromium Trioxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Step 3: Side-Chain Cleavage\n(Sodium Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; progesterone [label="Progesterone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges diosgenin -> step1; step1 -> step2; step2 -> step3; step3 -> progesterone; } } Caption: High-level workflow of the Marker Degradation process.

Detailed Protocol Steps:

  • Acetolysis: Diosgenin is treated with acetic anhydride. This step opens the pyran ring of the spiroketal side chain.[8]

  • Oxidation: The resulting intermediate is then subjected to oxidative cleavage using chromium trioxide, which opens the furan ring.[8]

  • Side-Chain Cleavage: The final step involves the elimination of the side chain to yield pregnadienolone acetate, which is then readily converted to progesterone.

Modern Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Today, the comprehensive analysis of this compound derivatives and other steroids in biological fluids (a field known as steroidomics) is often performed using GC-MS.[22][23] This technique offers high resolution and specificity, making it a reference method for steroid profiling.[22][24]

// Nodes sample [label="Biological Sample\n(Urine, Serum)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solid-Phase Extraction (SPE)\n(Isolate Steroids)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Enzymatic Hydrolysis\n(Cleave Conjugates)", fillcolor="#FBBC05", fontcolor="#202124"]; derivatization [label="Derivatization\n(Increase Volatility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gc [label="Gas Chromatography (GC)\n(Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry (MS)\n(Detection & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis\n(Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sample -> extraction; extraction -> hydrolysis; hydrolysis -> derivatization; derivatization -> gc; gc -> ms; ms -> data; } } Caption: Experimental workflow for steroid profiling using GC-MS.

General GC-MS Protocol for Steroid Analysis:

  • Sample Preparation: Steroids in samples like urine are often present as water-soluble sulfate and glucuronide conjugates.[23] An initial solid-phase extraction is used to isolate the steroid fraction.

  • Hydrolysis: An enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is required to cleave these conjugates and release the free steroids.[23]

  • Derivatization: To improve the volatility and thermal stability of the steroids for gas chromatography, they must be derivatized.[23] A common method involves oximation followed by silylation (e.g., using methoxylamine HCl and trimethylsilyl imidazole).[25]

  • GC Separation: The derivatized sample is injected into a gas chromatograph. An inert gas carries the vaporized sample through a long, thin capillary column. Different steroids travel through the column at different speeds based on their chemical properties, achieving separation.

  • MS Detection: As the separated compounds exit the GC column, they enter a mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint" for identification and quantification.[23]

Signaling Pathways of Key this compound Derivatives

This compound-derived hormones exert their effects by binding to specific intracellular receptors, which then act as ligand-dependent transcription factors to regulate gene expression.

Progesterone Receptor (PR) Signaling

Progesterone's actions are mediated primarily by the nuclear progesterone receptor (PR).[26] The signaling pathway involves both classical genomic and rapid non-genomic mechanisms.

// Nodes prog [label="Progesterone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pr [label="Progesterone Receptor (PR)\n(in Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; dimer [label="PR Dimerization\n& Nuclear Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; dna [label="Binds to Progesterone\nResponse Elements (PREs) on DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gene [label="Regulation of\nTarget Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; non_genomic [label="Rapid Non-Genomic Effects\n(e.g., MAPK activation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prog -> pr; pr -> dimer; dimer -> nucleus; nucleus -> dna [style=invis]; dna -> gene [lhead=nucleus]; pr -> non_genomic; } } Caption: Overview of the progesterone receptor (PR) signaling pathway.

Genomic Pathway:

  • Ligand Binding: Progesterone diffuses across the cell membrane and binds to its receptor (PR) in the cytoplasm or nucleus.[27]

  • Conformational Change and Dimerization: Upon binding, the PR undergoes a conformational change, dissociates from chaperone proteins, and forms a dimer.[28]

  • Nuclear Translocation and DNA Binding: The hormone-receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[27]

  • Gene Transcription: The bound receptor recruits co-activator or co-repressor proteins, modulating the transcription of genes that control processes like cell proliferation and differentiation.[26]

Non-Genomic Pathway: A subset of PR can also initiate rapid signaling events from the cytoplasm by activating kinase cascades, such as the MAPK pathway, which can in turn modulate the activity of transcription factors.[28][29]

Glucocorticoid Receptor (GR) Signaling

Glucocorticoids, like cortisol, signal through the glucocorticoid receptor (GR), which is found in the cytoplasm of nearly every cell in the body.[30]

// Nodes cortisol [label="Cortisol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gr [label="Glucocorticoid Receptor (GR)\nComplexed with Chaperones", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; translocation [label="GR Dissociation\n& Nuclear Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; dna [label="Binds to Glucocorticoid\nResponse Elements (GREs) on DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gene [label="Regulation of Target Genes\n(e.g., anti-inflammatory proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cortisol -> gr; gr -> translocation; translocation -> nucleus; nucleus -> dna [style=invis]; dna -> gene [lhead=nucleus]; } } Caption: The classical glucocorticoid receptor (GR) signaling pathway.

Genomic Pathway:

  • Ligand Binding: Cortisol binds to the GR in the cytoplasm, which is complexed with chaperone proteins.[31]

  • Dissociation and Translocation: Ligand binding causes the dissociation of chaperones and the exposure of a nuclear localization signal. The activated GR then translocates into the nucleus.[31][32]

  • Gene Regulation: In the nucleus, the GR dimer can regulate gene expression in several ways:

    • Direct Binding: It can directly bind to DNA sequences called glucocorticoid response elements (GREs) to activate gene transcription (transactivation).[30]

    • Tethering: It can bind to other transcription factors (like NF-κB or AP-1) to repress their activity, a key mechanism of its anti-inflammatory effects (transrepression).[30]

Quantitative Data Summary

While the seminal historical papers on this compound discovery often lack the quantitative data tables common in modern publications, the fundamental properties of this compound and its key derivatives are well-established.

CompoundParent StructureMolar Mass ( g/mol )Chemical FormulaPrimary Site of SynthesisKey Function
This compound This compound288.52C₂₁H₃₆-Parent hydrocarbon
Pregnenolone This compound316.48C₂₁H₃₂O₂Adrenal Glands, Gonads, BrainUniversal precursor for all steroid hormones
Progesterone This compound314.46C₂₁H₃₀O₂Corpus Luteum, Placenta, Adrenal GlandsRegulation of menstrual cycle and pregnancy
Cortisol This compound362.46C₂₁H₃₀O₅Adrenal Cortex (Zona Fasciculata)Stress response, metabolism, immune suppression
Aldosterone This compound360.44C₂₁H₂₈O₅Adrenal Cortex (Zona Glomerulosa)Regulation of blood pressure and electrolytes

Conclusion

From its origins in the study of reproductive physiology to its central role in modern medicine, the story of this compound is a testament to the power of chemical and biological research. The discovery of its structure and the development of methods for its synthesis have revolutionized endocrinology and led to the creation of life-changing therapeutics. For researchers and drug development professionals, a deep understanding of the history, chemistry, and biology of the this compound family remains critical for innovating the next generation of steroid-based medicines and therapies.

References

Pregnane Signaling Pathways in Neuroendocrine Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Pregnanes, a class of neuroactive steroids, are critical modulators of neuroendocrine function. Synthesized de novo in the central nervous system and peripherally, these molecules exert profound effects on neuronal excitability and synaptic plasticity, primarily through non-genomic interactions with membrane-bound receptors. This technical guide provides an in-depth examination of the core signaling pathways of key pregnanes, such as allopregnanolone and pregnenolone sulfate, and their integral role in regulating major neuroendocrine systems, including the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. We detail the biosynthetic pathways, receptor interactions, and downstream physiological consequences of pregnane signaling. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for seminal research techniques, and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound Neurosteroids

Pregnanes are a class of C21 steroids that includes progesterone and its metabolites. A subset of these, known as neuroactive steroids or neurosteroids, can be synthesized within the central nervous system (CNS) by neurons and glial cells, independently of peripheral steroidogenic glands.[1] Key neurosteroids like allopregnanolone (ALLO) and pregnenolone sulfate (PREGS) act as potent and rapid modulators of neurotransmitter receptor function, thereby influencing neuronal excitability and regulating behavior.[2][3] Their roles in neuroendocrine regulation are vast, encompassing the stress response, reproductive cycles, mood, and memory.[4][5] Dysregulation of this compound signaling has been implicated in the pathophysiology of numerous psychiatric and neurological disorders, including major depressive disorder (MDD), post-traumatic stress disorder (PTSD), and epilepsy, making these pathways a critical area of focus for therapeutic development.[6][7]

Biosynthesis of Pregnanes in the Central Nervous System

The synthesis of this compound neurosteroids in the brain begins with cholesterol.[8] Glial cells, particularly astrocytes, play a significant role in transporting cholesterol to the inner mitochondrial membrane where the first enzymatic conversion occurs.[9]

The primary pathway for the synthesis of allopregnanolone, a potent GABAergic modulator, is as follows:

  • Cholesterol to Pregnenolone: The enzyme P450 side-chain cleavage (P450scc) converts cholesterol into pregnenolone. This is the precursor for all neurosteroids.[8]

  • Pregnenolone to Progesterone: Pregnenolone is then metabolized into progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD).[9]

  • Progesterone to 5α-Dihydroprogesterone (5α-DHP): Progesterone is reduced by the enzyme 5α-reductase (5α-R), the rate-limiting step in allopregnanolone synthesis, to form 5α-DHP.[10][11]

  • 5α-DHP to Allopregnanolone (ALLO): Finally, 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-DHP into allopregnanolone. This reaction is bidirectional, allowing for the reconversion of ALLO to 5α-DHP.[11][12]

Pregnenolone can also be sulfated by a sulfotransferase enzyme to form pregnenolone sulfate (PREGS), a key modulator of NMDA receptors.[13] This balance between sulfated and non-sulfated pregnanes is crucial for regulating neural function.[13]

G cluster_Mito Mitochondria cluster_ER Endoplasmic Reticulum chol Cholesterol preg Pregnenolone chol->preg P450scc prog Progesterone preg->prog 3β-HSD pregs Pregnenolone Sulfate (PREGS) preg->pregs Sulfotransferase dhp 5α-Dihydroprogesterone (5α-DHP) prog->dhp 5α-Reductase (Rate-Limiting) allo Allopregnanolone (ALLO) dhp->allo 3α-HSD allo->dhp

Figure 1: Biosynthesis pathway of allopregnanolone and pregnenolone sulfate.

Core Signaling Pathways

Pregnanes exert their influence through both classical genomic mechanisms and, more prominently, rapid non-genomic actions on membrane receptors.

Genomic Signaling: The this compound X Receptor (PXR)

The this compound X Receptor (PXR) is a nuclear receptor that functions as a xenobiotic sensor, regulating the expression of genes involved in the metabolism and transport of foreign substances and endogenous molecules like bile acids.[14] PXR binds to DNA as a heterodimer with the retinoid X receptor (RXR) at specific response elements.[14] While PXR is a key target for many this compound compounds, the rapid, neuro-modulatory effects of neurosteroids like allopregnanolone are primarily mediated by non-genomic pathways.

Non-Genomic Signaling: Ion Channel Modulation

The most critical actions of pregnanes in neuroendocrine regulation are their rapid, non-genomic effects on ligand-gated ion channels.

Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][7]

  • Mechanism: ALLO binds to a site on the GABA-A receptor distinct from the GABA binding site.[7] This binding does not activate the receptor directly at physiological concentrations but enhances the effect of GABA. It increases the influx of chloride ions (Cl-) in response to GABA, leading to hyperpolarization of the postsynaptic neuron and a decrease in neuronal excitability.

  • Receptor Subtypes: The effects of ALLO are particularly pronounced on extrasynaptic GABA-A receptors containing the δ subunit. These receptors are highly sensitive to both GABA and neurosteroids and mediate tonic inhibition, a persistent form of inhibition that regulates the overall excitability of a neuron.[9][15]

  • Functional Consequence: By enhancing GABAergic inhibition, ALLO effectively dampens neuronal firing. This is a key mechanism by which it regulates the activity of neuroendocrine circuits, such as those controlling the stress response.[6]

G cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor GABA Site ALLO Site Cl- Channel Cl_in Cl- Influx (Hyperpolarization) GABA_R:channel->Cl_in Enhanced Opening GABA GABA GABA->GABA_R:gaba Binds ALLO Allopregnanolone (ALLO) ALLO->GABA_R:allo Binds Inhibition Increased Neuronal Inhibition Cl_in->Inhibition

Figure 2: Allopregnanolone modulation of the GABA-A receptor.

Pregnenolone sulfate (PREGS) is a primary modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[16]

  • Mechanism: Unlike ALLO's consistent potentiation of GABA-A receptors, PREGS exhibits complex, subunit-dependent effects on NMDA receptors.[13] It generally acts as a positive allosteric modulator, enhancing NMDA receptor currents, but can also be inhibitory depending on the specific subunit composition of the receptor.[13][17] For instance, PREGS potentiates NMDA receptors containing GluN2A and GluN2B subunits while inhibiting those with GluN2C and GluN2D subunits.[13]

  • Functional Consequence: By modulating NMDA receptor activity, PREGS can influence synaptic plasticity, learning, and memory.[5] Its effects on neuroendocrine function are often linked to its ability to modulate the excitability of hypothalamic neurons that control hormone release.[18] For example, PREGS can stimulate the release of gonadotropin-releasing hormone (GnRH) by potentiating NMDA receptors on GnRH neurons.[18]

G cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Glutamate Site PREGS Site Ca2+/Na+ Channel Ion_in Ca2+/Na+ Influx (Depolarization) NMDA_R:channel->Ion_in Potentiated or Inhibited Opening (Subunit Dependent) Glutamate Glutamate Glutamate->NMDA_R:glu Binds PREGS Pregnenolone Sulfate (PREGS) PREGS->NMDA_R:pregs Binds Excitation Modulated Neuronal Excitability Ion_in->Excitation

Figure 3: Pregnenolone sulfate modulation of the NMDA receptor.

Role in Neuroendocrine Axes Regulation

This compound signaling is a cornerstone of neuroendocrine homeostasis, particularly in the regulation of the stress and reproductive axes.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the central stress response system. Pregnanes, especially allopregnanolone, are crucial for providing negative feedback to this axis.[6][19]

  • Acute Stress: In response to acute stress, activation of the HPA axis leads to the release of corticotropin-releasing hormone (CRH) from the hypothalamus, adrenocorticotropic hormone (ACTH) from the pituitary, and ultimately cortisol from the adrenal glands.[19] This stress response also triggers a rapid increase in the synthesis and release of allopregnanolone in the brain.[9][20]

  • Negative Feedback: Increased ALLO levels enhance GABAergic inhibition on CRH-releasing neurons in the paraventricular nucleus (PVN) of the hypothalamus.[15][21] This potent inhibitory action helps to terminate the stress response and restore homeostasis.[6]

  • Chronic Stress: Chronic stress can lead to a downregulation of 5α-reductase, the rate-limiting enzyme for ALLO synthesis.[19] This results in lower brain and plasma concentrations of ALLO, impairing the GABAergic negative feedback on the HPA axis and potentially contributing to the pathophysiology of stress-related disorders like MDD and PTSD.[6][19]

G Stress Stress Hypo Hypothalamus (PVN) Stress->Hypo + Pit Anterior Pituitary Hypo->Pit CRH Adrenal Adrenal Cortex Pit->Adrenal ACTH Adrenal->Hypo Cortisol (-) ALLO Allopregnanolone Synthesis Adrenal->ALLO Steroid Precursors GABA GABAergic Inhibition ALLO->GABA GABA->Hypo -

Figure 4: this compound-mediated negative feedback on the HPA axis.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

Pregnanes also play a modulatory role in the HPG axis, which governs reproductive function.

  • GnRH Regulation: The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus is the primary driver of the HPG axis. This compound neurosteroids can influence this process. Allopregnanolone has been shown to have direct actions on GnRH neurons, suggesting a mechanism by which fluctuating progesterone levels during the reproductive cycle can influence fertility.[22]

  • NMDA-Mediated Effects: Pregnenolone sulfate can potentiate NMDA receptor-mediated signaling in GnRH neurons. This excitatory effect can stimulate the release of GnRH, highlighting a potential mechanism for neurosteroid control over reproductive timing and function.[18]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of pregnanes with their primary receptor targets and their concentrations in biological systems.

Table 1: Receptor Modulation by this compound Neurosteroids

Neurosteroid Receptor Action Potency (EC₅₀ / IC₅₀) Species/System Reference
Allopregnanolone GABA-A Positive Allosteric Modulator ~30-100 nM Bovine Chromaffin Cells [23]
Allopregnanolone GABA-A Positive Allosteric Modulator High Nanomolar Range General [24]
Pregnenolone Sulfate GABA-A Non-competitive Antagonist High nM to µM Range General [24][25]
Pregnenolone Sulfate NMDA (GluN2A/B) Positive Allosteric Modulator Micromolar Range Recombinant Receptors [13]

| Pregnenolone Sulfate | NMDA (GluN2C/D) | Inhibitor | Micromolar Range | Recombinant Receptors |[13] |

Table 2: Allopregnanolone Concentrations in Response to Stress

Condition Brain Region / Fluid Concentration Change Model Reference
Acute Swim Stress Rat Brain Significant Increase Rat [9]
Acute Swim Stress Rat Serum Significant Increase Rat [9]
Chronic Social Isolation Mouse Frontal Cortex ~50% Decrease Mouse [12]

| Chronic Social Isolation | Rat Brain & Plasma | Lower Concentrations | Rat |[19] |

Key Experimental Protocols

This section provides an overview of methodologies commonly used to investigate this compound signaling pathways.

Quantification of Neurosteroids via Mass Spectrometry

Objective: To accurately measure the concentration of pregnanes (e.g., allopregnanolone) in brain tissue and plasma.

Methodology:

  • Sample Collection: Brain tissue is rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C. Blood is collected, and plasma is separated by centrifugation and stored at -80°C.

  • Homogenization and Extraction: Brain tissue is homogenized in a suitable buffer. Both plasma and brain homogenates are subjected to liquid-liquid or solid-phase extraction to separate steroids from other macromolecules. Deuterated internal standards are added to correct for extraction losses.

  • Derivatization (Optional): To improve ionization efficiency and chromatographic separation, steroids may be derivatized.

  • LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26]

    • Chromatography: A reverse-phase C18 column separates the different steroids based on their hydrophobicity.

    • Mass Spectrometry: The eluent is ionized (e.g., using atmospheric pressure chemical ionization - APCI) and analyzed by a triple quadrupole mass spectrometer. Specific parent-to-daughter ion transitions are monitored for each analyte and internal standard (Selected Reaction Monitoring - SRM), providing high specificity and sensitivity.

  • Quantification: A standard curve is generated using known concentrations of the steroid of interest. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[26]

Patch-Clamp Electrophysiology for Receptor Modulation

Objective: To study the direct effects of pregnanes on the function of ion channels like the GABA-A and NMDA receptors.

Methodology:

  • Cell Preparation: Experiments can be performed on cultured neurons, acutely dissociated neurons, or cells from brain slices. Alternatively, HEK293 cells transiently expressing specific receptor subunit combinations can be used for detailed pharmacological studies.[27]

  • Whole-Cell Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The neuron's membrane potential is held constant ("clamped") at a specific voltage (e.g., -60 mV). This allows for the direct measurement of currents flowing across the membrane through ion channels.

  • Drug Application:

    • The relevant agonist (e.g., GABA or NMDA) is applied to the cell to elicit a baseline current.

    • The this compound neurosteroid (e.g., allopregnanolone) is then co-applied with the agonist.

    • A fast perfusion system is used to rapidly switch between solutions with and without the neurosteroid.

  • Data Analysis: The amplitude, kinetics (activation, deactivation, desensitization), and other properties of the agonist-evoked currents are measured before, during, and after neurosteroid application. A potentiation or inhibition of the current in the presence of the neurosteroid indicates a modulatory effect.[28]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellPrep Cell Preparation (e.g., Brain Slice) Seal Obtain Gigaseal on Neuron CellPrep->Seal Pipette Fabricate & Fill Micropipette Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageClamp Voltage Clamp Neuron WholeCell->VoltageClamp DrugApp Apply Agonist +/- Neurosteroid VoltageClamp->DrugApp Record Record Membrane Currents DrugApp->Record Analyze Analyze Current Amplitude & Kinetics Record->Analyze Conclude Determine Modulatory Effect Analyze->Conclude

References

The Role of Pregnane Neurosteroids in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pregnane neurosteroids, a class of endogenous steroids synthesized within the nervous system, are potent modulators of neuronal excitability and synaptic plasticity. This technical guide provides an in-depth examination of the core roles these molecules play, focusing on two prototypical this compound neurosteroids: allopregnanolone (ALLO), a positive allosteric modulator of GABA-A receptors, and pregnenolone sulfate (PregS), a modulator of NMDA receptors. We will explore their distinct signaling pathways, their impact on functional and structural plasticity—including long-term potentiation (LTP), long-term depression (LTD), and dendritic spine dynamics—and the experimental methodologies used to elucidate these functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanisms by which this compound neurosteroids influence the synaptic processes underlying learning, memory, and various neuropathological conditions.

Introduction to this compound Neurosteroids

Neurosteroids are synthesized de novo in the brain by neurons and glial cells, or are derived from peripheral steroid precursors.[1][2] Unlike classical steroid hormones that primarily act via nuclear receptors to regulate gene expression, neurosteroids can exert rapid, non-genomic effects by directly modulating the function of membrane-bound neurotransmitter receptors.[3] The this compound class of neurosteroids, including allopregnanolone (ALLO) and pregnenolone sulfate (PregS), are critical regulators of the balance between neuronal inhibition and excitation. Their ability to modulate synaptic plasticity—the cellular basis of learning and memory—has positioned them as significant targets for therapeutic development in neurology and psychiatry.[4][5]

Key this compound Neurosteroids and Their Primary Molecular Targets

Allopregnanolone (ALLO)

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a reduced metabolite of progesterone.[6] Its primary and most well-characterized action is the potent positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][7] ALLO binds to sites on the GABA-A receptor that are distinct from those for GABA, benzodiazepines, and barbiturates.[7][8] This interaction enhances the receptor's response to GABA, thereby increasing chloride ion influx and causing hyperpolarization of the neuronal membrane.[9]

ALLO's modulation is particularly effective on extrasynaptic GABA-A receptors, which often contain δ subunits. These receptors are sensitive to low ambient concentrations of GABA and mediate a persistent form of inhibition known as "tonic" inhibition.[2] By enhancing both synaptic (phasic) and extrasynaptic (tonic) inhibition, ALLO plays a crucial role in regulating overall network excitability.[2][9]

Pregnenolone Sulfate (PregS)

Pregnenolone sulfate is the sulfated ester of pregnenolone and is one of the most abundant neurosteroids in the brain.[10][11] In contrast to ALLO, PregS is primarily known for its effects on excitatory neurotransmission, acting as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[10][12] Its effects are complex and appear to be dependent on the subunit composition of the NMDA receptor. PregS potentiates responses at receptors containing NR2A or NR2B subunits, while it can be inhibitory at those containing NR2C or NR2D subunits.[13] This subunit-selective modulation allows PregS to have diverse effects on synaptic function in different brain regions and at different developmental stages.[13][14]

Signaling Pathways and Mechanisms of Action

The distinct molecular targets of ALLO and PregS lead to the activation of different intracellular signaling cascades that ultimately converge on the machinery of synaptic plasticity.

Allopregnanolone and the Modulation of GABAergic Inhibition

ALLO enhances GABA-A receptor function, leading to increased chloride conductance. This potentiation of inhibition reduces neuronal excitability, which can, in turn, influence the threshold for inducing synaptic plasticity. Under conditions of cellular stress, for instance, an increase in ALLO synthesis can contribute to the acute inhibition of Long-Term Potentiation (LTP).[5][15] In the context of neurogenesis, ALLO's action on GABA-A receptors in neural progenitor cells leads to membrane depolarization (due to a reversed chloride gradient in immature cells), activating voltage-gated calcium channels and promoting cell-cycle gene expression.[7]

Allopregnanolone_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ALLO Allopregnanolone (ALLO) GABA_A_Receptor GABA-A Receptor (Synaptic/Extrasynaptic) ALLO->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Cl_Influx ↑ Chloride (Cl⁻) Influx GABA_A_Receptor->Cl_Influx Potentiates channel opening Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Phasic_Inhibition ↑ Phasic Inhibition (Synaptic) Hyperpolarization->Phasic_Inhibition Tonic_Inhibition ↑ Tonic Inhibition (Extrasynaptic) Hyperpolarization->Tonic_Inhibition Reduced_Excitability Reduced Neuronal Excitability Phasic_Inhibition->Reduced_Excitability Tonic_Inhibition->Reduced_Excitability

Caption: Allopregnanolone signaling pathway at the GABA-A receptor.
Pregnenolone Sulfate and the Modulation of Glutamatergic Transmission

PregS positively modulates NMDA receptors, a key event for initiating many forms of synaptic plasticity, including LTP. One proposed high-potency mechanism involves a G-protein coupled receptor (GPCR) that, upon PregS binding, triggers a Ca2+-dependent signaling pathway to promote the trafficking of NMDA receptors to the cell surface.[12][16] This increases the number of available receptors at the synapse, thereby enhancing glutamatergic transmission and facilitating the induction of LTP.[10][12] At picomolar concentrations, PregS can also induce dopamine release from striatal nerve terminals through an NMDA receptor-dependent mechanism.[17]

Pregnenolone_Sulfate_Signaling PregS Pregnenolone Sulfate (PregS) GPCR Putative GPCR PregS->GPCR Binds Ca_Signal ↑ Intracellular Ca²⁺ Signaling GPCR->Ca_Signal Activates NMDAR_Trafficking ↑ NMDAR Trafficking to Surface Ca_Signal->NMDAR_Trafficking NMDAR NMDA Receptor NMDAR_Trafficking->NMDAR Increases surface expression Ca_Influx ↑ Ca²⁺ Influx (Postsynaptic) NMDAR->Ca_Influx Upon glutamate & glycine binding Plasticity Potentiation of Synaptic Plasticity (LTP) Ca_Influx->Plasticity

Caption: Pregnenolone Sulfate signaling pathway modulating NMDA receptors.

Effects on Synaptic Plasticity

This compound neurosteroids exert profound effects on both functional and structural forms of synaptic plasticity.

Functional Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

LTP and LTD are enduring changes in synaptic strength considered to be the cellular correlates of learning and memory. PregS has been shown to potentiate hippocampal LTP.[10] Conversely, the role of ALLO is more complex; it can impair memory encoding and has been shown to inhibit LTP, particularly under conditions of stress or following ethanol exposure, likely through its enhancement of GABAergic inhibition.[5][18]

NeurosteroidConcentrationModel SystemEffect on PlasticityCitation
Pregnenolone Sulfate (PregS)5 µMHippocampal CA1 synapsesPotentiates LTP following 100 Hz stimulation.[10]
Allopregnanolone (ALLO)Endogenously increased by ethanol (60 mM)Hippocampal CA1 apical dendritesMediates ethanol-induced inhibition of LTP.[18]
Allopregnanolone (ALLO)Exogenous applicationHippocampal slices (under stress conditions)Contributes to acute inhibition of LTP.[5]
17β-Estradiol1-10 nMHippocampal CA1 neuronsEnhances LTP induction.[19]
17β-Estradiol10 nMHippocampal slicesEnhances pharmacologically-induced LTD in CA1.[19]
Structural Plasticity: Dendritic Spine Dynamics

Dendritic spines are small protrusions on dendrites that form the postsynaptic component of most excitatory synapses. Changes in their number and morphology are a key component of structural plasticity. Both progesterone and its metabolite ALLO have been shown to increase the density of dendritic spines in the hippocampus, an effect that is lost after ovariectomy and restored with hormone replacement.[20] This suggests that progestins play a significant role in the structural remodeling of neural circuits.

Neurosteroid / HormoneConcentration / DoseModel SystemEffect on Dendritic SpinesCitation
Allopregnanolone (ALLO)4.0 mg/kg for 10 daysOvariectomized female rats (hippocampus)Increases dendritic spine density.[20]
Progesterone4.0 mg/kg for 10 daysOvariectomized female rats (hippocampus)Increases dendritic spine density.[20]
17β-EstradiolN/ACultured rat hippocampal neuronsCauses up to a twofold increase in spine density.[21]
17β-EstradiolN/AFemale rat hippocampusPrevents ovariectomy-induced decrease in spine density.[22]

Experimental Methodologies

A variety of sophisticated techniques are employed to study the effects of neurosteroids on synaptic plasticity.

Electrophysiological Recording of Synaptic Plasticity

This is the gold standard for assessing functional synaptic plasticity like LTP and LTD.

  • Preparation: Acute brain slices (typically 300-400 µm thick) are prepared from a relevant brain region, such as the hippocampus. Slices are maintained in artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dendritic layer (e.g., stratum radiatum in CA1) using a glass microelectrode, while synaptic inputs are evoked by stimulating afferent pathways (e.g., Schaffer collaterals) with a bipolar stimulating electrode.

  • Protocol: A stable baseline of synaptic transmission is recorded for 10-20 minutes. LTP is then induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second). LTD can be induced using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

  • Pharmacology: The neurosteroid of interest is bath-applied to the slice before, during, or after the induction protocol to assess its effects.

  • Analysis: The magnitude of LTP or LTD is quantified as the percentage change in the fEPSP slope relative to the pre-induction baseline.

Caption: Standard experimental workflow for an LTP electrophysiology experiment.
Analysis of Dendritic Spine Morphology

This technique is used to visualize and quantify structural synaptic changes.

  • Preparation: Animals are treated with the neurosteroid or vehicle. Following treatment, they are euthanized and the brains are processed for Golgi-Cox staining, a method that sparsely labels the full morphology of individual neurons in black.

  • Imaging: Brains are sectioned (100-200 µm thick), and stained neurons in the region of interest (e.g., hippocampal CA1) are identified under a light microscope. High-magnification images of dendritic segments are captured using a camera attached to the microscope.

  • Analysis: Dendritic spines are manually or semi-automatically counted along measured lengths of dendrite (e.g., 50 µm segments). Spine density is calculated as the number of spines per unit length of the dendrite. Spine morphology can also be categorized (e.g., thin, stubby, mushroom).

References

Structure and function of 5α-pregnane versus 5β-pregnane isomers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5α-Pregnane and 5β-Pregnane Isomers: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Neurosteroids of the pregnane class are potent endogenous modulators of neuronal excitability, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. The stereochemistry at the C5 position of the steroid's A-ring gives rise to two distinct isomers: 5α-pregnanes and 5β-pregnanes. This seemingly subtle structural variation—a trans versus cis fusion of the A and B rings—results in significant differences in their three-dimensional shape, biosynthetic pathways, and, most critically, their functional potency and pharmacological profiles. This technical guide provides a comprehensive comparison of 5α- and 5β-pregnane isomers, detailing their structural distinctions, biosynthetic routes via 5α- and 5β-reductase enzymes, and their differential effects as allosteric modulators of GABA-A receptors. Furthermore, this document outlines key experimental protocols for the characterization and quantification of these isomers and presents quantitative data to facilitate comparative analysis for research and drug development applications.

Structural Differences: The A/B Ring Junction

The fundamental difference between 5α- and 5β-pregnane isomers lies in the stereochemical configuration at the fifth carbon (C5) of the steroid nucleus.[1] This distinction dictates the conformation of the junction between the A and B rings.

  • 5α-Pregnane Isomers (e.g., Allopregnanolone): In the 5α configuration, the hydrogen atom at C5 is oriented on the opposite side of the steroid nucleus relative to the methyl group at C10. This results in a trans ring fusion, creating a relatively flat, planar molecular structure.[2]

  • 5β-Pregnane Isomers (e.g., Pregnanolone): In the 5β configuration, the hydrogen atom at C5 is on the same side as the C10 methyl group. This leads to a cis ring fusion, which introduces a significant 90° bend in the molecule's structure.[2][3]

This conformational variance is critical as it directly influences how these molecules fit into the allosteric binding sites on target proteins, most notably the GABA-A receptor.[4]

G cluster_0 5α-Pregnane (A/B trans) cluster_1 5β-Pregnane (A/B cis) a a b b

Figure 1: Conformational difference between 5α- and 5β-pregnane isomers.

Biosynthesis: The Reductase Pathways

Both 5α- and 5β-pregnanes are metabolites of progesterone. The divergence in their synthetic pathways is determined by the initial enzymatic reduction of the double bond between C4 and C5 (Δ4,5) of progesterone.

The key enzymes controlling this stereospecific reduction are:

  • Steroid 5α-reductases (SRD5A): A family of three isozymes (SRD5A1, SRD5A2, SRD5A3) that catalyze the formation of 5α-dihydroprogesterone from progesterone, leading to 5α-pregnane derivatives.[5][6] These enzymes are widely distributed, including in the central nervous system.[7]

  • Steroid 5β-reductase (AKR1D1): A single enzyme, also known as Δ4-3-ketosteroid-5β-reductase, that catalyzes the formation of 5β-dihydroprogesterone, the precursor for 5β-pregnane derivatives.[2][8] AKR1D1 is predominantly a liver enzyme.[2]

Following this initial reduction, the 3-keto group is typically reduced by 3α-hydroxysteroid dehydrogenases (3α-HSDs) to yield the 3α-hydroxy metabolites, which are the most active at the GABA-A receptor.[4][9] For example, 5α-dihydroprogesterone is converted to allopregnanolone (3α-hydroxy-5α-pregnan-20-one), while 5β-dihydroprogesterone is converted to pregnanolone (3α-hydroxy-5β-pregnan-20-one).[10][11]

G cluster_alpha 5α Pathway cluster_beta 5β Pathway progesterone Progesterone srd5a 5α-Reductase (SRD5A1, 2, 3) progesterone->srd5a akr1d1 5β-Reductase (AKR1D1) progesterone->akr1d1 dhp5a 5α-Dihydroprogesterone srd5a->dhp5a hsd3a_a 3α-HSD dhp5a->hsd3a_a allo Allopregnanolone (3α,5α-THP) hsd3a_a->allo dhp5b 5β-Dihydroprogesterone akr1d1->dhp5b hsd3a_b 3α-HSD dhp5b->hsd3a_b preg Pregnanolone (3α,5β-THP) hsd3a_b->preg G Preg5a 5α-Pregnane (e.g., Allopregnanolone) Preg5b 5β-Pregnane (e.g., Pregnanolone) GABA_R GABA-A Receptor Preg5a->GABA_R High Potency Preg5b->GABA_R Lower Potency Potentiation_High Strong Positive Allosteric Modulation Potentiation_Low Weaker Positive Allosteric Modulation Cl_Influx Increased Cl- Influx Potentiation_High->Cl_Influx Potentiation_Low->Cl_Influx Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Anxiolysis Anxiolytic, Sedative, Anticonvulsant Effects Hyperpol->Anxiolysis G start Prepare Cultured Neurons on Coverslip setup Transfer to Recording Chamber (Perfuse with External Solution) start->setup patch Establish Whole-Cell Patch-Clamp Configuration (V_hold = -60 mV) setup->patch control Apply GABA (EC₁₀) to Elicit Baseline Current patch->control test Co-apply GABA (EC₁₀) + this compound Isomer control->test wash Washout Period test->wash analyze Measure Peak Current Amplitude & Calculate % Potentiation test->analyze wash->control Repeat for multiple concentrations end Generate Dose-Response Curve (Determine EC₅₀) analyze->end

References

Pregnane as a Precursor for Corticosteroid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of pregnane and its derivatives as foundational precursors in the intricate biosynthetic pathways of corticosteroids. We delve into the enzymatic cascade responsible for the conversion of this compound skeletons into vital glucocorticoids and mineralocorticoids, with a focus on the key enzymes, their kinetics, and the physiological concentrations of the steroid intermediates. This document offers detailed methodologies for the experimental analysis of corticosteroid synthesis and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The synthesis of corticosteroids, a class of steroid hormones produced in the adrenal cortex, is a vital physiological process. These hormones are broadly categorized into glucocorticoids (e.g., cortisol), which are primarily involved in metabolism and immune responses, and mineralocorticoids (e.g., aldosterone), which regulate electrolyte and water balance. The fundamental backbone of these hormones is the this compound steroid nucleus. This guide elucidates the transformation of this compound derivatives, beginning with pregnenolone, through a series of enzymatic reactions to yield the final, biologically active corticosteroids.

The Corticosteroid Biosynthetic Pathway

The journey from cholesterol to corticosteroids is a multi-step process occurring within the mitochondria and endoplasmic reticulum of adrenal cortical cells. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone. Pregnenolone then serves as the central precursor for the synthesis of all other steroid hormones, including corticosteroids.

The two primary classes of corticosteroids, glucocorticoids and mineralocorticoids, are synthesized through distinct, yet interconnected, pathways.

Glucocorticoid Synthesis (Cortisol)

The synthesis of cortisol, the primary human glucocorticoid, proceeds as follows:

  • Pregnenolone to Progesterone: Pregnenolone is first converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1]

  • Progesterone to 17α-Hydroxyprogesterone: Progesterone is then hydroxylated at the 17α position by 17α-hydroxylase (CYP17A1) to form 17α-hydroxyprogesterone.[2]

  • 17α-Hydroxyprogesterone to 11-Deoxycortisol: The subsequent step involves the 21-hydroxylation of 17α-hydroxyprogesterone by 21-hydroxylase (CYP21A2), yielding 11-deoxycortisol.[3]

  • 11-Deoxycortisol to Cortisol: The final step is the 11β-hydroxylation of 11-deoxycortisol by 11β-hydroxylase (CYP11B1) to produce cortisol.[3]

Mineralocorticoid Synthesis (Aldosterone)

The synthesis of aldosterone, the principal mineralocorticoid, follows this pathway:

  • Pregnenolone to Progesterone: Similar to the glucocorticoid pathway, the initial step is the conversion of pregnenolone to progesterone by 3β-HSD.[1]

  • Progesterone to 11-Deoxycorticosterone (DOC): Progesterone is hydroxylated at the 21-position by 21-hydroxylase (CYP21A2) to form 11-deoxycorticosterone.[4]

  • 11-Deoxycorticosterone to Corticosterone: 11β-hydroxylase (CYP11B1) then converts DOC to corticosterone.[4]

  • Corticosterone to Aldosterone: The final three steps, 18-hydroxylation, and 18-oxidation, are all catalyzed by the enzyme aldosterone synthase (CYP11B2) to produce aldosterone.[5][6]

The following diagram illustrates the core corticosteroid synthesis pathway.

corticosteroid_synthesis Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-Hydroxyprogesterone 17a-Hydroxyprogesterone Progesterone->17a-Hydroxyprogesterone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 11-Deoxycortisol 11-Deoxycortisol 17a-Hydroxyprogesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2

Core Corticosteroid Synthesis Pathway

Quantitative Data

Normal Physiological Concentrations of Corticosteroid Precursors and Products

The circulating levels of corticosteroids and their precursors are tightly regulated. The following table summarizes the typical physiological concentrations of key steroids in this pathway.

SteroidNormal Physiological Concentration
Pregnenolone10 - 230 ng/dL[7][8][9][10]
ProgesteroneFollicular phase: 0.1 - 0.7 ng/mL; Luteal phase: 2 - 25 ng/mL[11][12][13][14][15]
Cortisol (morning)5 - 25 µg/dL[16][17][18][19]
Aldosterone (upright, morning)3 - 16 ng/dL[4][20][21][22][23]
Enzyme Kinetics

The efficiency of each enzymatic step is critical for maintaining appropriate hormone levels. The following table presents available kinetic data for key enzymes in the corticosteroid synthesis pathway.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)
CYP11B1 Androstenedione0.21315.77
CYP11B2 11-Deoxycorticosterone1.163 - 1.19136.98 - 27.08 µM/24h
CYP17A1 Progesterone0.5 - 5 (in HEK293 cells)Not specified in provided results
17α-OH pregnenoloneNot specified in provided resultsNot specified in provided results

Experimental Protocols

The study of corticosteroid synthesis relies on a variety of in vitro and analytical techniques.

In Vitro Steroidogenesis Assays Using Adrenal Cell Lines

Human adrenal cell lines, such as NCI-H295 and its derivatives, are valuable tools for studying the regulation of steroidogenesis.[1][3][24][25] These cells express the necessary steroidogenic enzymes to produce mineralocorticoids, glucocorticoids, and adrenal androgens.[3][24]

General Protocol:

  • Cell Culture: NCI-H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • Stimulation: To induce steroidogenesis, the culture medium is replaced with a serum-free medium containing stimulating agents such as Angiotensin II, potassium (for aldosterone production), or forskolin (to activate the cAMP pathway for cortisol and androgen production).[3][24]

  • Incubation: Cells are incubated with the stimulating agents for a defined period (e.g., 24-48 hours).

  • Sample Collection: The cell culture supernatant is collected for steroid analysis. The cells can be harvested for protein or RNA analysis to study enzyme expression.

  • Steroid Quantification: The concentrations of steroids in the supernatant are measured using techniques such as HPLC-MS/MS, GC-MS, or immunoassays (ELISA, RIA).

The following diagram illustrates a general workflow for an in vitro steroidogenesis assay.

experimental_workflow cluster_cell_culture Cell Culture cluster_stimulation Stimulation cluster_incubation Incubation cluster_analysis Analysis Culture NCI-H295R cells Culture NCI-H295R cells Add stimulating agents (e.g., Ang II, Forskolin) Add stimulating agents (e.g., Ang II, Forskolin) Culture NCI-H295R cells->Add stimulating agents (e.g., Ang II, Forskolin) Incubate for 24-48h Incubate for 24-48h Add stimulating agents (e.g., Ang II, Forskolin)->Incubate for 24-48h Collect supernatant Collect supernatant Incubate for 24-48h->Collect supernatant Harvest cells Harvest cells Incubate for 24-48h->Harvest cells Steroid quantification (HPLC-MS/MS) Steroid quantification (HPLC-MS/MS) Collect supernatant->Steroid quantification (HPLC-MS/MS) Protein/RNA analysis Protein/RNA analysis Harvest cells->Protein/RNA analysis

In Vitro Steroidogenesis Assay Workflow
Analytical Methods for Steroid Quantification

Accurate quantification of steroid hormones is crucial for both research and clinical diagnostics. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard methods.[26][27][28][29][30][31][32][33]

4.2.1. HPLC-MS/MS

This technique offers high sensitivity and specificity for the simultaneous measurement of multiple steroids from a small sample volume.[27][29][30][32]

General Procedure:

  • Sample Preparation: Steroids are extracted from the biological matrix (e.g., serum, cell culture medium) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[27][30]

  • Chromatographic Separation: The extracted steroids are separated using a high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometric Detection: The separated steroids are ionized and detected by a tandem mass spectrometer, which provides highly specific and sensitive quantification.

4.2.2. GC-MS

GC-MS is another powerful technique for steroid profiling.[26][28][33][34][35]

General Procedure:

  • Sample Preparation and Derivatization: Steroids are extracted and then chemically modified (derivatized) to increase their volatility for gas chromatography.[34]

  • Gas Chromatographic Separation: The derivatized steroids are separated based on their boiling points and interactions with the GC column.

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, allowing for their identification and quantification.

Conclusion

The synthesis of corticosteroids from this compound precursors is a complex and highly regulated process that is fundamental to human health. A thorough understanding of the enzymes, pathways, and their regulation is essential for researchers and clinicians working in endocrinology and drug development. The experimental methodologies outlined in this guide provide a framework for investigating the intricacies of corticosteroid biosynthesis and for the development of novel therapeutics targeting this pathway.

References

A Technical Guide to the Natural Sources and Isolation of Pregnane Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and key biological activities of pregnane glycosides. This class of steroidal glycosides, characterized by a C21 steroid skeleton, is garnering significant interest in the scientific community for its diverse pharmacological properties, including appetite suppression and anticancer effects.

Natural Sources of this compound Glycosides

This compound glycosides are predominantly found in the plant kingdom, particularly within the Apocynaceae family (which now includes the former Asclepiadaceae family). Certain marine organisms are also recognized as sources of these bioactive compounds.

Terrestrial Plants

The primary plant sources of this compound glycosides are succulents and milkweeds. Key genera include:

  • Hoodia : Notably Hoodia gordonii, a succulent native to Southern Africa, is a well-known source of the appetite-suppressant this compound glycoside P57AS3.

  • Caralluma : This genus of succulent plants, including species like Caralluma fimbriata and Caralluma adscendens, is rich in various this compound glycosides.[1][2]

  • Asclepias (Milkweeds): Species such as Asclepias incarnata (swamp milkweed) are abundant sources of this compound glycosides like ikemagenin.[3]

  • Marsdenia : Marsdenia tenacissima is a medicinal plant that contains a diverse array of polyoxygenated this compound glycosides.

  • Cynanchum : Species like Cynanchum auriculatum are being explored as alternative sources of appetite-suppressing this compound glycosides.

  • Sansevieria : Sansevieria trifasciata has also been identified as a source of these compounds.

Marine Organisms

A number of marine invertebrates have been found to produce this compound glycosides, highlighting the chemical diversity of marine natural products. These include:

  • Soft Corals : Genera such as Cladiella, Stereonephthya, and Sinularia have been shown to contain novel this compound glycosides.

  • Gorgonian Corals : The gorgonian coral Bebryce indica is another marine source.

  • Sponges : Marine sponges, for instance, have been found to contain this compound glycosides like ptilosaponosides.

Quantitative Data on this compound Glycoside Yields

The yield of this compound glycosides from natural sources can vary significantly depending on the species, geographical location, and the extraction method employed. The following tables summarize available quantitative data for some of the most studied plant sources.

Table 1: Quantitative Yield of this compound Glycosides from Hoodia gordonii

Extraction MethodAnalyteYieldReference
Not SpecifiedTotal Oxythis compound Glycosides0.003% - 0.02% (w/w)[3][4]
Multiphase, Multisolvent ExtractionTotal Steroid Glycosides>70% (w/w) of extract[3][4]
Multiphase, Multisolvent ExtractionP57 (H.g.-12)10.2% (w/w) of extract[3][4]

Table 2: Quantitative Yield of this compound Glycosides from Caralluma fimbriata

Extraction MethodAnalyteYieldReference
Not SpecifiedThis compound Glycosides~50% (w/w) of extract[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound glycosides from their natural sources typically involves a multi-step process of extraction and chromatographic purification.

General Protocol for Plant Material

This protocol provides a general framework for the isolation and purification of this compound glycosides from plant sources.

1. Preparation of Plant Material:

  • The plant material (e.g., dried and powdered stems, roots, or aerial parts) is the starting point.

2. Extraction:

  • Solvent Extraction: The powdered plant material is extracted with a polar solvent such as methanol (MeOH) or ethanol (EtOH) at room temperature or with heating. This initial extraction yields a crude extract.
  • Solvent Partitioning: The crude extract is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. This compound glycosides are often concentrated in the more polar fractions (EtOAc and n-BuOH).

3. Chromatographic Purification:

  • Column Chromatography (CC): The this compound glycoside-rich fraction is subjected to column chromatography.
  • Stationary Phase: Silica gel is commonly used as the stationary phase.
  • Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system (e.g., CHCl₃:MeOH) and gradually increasing the polarity to separate the different glycosides.
  • Further Purification: Fractions collected from the initial column chromatography are often further purified using additional chromatographic techniques.
  • Sephadex LH-20 Column Chromatography: This is used for size exclusion chromatography to separate compounds based on their molecular size.
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a powerful tool for the final purification and isolation of individual this compound glycosides. A gradient of acetonitrile (ACN) and water is often used as the mobile phase.

Protocol for Isolation from Marine Sponges

This protocol outlines a general procedure for the extraction and isolation of this compound glycosides from marine sponges.

1. Extraction:

  • The sponge tissue is typically extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v).

2. Initial Separation:

  • The resulting crude extract is subjected to column chromatography on silica gel.
  • A stepwise gradient of solvents, starting from n-hexane and gradually increasing in polarity to ethyl acetate and then methanol, is used to elute different fractions.

3. Purification:

  • The fractions containing this compound glycosides are further purified using reversed-phase HPLC to yield the pure compounds.

Signaling Pathways and Biological Activities

This compound glycosides exhibit a range of biological activities, with their appetite-suppressing and anticancer effects being the most extensively studied.

Appetite Suppression: The Melanocortin Pathway

Certain this compound glycosides, such as those found in Hoodia and Asclepias species, are known to suppress appetite by modulating the central melanocortin signaling pathway in the hypothalamus.[2][5]

  • Mechanism of Action: These this compound glycosides decrease the levels of Agouti-related protein (AgRP), an orexigenic (appetite-stimulating) neuropeptide.[2] Simultaneously, they increase the secretion of brain-derived neurotrophic factor (BDNF), a neurotrophin that plays a role in energy homeostasis, downstream of the melanocortin receptors.[2][5] This dual action leads to a reduction in food intake.

G cluster_0 Hypothalamus PG This compound Glycosides AgRP Agouti-related protein (AgRP) (Orexigenic) PG->AgRP Inhibits MC4R Melanocortin 4 Receptor (MC4R) PG->MC4R Modulates AgRP->MC4R Antagonizes BDNF Brain-Derived Neurotrophic Factor (BDNF) (Anorexigenic) MC4R->BDNF Stimulates Food_Intake Decreased Food Intake BDNF->Food_Intake

Caption: Signaling pathway of this compound glycoside-mediated appetite suppression.

Anticancer Activity: Induction of Apoptosis

Several this compound glycosides have demonstrated cytotoxic effects against various cancer cell lines, including the human liver cancer cell line HepG2. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death).

  • Mechanism of Action: The anticancer activity of this compound glycosides is thought to be mediated through the intrinsic pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.

G cluster_1 Cancer Cell PG This compound Glycosides Bax Bax (Pro-apoptotic) PG->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PG->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound glycosides in cancer cells.

Conclusion

This compound glycosides represent a promising class of natural products with significant therapeutic potential. The continued exploration of diverse natural sources, optimization of isolation protocols, and detailed elucidation of their mechanisms of action are crucial for the development of novel drugs based on these fascinating molecules. This guide provides a foundational resource for researchers embarking on or continuing their work in this exciting field.

References

An In-depth Technical Guide on the Structure-Activity Relationships of Pregnane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pregnane-Based Compounds

This compound-based compounds are a class of steroids characterized by a C21 steroidal skeleton. This fundamental structure, composed of four fused hydrocarbon rings, serves as a versatile scaffold for a wide array of biologically active molecules. Both naturally occurring and synthetic this compound derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.

The therapeutic significance of this compound-based compounds spans multiple domains, including oncology, neuroprotection, and anti-inflammatory applications. Their mechanisms of action are often intricate, involving modulation of nuclear receptors, ion channels, and various signaling pathways. Understanding the relationship between the chemical structure of these compounds and their biological activity—the structure-activity relationship (SAR)—is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive overview of the SAR of this compound-based compounds, with a focus on their anticancer and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Structure-Activity Relationships in Anticancer Applications

The development of this compound-based compounds as anticancer agents is a promising area of research.[1] Modifications to the this compound scaffold can significantly influence their cytotoxic and antiproliferative effects on various cancer cell lines.

Data Presentation: Cytotoxic Activity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of a selection of this compound derivatives against various human cancer cell lines, providing a quantitative basis for discussing their structure-activity relationships.

Table 1: Cytotoxic Activity (IC50 in µM) of Selected this compound Derivatives against Human Cancer Cell Lines

Compound/DerivativeModification HighlightsMCF-7 (Breast)PC-3 (Prostate)LNCaP (Prostate)Reference
Pachylenone A (1) Novel this compound steroid768.73--[2]
20β-hydroxy-5αH-pregnan-3-one (6) Hydroxylation at C20568.76--[2]
Aglaiasterol B (8) Hydroxyl, carbonyl, and double bond at C3, C16, and C17/C20228--[2]
Compound 13 (unspecified) 1,2-Epoxy group-11.8315.17[3]
Compound 10 (unspecified) Aryl amide modification->96.2% inhibition at 10µM>93.6% inhibition at 10µM[4]
Pyrazolyl Pregnenolone Derivative (example) Pyrazole ring at D-ringVariesVariesVaries[5]
3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one (I-OH) Imidazole ring at C-21Inhibits proliferationInhibits proliferation-[1]
3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one (T-OH) Triazole ring at C-21Inhibits proliferationInhibits proliferation-[1]

Note: "-" indicates data not available in the cited sources. The inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.

The data presented in Table 1 highlight several key SAR trends for the anticancer activity of this compound derivatives. For instance, the introduction of an epoxy group at the 1,2-position, as seen in compound 13, results in potent cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cells.[3] Furthermore, modifications on the D-ring, such as the introduction of a pyrazole moiety, have been shown to yield compounds with significant antiproliferative activities.[5] The addition of heterocyclic rings, like imidazole and triazole at the C-21 position, also confers inhibitory effects on the proliferation of breast and prostate cancer cells.[1]

Signaling Pathway of this compound X Receptor (PXR) in Cancer

A key mechanism through which some this compound-based compounds exert their effects is via the this compound X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and detoxification, such as CYP3A4.[6][7][8][9] The activation of PXR can have complex consequences in cancer, sometimes leading to drug resistance but also potentially modulating the metabolism of endogenous and exogenous compounds that affect tumor growth.

PXR signaling pathway activation by a this compound derivative.

Structure-Activity Relationships in Neuroprotective Applications

This compound derivatives, particularly neurosteroids, have demonstrated significant potential in protecting neurons from various insults, including excitotoxicity and oxidative stress.[10][11][12] Their neuroprotective effects are often mediated through the modulation of neurotransmitter receptors and other cellular pathways.

Data Presentation: Neuroprotective Activity of this compound Derivatives

Quantitative data on the neuroprotective effects of this compound derivatives are more varied in their reporting formats than cytotoxicity data. The following table presents available data to illustrate SAR in this context.

Table 2: Neuroprotective and Related Activities of Selected this compound Derivatives

Compound/DerivativeBiological EffectKey Structural FeaturesAssay/ModelReference
Progesterone (P) Counteracted impairment of nerve conduction velocityStandard this compound structureSTZ-induced diabetic neuropathy in rats[12]
Dihydroprogesterone (DHP) Counteracted impairment of nerve conduction velocity5α-reduced metabolite of PSTZ-induced diabetic neuropathy in rats[12]
Tetrahydroprogesterone (THP) Counteracted impairment of nerve conduction velocity3α,5α-reduced metabolite of PSTZ-induced diabetic neuropathy in rats[12]
Polyhydroxy this compound glycoside (PPG) Reduced infarct volume and brain water contentGlycoside at C3Middle cerebral artery occlusion (MCAO) in rats[11]

The neuroprotective SAR of this compound derivatives suggests that modifications influencing their interaction with receptors like the GABAA receptor are crucial. For example, the metabolites of progesterone, DHP and THP, which have different stereochemistry at the A/B ring junction, both show neuroprotective effects, indicating a degree of structural flexibility is tolerated for this activity.[12] The addition of a glycosidic moiety, as in PPG, can also confer significant neuroprotective properties, likely by altering the compound's solubility, distribution, and possibly its mechanism of action.[11]

Putative Neuroprotective Mechanisms of this compound Derivatives

The neuroprotective mechanisms of this compound derivatives are multifaceted and can involve the modulation of various signaling pathways and cellular processes.

Neuroprotective_Mechanisms cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Derivative GABA_A GABA-A Receptor This compound->GABA_A Modulates PXR PXR This compound->PXR Activates Neuroprotection Neuroprotection GABA_A->Neuroprotection Reduces Excitotoxicity Anti_Inflammatory Anti-inflammatory Response PXR->Anti_Inflammatory Antioxidant Antioxidant Response PXR->Antioxidant Anti_Inflammatory->Neuroprotection Antioxidant->Neuroprotection

Overview of potential neuroprotective mechanisms of this compound derivatives.

Experimental Methodologies

The following protocols provide detailed methodologies for key experiments cited in the evaluation of this compound-based compounds.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16][17]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete culture medium

  • This compound-based compounds of interest

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-based compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel this compound derivatives.

Cytotoxicity_Workflow Start Start: Synthesized this compound Derivatives Cell_Culture Cell Culture: Seed cancer cells in 96-well plates Start->Cell_Culture Treatment Treatment: Add serial dilutions of compounds Cell_Culture->Treatment Incubation Incubation: 24, 48, or 72 hours Treatment->Incubation MTT_Assay MTT Assay: Add MTT and solubilization buffer Incubation->MTT_Assay Readout Readout: Measure absorbance at 570 nm MTT_Assay->Readout Analysis Data Analysis: Calculate % viability and IC50 values Readout->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR End End: Identify lead compounds SAR->End Synthesis_Scheme Start Pregnenolone Acetate Intermediate1 16-Dehydropregnenolone Acetate Start->Intermediate1 Oxidation Intermediate2 Epoxidation at C16-C17 Intermediate1->Intermediate2 e.g., m-CPBA Intermediate3 Modification at C20 (e.g., oxime) Intermediate1->Intermediate3 e.g., Hydroxylamine Final_Product Final this compound Derivative Intermediate2->Final_Product Further modifications Intermediate3->Final_Product Further modifications

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pregnanes from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of pregnanes, a class of neurosteroids, from brain tissue samples. The methodologies outlined are essential for researchers in neuroscience and drug development investigating the roles of these compounds in various physiological and pathological processes. The protocols are designed to ensure high recovery rates and sample purity, suitable for downstream analysis by mass spectrometry.

Introduction

Pregnanes, such as pregnenolone, progesterone, and allopregnanolone, are crucial neurosteroids synthesized within the central nervous system.[1] They are potent modulators of neuronal function, primarily through their interaction with GABA-A receptors.[1] Accurate quantification of these molecules in brain tissue is fundamental to understanding their neurophysiological roles and their implications in neurological and psychiatric disorders. The following protocols detail robust methods for their extraction, purification, and subsequent analysis.

Experimental Protocols

Several methods have been established for the extraction of pregnanes from brain tissue, each with its own advantages. The choice of method may depend on the specific pregnanes of interest, the required level of purity, and the available analytical instrumentation. The most common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and a combination of both.[2][3][4][5][6]

Protocol 1: Solid-Phase Extraction (SPE) for Unconjugated Pregnanes

This protocol is adapted from methodologies that emphasize the removal of interfering lipids, which are abundant in brain tissue.[2][5]

Materials:

  • Brain tissue (fresh or frozen)

  • Deionized water, HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Ethanol, HPLC-grade

  • C18 SPE columns (500 mg packing material)

  • Homogenizer (e.g., bead mill or handheld)

  • Centrifuge

  • Vacuum centrifuge or nitrogen evaporator

  • Assay buffer (specific to the downstream analytical method)

Procedure:

  • Tissue Homogenization:

    • Accurately weigh the brain tissue sample.

    • Homogenize the tissue in ice-cold deionized water.[2][5] Immediately add methanol to the homogenate to reduce potential steroid metabolism.[2][5] A common ratio is 10 volumes of solvent to the tissue weight.[7]

    • Mix the samples thoroughly and leave them overnight at 4°C to ensure complete protein precipitation.[2][8]

    • Centrifuge the homogenate at 3000 x g for 10 minutes at 2°C.[2][8]

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Prime the C18 SPE columns with 3 mL of ethanol, followed by equilibration with 10 mL of deionized water.[2][8]

    • Dilute the supernatant with 10 mL of deionized water and load it onto the equilibrated C18 column.[2][8]

    • Wash the column with 10 mL of a methanol-water solution (e.g., 0%, 10%, 20%, or 40% methanol) to remove polar impurities.[2][8] The optimal wash percentage may need to be determined empirically for specific pregnanes.

    • Elute the unconjugated pregnanes with 5 mL of 90% methanol.[2][8] Eluting with 85-90% methanol is recommended to avoid co-elution of fatty acid-conjugated steroids.[2][5]

    • Dry the eluates using a vacuum centrifuge or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate assay buffer for analysis.[2][8]

Protocol 2: Liquid-Liquid Extraction (LLE) followed by SPE for a Two-Step Purification

This combined approach leverages the simplicity of LLE for initial extraction and the high purifying power of SPE.[3][4]

Materials:

  • Brain tissue (fresh or frozen)

  • Organic solvent (e.g., diethyl ether or a chloroform/2-butanol mixture)[2][4][5][9][10]

  • Deionized water, HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Ethanol, HPLC-grade

  • C18 SPE columns (500 mg packing material)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator or vacuum centrifuge

  • Assay buffer

Procedure:

  • Tissue Homogenization and LLE:

    • Homogenize the brain tissue in an appropriate buffer.

    • Perform a liquid-liquid extraction by adding an organic solvent such as diethyl ether or a 50:50 (v/v) mixture of chloroform and 2-butanol.[4][9] Vortex the mixture vigorously and centrifuge to separate the phases.

    • Carefully collect the organic phase containing the steroids.

    • Repeat the extraction on the aqueous phase to maximize recovery.

    • Pool the organic extracts and dry them under a stream of nitrogen.

  • Solid-Phase Extraction:

    • Reconstitute the dried extract from the LLE step in a minimal volume of the initial mobile phase for SPE (e.g., a low percentage methanol-water solution).

    • Proceed with the SPE protocol as described in Protocol 1, starting from the column priming step.

Data Presentation

The following tables summarize quantitative data on pregnane levels in rat brain tissue, as reported in the literature. These values can serve as a reference for expected concentrations.

Table 1: this compound Concentrations in Rat Brain Tissue

This compoundBrain RegionConcentration (ng/g wet tissue)Analytical MethodReference
PregnenoloneWhole Brain0.04 - 20nano-LC-ES mass spectrometry[11][12]
ProgesteroneWhole Brain0.04 - 20nano-LC-ES mass spectrometry[11][12]
AllopregnanoloneWhole Brain0.04 - 20nano-LC-ES mass spectrometry[11][12]
Pregnenolone Sulfate (PREGS)Pituitary Gland4.14 ± 1.33LC-MS[9]
Pregnenolone Sulfate (PREGS)Hypothalamus1.98 ± 1.13LC-MS[9]
Pregnenolone Sulfate (PREGS)Frontal Cortex1.08 ± 0.48LC-MS[9]
Pregnenolone Sulfate (PREGS)Hippocampus0.72 ± 0.19LC-MS[9]
Pregnenolone Sulfate (PREGS)Amygdala1.70 ± 0.45LC-MS[9]
Pregnenolone Sulfate (PREGS)Striatum0.92 ± 0.27LC-MS[9]
Pregnenolone Sulfate (PREGS)Nucleus Accumbens3.62 ± 1.77LC-MS[9]

Table 2: Analytical Method Performance

ParameterValueAnalytical MethodReference
Intra-assay Relative Standard Deviation< 13.7%LC/ESI-MS/MS with HMP-derivatization[13]
Inter-assay Relative Standard Deviation< 13.7%LC/ESI-MS/MS with HMP-derivatization[13]
Analytical Recovery98.7 - 106.7%LC/ESI-MS/MS with HMP-derivatization[13]
Detection Limit (Sulfated Neurosteroids)0.3 ng/g of wet brainnano-LC-ES mass spectrometry[11][12]

Visualization of Pathways and Workflows

Allopregnanolone Biosynthesis Pathway

The following diagram illustrates the primary pathway for the synthesis of allopregnanolone from pregnenolone in the brain.[1][14]

Allopregnanolone_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone   Progesterone Progesterone Pregnenolone->Progesterone DHP 5α-dihydroprogesterone (5α-DHP) Progesterone->DHP Allopregnanolone Allopregnanolone DHP->Allopregnanolone   P450scc P450scc HSD3B 3β-HSD SRD5A 5α-reductase AKR1C 3α-HSD

Caption: Biosynthesis of Allopregnanolone in the Brain.

Experimental Workflow for this compound Extraction and Analysis

This diagram outlines the general workflow from brain tissue sample collection to final analysis.

Pregnane_Extraction_Workflow Start Brain Tissue Sample (Fresh or Frozen) Homogenization Tissue Homogenization (in buffer/solvent) Start->Homogenization Extraction_Choice Extraction Method Homogenization->Extraction_Choice LLE Liquid-Liquid Extraction (e.g., Diethyl Ether) Extraction_Choice->LLE LLE Only SPE Solid-Phase Extraction (C18 Column) Extraction_Choice->SPE SPE Only Combined LLE followed by SPE Extraction_Choice->Combined Combined Drying Drying of Extract (Nitrogen Evaporation or Vacuum Centrifugation) LLE->Drying SPE->Drying Combined->Drying Reconstitution Reconstitution in Assay Buffer Drying->Reconstitution Analysis Analysis (e.g., LC-MS/MS, GC-MS) Reconstitution->Analysis

Caption: Workflow for this compound Extraction and Analysis.

References

Revolutionizing Neurosteroid Research: A Guide to Pregnane Neurosteroid Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnane neurosteroids, a class of endogenous steroids synthesized within the nervous system, are potent modulators of neuronal activity.[1][2] Their involvement in a wide array of physiological and pathological processes, including anxiety, depression, epilepsy, and neurodegenerative disorders, has made them a critical area of research and a promising target for therapeutic development.[3] Accurate and sensitive quantification of these molecules in biological matrices is paramount to understanding their roles in health and disease. This application note provides a comprehensive overview and detailed protocols for the quantification of this compound neurosteroids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for steroid analysis due to its high sensitivity and specificity.[4][5]

This compound Neurosteroid Signaling Pathways

This compound neurosteroids primarily exert their effects through non-genomic mechanisms by directly modulating the function of plasma membrane ion channels.[6] A key target is the GABA-A receptor, where certain this compound neurosteroids act as potent positive allosteric modulators, enhancing the inhibitory effects of GABA.[3][7] Conversely, some sulfated neurosteroids can antagonize the NMDA receptor, thereby modulating excitatory neurotransmission.[3] The biosynthesis of these neurosteroids originates from cholesterol and involves a series of enzymatic conversions.[1][7]

Pregnane_Neurosteroid_Signaling cluster_synthesis Biosynthesis cluster_signaling Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone 5α-reductase 3α-HSD GABA_A GABA-A Receptor Allopregnanolone->GABA_A Positive Allosteric Modulation Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Enhances NMDA NMDA Receptor Excitotoxicity_Modulation Modulation of Excitotoxicity NMDA->Excitotoxicity_Modulation Pregnenolone_Sulfate Pregnenolone Sulfate Pregnenolone_Sulfate->NMDA Antagonism

Caption: Biosynthesis and major signaling pathways of this compound neurosteroids.

Experimental Workflow for LC-MS/MS Quantification

The quantification of this compound neurosteroids by LC-MS/MS involves several critical steps, from sample preparation to data analysis. A typical workflow is outlined below.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Brain Tissue) Internal_Standard 2. Internal Standard Spiking Sample_Collection->Internal_Standard Extraction 3. Extraction (LLE, SPE, or PPT) Internal_Standard->Extraction Derivatization 4. Derivatization (Optional) Extraction->Derivatization LC_Separation 5. LC Separation Derivatization->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 7. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for neurosteroid quantification.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation technique is crucial for removing interfering substances and enriching the analytes of interest.[8] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9][10]

a) Protein Precipitation (PPT)

  • Protocol:

    • To 100 µL of serum or plasma, add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard (e.g., deuterated analogs).[11][12][13]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Liquid-Liquid Extraction (LLE)

  • Protocol:

    • To 100 µL of plasma, add the internal standard.[14]

    • Add 1 mL of an organic solvent mixture (e.g., hexane/ethyl acetate).[14]

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness and reconstitute as described for PPT.

c) Solid-Phase Extraction (SPE)

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated sample (e.g., diluted plasma with internal standard).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the neurosteroids with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute.

Derivatization (Optional)

To enhance ionization efficiency and sensitivity, especially for neutral steroids, derivatization can be employed.[14][15] This is particularly useful when low detection limits are required.[14]

  • Protocol (using a quaternary aminooxy reagent): [14]

    • To the dried extract, add 50 µL of the derivatizing reagent solution.

    • Incubate at 60°C for 1 hour.[16]

    • After cooling, the sample is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC)

Reversed-phase chromatography is commonly used for the separation of neurosteroids.[9]

  • Typical Parameters:

    • Column: C18 column (e.g., Agilent Poroshell 120, 50 x 4.6 mm, 2.7 µm).[11][12][13]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

b) Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.[8] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources.[5][8][15]

  • Typical Parameters:

    • Ionization Mode: Positive or negative ESI, or APCI.

    • Ion Source Temperature: 350 - 550°C.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of key this compound neurosteroids.

Table 1: LC-MS/MS Method Performance for this compound Neurosteroids

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ)Intraday Precision (%RSD)Interday Precision (%RSD)Recovery (%)Reference
Allopregnanolone0.78 - 10000.78 ng/mL< 10%< 10%> 95%[11][12][13]
Pregnanolone0.78 - 10000.78 ng/mL< 10%< 10%> 95%[11][12][13]
Epipregnanolone0.78 - 10000.78 ng/mL< 10%< 10%> 95%[11][12][13]
Pregnenolone0.78 - 10000.78 ng/mL< 10%< 10%> 95%[11][12][13]
Progesterone0.78 - 10000.78 ng/mL< 10%< 10%> 95%[11][12][13]
Allopregnanolone (derivatized)0.01 - 2550 fg on column< 10%< 10%> 95%[14]
Pregnanolone (derivatized)0.01 - 2550 fg on column< 10%< 10%> 95%[14]

Table 2: Example MRM Transitions for this compound Neurosteroids (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Allopregnanolone319.3283.215
Pregnenolone317.3299.312
Progesterone315.397.125
Allopregnanolone-d4 (IS)323.3287.215

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Conclusion

LC-MS/MS provides a robust, sensitive, and specific platform for the quantification of this compound neurosteroids in various biological matrices. The detailed protocols and data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods. Accurate measurement of these critical neuromodulators will undoubtedly accelerate our understanding of their physiological roles and facilitate the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Development of a Pregnane X Receptor (PXR) Ligand-Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a xenobiotic sensor primarily in the liver and intestine. Upon activation by a wide array of endogenous and exogenous compounds, including pharmaceuticals, herbal supplements, and environmental pollutants, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, modulating their transcription. A key target of PXR is the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of over half of all clinically used drugs. Consequently, the activation of PXR can lead to significant drug-drug interactions, altering the pharmacokinetics and efficacy of co-administered therapies.

These application notes provide a comprehensive overview and detailed protocols for the development and implementation of various PXR ligand-binding assays. These assays are critical tools in drug discovery and development for identifying and characterizing compounds that interact with PXR, thereby enabling the early prediction of potential drug-drug interactions and other xenobiotic-related effects.

PXR Signaling Pathway

The activation of PXR by a ligand initiates a cascade of molecular events leading to the altered expression of target genes involved in drug metabolism and transport.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR_inactive Inactive PXR PXR_active Active PXR PXR_inactive->PXR_active Translocation Ligand Ligand (Xenobiotic/Endobiotic) Ligand->PXR_inactive Binding & Activation PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXR Response Element (PXRE) PXR_RXR->PXRE Binding Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) PXRE->Target_Genes Initiates

PXR Activation and Signaling Cascade.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of various known PXR ligands, determined using different assay formats. These values are essential for selecting appropriate reference compounds and for comparing the relative potencies of novel test compounds.

Table 1: Binding Affinities of PXR Agonists

CompoundAssay TypeParameterValue (nM)Reference
SR12813Radioligand BindingKd~40[1]
RifampicinTR-FRETIC501,200[1]
HyperforinTR-FRETIC50800[1]
ClotrimazoleTR-FRETIC501,500[1]
PaclitaxelTR-FRETIC502,000[1]
T0901317TR-FRETIC50500[1]

Table 2: Functional Potencies of PXR Agonists from Cell-Based Assays

CompoundCell LineParameterValue (µM)
RifampicinHepG2EC500.1 - 1
DexamethasoneHepG2EC501 - 10
NifedipinePrimary Human HepatocytesEC50~5

Table 3: Binding Affinities of PXR Antagonists

CompoundAssay TypeParameterValue (µM)
SPA70TR-FRETIC502.2
KetoconazoleCell-basedIC50~10
Fusidic acidCell-basedIC50~5

Note on Data Comparability: It is crucial to recognize that IC50 values are dependent on the specific assay conditions, including the concentrations of the receptor and the competing ligand. Therefore, direct comparison of IC50 values across different studies should be made with caution. The inhibition constant (Ki) provides a more absolute measure of binding affinity and can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the dissociation constant (Kd) of the labeled ligand is known.

Experimental Protocols

This section provides detailed methodologies for three commonly employed PXR ligand-binding assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This homogenous assay format is highly amenable to high-throughput screening (HTS) and measures the ability of a test compound to displace a fluorescently labeled tracer from the PXR ligand-binding domain (LBD).

TR_FRET_Workflow cluster_assay_principle Assay Principle cluster_no_competitor No Competitor cluster_with_competitor With Competitor cluster_workflow Experimental Workflow A High FRET Signal B Low FRET Signal PXR_LBD_GST GST-PXR LBD Tb_Ab Tb-anti-GST Ab Fluor_Ligand Fluorescent Ligand Test_Compound Test Compound PXR_LBD_GST1 GST-PXR LBD Tb_Ab1 Tb-anti-GST Ab PXR_LBD_GST1->Tb_Ab1 Binds Fluor_Ligand1 Fluorescent Ligand PXR_LBD_GST1->Fluor_Ligand1 Binds Tb_Ab1->Fluor_Ligand1 Energy Transfer PXR_LBD_GST2 GST-PXR LBD Tb_Ab2 Tb-anti-GST Ab PXR_LBD_GST2->Tb_Ab2 Binds Test_Compound2 Test Compound PXR_LBD_GST2->Test_Compound2 Binds Fluor_Ligand2 Fluorescent Ligand Start Start Dispense_Reagents Dispense PXR-LBD, Tb-anti-GST Ab, and Fluorescent Ligand into microplate Start->Dispense_Reagents Add_Compound Add Test Compounds (serial dilutions) Dispense_Reagents->Add_Compound Incubate Incubate at Room Temperature Add_Compound->Incubate Read_Plate Read TR-FRET Signal (e.g., 340 nm excitation, 520 nm & 495 nm emission) Incubate->Read_Plate Analyze_Data Analyze Data: Calculate FRET ratio, plot dose-response curves, determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

TR-FRET Competitive Binding Assay Workflow.

Materials:

  • Human PXR Ligand Binding Domain (LBD), GST-tagged

  • Terbium (Tb)-labeled anti-GST antibody (Donor)

  • Fluorescently-labeled PXR ligand (e.g., Fluormone™ PXR Green) (Acceptor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

  • Test compounds and reference compounds (e.g., Rifampicin)

  • 384-well, low-volume, black microplates

  • TR-FRET-capable microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of PXR-LBD and Tb-anti-GST antibody in assay buffer.

    • Prepare a working solution of the fluorescent PXR ligand in assay buffer.

    • Prepare serial dilutions of test compounds and reference compounds in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure:

    • Dispense the PXR-LBD/Tb-anti-GST antibody solution into all wells of the 384-well plate.

    • Add the test compounds and reference compounds to the respective wells. Include wells with assay buffer and DMSO as negative controls and a known PXR ligand as a positive control.

    • Add the fluorescent PXR ligand solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET microplate reader with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescent Ligand).

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.

    • Plot the TR-FRET ratio against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Radioligand Competition Binding Assay (Filtration Format)

This classic and robust method measures the affinity of a test compound for PXR by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Membranes Expressing PXR (e.g., from transfected cells or liver tissue) Start->Prepare_Membranes Incubation Incubate Membranes with Radioligand (e.g., [3H]SR12813) and Test Compound Prepare_Membranes->Incubation Filtration Rapidly Filter through Glass Fiber Filters to separate bound from free radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Radioligand Filtration->Washing Scintillation_Counting Measure Radioactivity on Filters using a Scintillation Counter Washing->Scintillation_Counting Data_Analysis Analyze Data: Determine specific binding, plot competition curves, calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End Reporter_Gene_Assay_Workflow Start Start Cell_Culture Culture Mammalian Cells (e.g., HepG2, HEK293T) Start->Cell_Culture Transfection Co-transfect Cells with: 1. PXR Expression Vector 2. Luciferase Reporter Vector (with PXRE) Cell_Culture->Transfection Seed_Cells Seed Transfected Cells into a 96-well Plate Transfection->Seed_Cells Treat_Cells Treat Cells with Test Compounds and Controls Seed_Cells->Treat_Cells Incubate_Cells Incubate for 18-24 Hours Treat_Cells->Incubate_Cells Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate_Cells->Lyse_Cells Measure_Luminescence Measure Luminescence using a Luminometer Lyse_Cells->Measure_Luminescence Data_Analysis Analyze Data: Normalize to control, plot dose-response curves, determine EC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

References

Application of Pregnane Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnane derivatives, a class of steroid compounds, have garnered significant attention in oncological research for their potential as anticancer agents. These molecules, encompassing both naturally occurring and synthetic compounds, exert a range of effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document provides a comprehensive overview of the application of this compound derivatives in cancer cell line studies, complete with detailed experimental protocols and a summary of their cytotoxic effects.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of Synthetic this compound Derivatives

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Compound 13 LNCaPProstate (Androgen-dependent)15.17[1]
PC-3Prostate (Androgen-independent)11.83[1]
Compound 11 LNCaPProstate (Androgen-dependent)71.85[1]
Compound 8 PC-3Prostate (Androgen-independent)68.95[1]
Compound 4 HepG2Liver36.97
Compound 6 HepG2Liver18.46
21E-(pyridin-3-yl)methylidene derivative LNCaPProstate (Androgen-dependent)10.20[2]
T47-DBreast1.33[2]
21E-p-nitrophenylidene-4-azapregn-5-ene PC-3Prostate (Androgen-independent)3.29[2]
Pachylenone A (1) MCF-7Breast768.73[3]
20β-hydroxy-5αH-pregnan-3-one (6) MCF-7Breast568.76[3]
Aglaiasterol B (8) MCF-7Breast228[3]

Table 2: Cytotoxicity of this compound Glycosides

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Cynataihoside Derivative 11 THP-1Leukemia (Monocytic)5.08[4]
PC-3Prostate22.75[4]
Cynataihoside Derivative 3 HL-60Leukemia (Promyelocytic)17.78[4]
Cynataihoside Derivative 14 THP-1Leukemia (Monocytic)16.02[4]

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Progesterone-Mediated Inhibition of Wnt/β-catenin Signaling

Progesterone, a key this compound hormone, has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers like endometrial cancer. Progesterone induces the expression of Wnt signaling inhibitors, such as Dickkopf-1 (DKK1) and Forkhead box protein O1 (FOXO1). DKK1 prevents the formation of the Wnt-Frizzled-LRP5/6 receptor complex, while FOXO1 can directly bind to and promote the degradation of β-catenin. This leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, thereby inhibiting cancer cell proliferation.[1][5][6][7][8]

G Progesterone Progesterone PR Progesterone Receptor Progesterone->PR binds DKK1 DKK1 PR->DKK1 induces FOXO1 FOXO1 PR->FOXO1 induces LRP5_6 LRP5/6 DKK1->LRP5_6 inhibits Beta_Catenin β-catenin FOXO1->Beta_Catenin promotes degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->LRP5_6 LRP5_6->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Genes (c-myc, Cyclin D1) TCF_LEF->Target_Genes transcribes Proliferation Cell Proliferation Target_Genes->Proliferation G Pregnane_Derivative This compound Derivative (e.g., Allopregnanolone) PXR PXR Pregnane_Derivative->PXR activates RXR RXR PXR->RXR dimerizes with PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR->PXR_RXR PPRE PXR Response Element (in DNA) PXR_RXR->PPRE binds to Drug_Metabolism Drug Metabolizing Enzymes (e.g., CYP3A4) PPRE->Drug_Metabolism upregulates Cell_Cycle_Genes Cell Cycle Regulators PPRE->Cell_Cycle_Genes modulates Apoptosis_Genes Apoptosis Regulators PPRE->Apoptosis_Genes modulates Chemoresistance Chemoresistance Drug_Metabolism->Chemoresistance Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation Apoptosis Apoptosis Apoptosis_Genes->Apoptosis G Pregnane_Derivative This compound Derivative Bax Bax (Pro-apoptotic) Pregnane_Derivative->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pregnane_Derivative->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis G start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound Derivative seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance (570 nm) solubilize->read end End read->end G start Start culture Culture and treat cells start->culture harvest Harvest and wash cells culture->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase fix->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end G start Start lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect end End detect->end

References

Application Notes and Protocols for Utilizing Pregnane Compounds in In-Vitro Neuroprotection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases and acute neuronal injury represent a significant challenge in modern medicine. The development of effective neuroprotective strategies is a key focus of neuroscience research. Pregnane compounds, a class of neurosteroids, have emerged as promising candidates for neuroprotection due to their ability to modulate various neuronal signaling pathways, thereby mitigating neuronal damage and promoting cell survival.

These application notes provide a comprehensive guide for researchers interested in evaluating the neuroprotective potential of this compound compounds in in-vitro models. This document outlines detailed protocols for key neuroprotection assays, presents quantitative data for prominent this compound compounds, and visualizes their signaling pathways and experimental workflows.

Overview of Investigated this compound Compounds

This document focuses on three key this compound compounds that have shown significant neuroprotective potential in preclinical studies:

  • Allopregnanolone (ALLO): A metabolite of progesterone, allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor. It has demonstrated neuroprotective effects in various models of neurodegeneration and neuronal injury.

  • Pregnenolone Sulfate (PREGS): A sulfated ester of pregnenolone, this neurosteroid is known to modulate NMDA and GABA-A receptors. Its role in neuroprotection is linked to its ability to influence glutamatergic and GABAergic neurotransmission.

  • Ganaxolone (GNX): A synthetic analog of allopregnanolone, ganaxolone is also a positive allosteric modulator of the GABA-A receptor. Its modified structure provides improved metabolic stability, making it a compound of significant interest for therapeutic development.[1]

Data Presentation: Neuroprotective Effects of this compound Compounds

The following tables summarize quantitative data on the neuroprotective effects of allopregnanolone, pregnenolone sulfate, and ganaxolone from various in-vitro studies. It is important to note that direct comparisons between compounds should be made with caution due to variations in experimental models and conditions.

Table 1: Neuroprotective Effects of Allopregnanolone (ALLO)

In-Vitro ModelNeurotoxic InsultAllopregnanolone ConcentrationEndpointObserved Effect
SH-SY5Y cells6-OHDA4 µMApoptosis/NecrosisAmeliorated the increase in apoptotic and necrotic cells.[2]
mPRδ-transfected cellsSerum starvation20 nMCell Death & ApoptosisAttenuated serum starvation-induced cell death and apoptosis.[3]

Table 2: Neuromodulatory and Neuroprotective Effects of Pregnenolone Sulfate (PREGS)

In-Vitro ModelReceptor/ChannelPregnenolone Sulfate ConcentrationEndpointObserved Effect
HEK cells (rat GluN1/GluN2B)NMDA ReceptorEC50 = 21 ± 3 µMPotentiation of glutamate-induced currentPositive allosteric modulation.[4]
Cultured hippocampal neuronsNMDA ReceptorEC50 = 16 µMEnhancement of NMDA receptor currentsPositive allosteric modulation.[5]
Cultured hippocampal neuronsGABAergic sIPSCsIC50 = 26 nMInhibition of GABA releasePotent inhibition of GABAergic synaptic transmission.[5]

Table 3: Neuroprotective Effects of Ganaxolone (GNX)

In-Vitro ModelNeurotoxic InsultGanaxolone ConcentrationEndpointObserved Effect
mPRδ-transfected cellsSerum starvation20 nMCell Death & ApoptosisAttenuated serum starvation-induced cell death and apoptosis.[3][6]
APP transfected SH-SY5Y cellsAβ-induced toxicityNot specifiedCell Viability, ApoptosisSignificantly abrogated Aβ-induced effects by enhancing LXRβ expression.[7]

Experimental Protocols

Detailed methodologies for key in-vitro neuroprotection assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line, this compound compound, and neurotoxic insult being investigated.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

  • 96-well culture plates

  • Complete culture medium

  • This compound compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Neurotoxic agent (e.g., glutamate, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well for SH-SY5Y) and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 1-24 hours) before inducing toxicity. Include a vehicle control group.

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).

  • MTT Incubation: After the neurotoxicity induction, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the control cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, serving as a marker of cytotoxicity.

Materials:

  • Neuronal cells and culture reagents as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader.

Protocol:

  • Experimental Setup: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period with the neurotoxic agent, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with the assay reagents and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control and maximum LDH release (from lysed cells) controls.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Neuronal cells and culture reagents.

  • Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric).

  • Cell lysis buffer.

  • Microplate reader (for colorimetric or fluorometric measurements).

Protocol:

  • Cell Treatment: Treat cells with the this compound compound and neurotoxic agent as described previously.

  • Cell Lysis: After treatment, harvest the cells and lyse them using the provided lysis buffer.

  • Caspase-3 Activity Measurement: Follow the manufacturer's protocol for the caspase-3 activity assay. This typically involves incubating the cell lysate with a caspase-3 substrate and measuring the resulting colorimetric or fluorescent signal.

  • Data Analysis: Quantify the caspase-3 activity relative to the protein concentration of the cell lysate and compare the activity between different treatment groups.

Apoptosis Assessment: Western Blotting for Apoptotic Markers

Western blotting allows for the detection and quantification of key proteins involved in the apoptotic cascade, such as cleaved caspase-3 and PARP.

Materials:

  • Neuronal cells and culture reagents.

  • Cell lysis buffer with protease inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Extraction: After cell treatment, lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed neuroprotective signaling pathways of the this compound compounds and the general workflows of the experimental protocols.

Allopregnanolone_Ganaxolone_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ALLO_GNX Allopregnanolone / Ganaxolone GABA_A GABA-A Receptor ALLO_GNX->GABA_A Positive Allosteric Modulation mPR Membrane Progesterone Receptor (mPR) ALLO_GNX->mPR Agonist Cl_influx Increased Cl- Influx GABA_A->Cl_influx Gs_protein Gs Protein Activation mPR->Gs_protein Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection cAMP Increased cAMP Gs_protein->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Anti_apoptotic Anti-apoptotic Gene Expression CREB->Anti_apoptotic Anti_apoptotic->Neuroprotection

Allopregnanolone/Ganaxolone Neuroprotective Pathways

Pregnenolone_Sulfate_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PREGS Pregnenolone Sulfate NMDA_R NMDA Receptor PREGS->NMDA_R Positive Allosteric Modulation GABA_A GABA-A Receptor PREGS->GABA_A Negative Allosteric Modulation Ca_influx Modulated Ca2+ Influx NMDA_R->Ca_influx Reduced_Inhibition Reduced GABAergic Inhibition GABA_A->Reduced_Inhibition Synaptic_Plasticity Enhanced Synaptic Plasticity Ca_influx->Synaptic_Plasticity Neuronal_Survival Promoted Neuronal Survival Synaptic_Plasticity->Neuronal_Survival Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection Increased_Excitability Increased Neuronal Excitability Reduced_Inhibition->Increased_Excitability Increased_Excitability->Neuroprotection Context-dependent

Pregnenolone Sulfate Neuroprotective Pathways

Experimental_Workflow cluster_assays Assay Endpoints start Seed Neuronal Cells in 96-well plate pretreatment Pre-treat with This compound Compound start->pretreatment toxicity Induce Neurotoxicity (e.g., Glutamate, H2O2) pretreatment->toxicity incubation Incubate for Defined Period toxicity->incubation assay Perform Neuroprotection Assay incubation->assay MTT MTT Assay (Cell Viability) assay->MTT LDH LDH Assay (Cytotoxicity) assay->LDH Caspase Caspase-3 Assay (Apoptosis) assay->Caspase WB Western Blot (Apoptotic Markers) assay->WB data_analysis Data Analysis and Interpretation MTT->data_analysis LDH->data_analysis Caspase->data_analysis WB->data_analysis

General In-Vitro Neuroprotection Assay Workflow

Conclusion

The this compound compounds allopregnanolone, pregnenolone sulfate, and ganaxolone demonstrate significant potential as neuroprotective agents in in-vitro models. Their distinct mechanisms of action, primarily through the modulation of GABA-A and NMDA receptors, offer multiple avenues for therapeutic intervention in neurodegenerative diseases and acute neuronal injury. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the neuroprotective efficacy and underlying mechanisms of these promising compounds. Further comparative studies under standardized conditions will be crucial for elucidating the relative potency and therapeutic potential of these this compound derivatives.

References

Solid-Phase Synthesis of Pregnane Libraries: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnane steroids, a class of C21 steroid hormones, play crucial roles in a vast array of physiological processes, including inflammation, metabolism, and reproduction. Their diverse biological activities are mediated through interactions with various nuclear receptors, such as the progesterone, glucocorticoid, mineralocorticoid, and this compound X receptors. The therapeutic potential of this compound derivatives has driven significant interest in the development of synthetic methodologies to access diverse libraries of these compounds for drug discovery and development.

Solid-phase organic synthesis (SPOS) has emerged as a powerful platform for the rapid generation of compound libraries. By anchoring a starting material to an insoluble resin, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification through simple filtration and washing steps. This approach is particularly well-suited for the construction of steroid libraries, allowing for the systematic modification of the core scaffold to explore structure-activity relationships (SAR).

These application notes provide a detailed overview of the techniques and protocols for the solid-phase synthesis of this compound libraries. They are intended to guide researchers in the design and execution of synthetic strategies for the generation of novel this compound-based compounds with potential therapeutic applications.

Core Principles of Solid-Phase this compound Synthesis

The solid-phase synthesis of this compound libraries involves several key steps:

  • Selection of a Solid Support: The choice of resin is critical and depends on the solvent conditions and the nature of the chemical transformations. Polystyrene resins cross-linked with divinylbenzene are commonly used due to their chemical and physical stability.[1]

  • Linker Strategy: A linker is a chemical moiety that connects the this compound scaffold to the solid support. The choice of linker is crucial as it must be stable to the reaction conditions employed during the library synthesis and allow for efficient cleavage of the final products from the resin. Traceless linkers, which leave no residual functionality on the cleaved molecule, are often preferred. Silyl ether-based linkers are particularly useful for attaching steroid alcohols to the solid support.

  • Anchoring of the this compound Scaffold: A this compound derivative with a suitable functional group (e.g., a hydroxyl group) is covalently attached to the linker on the solid support.

  • Combinatorial Elaboration: The resin-bound this compound scaffold is then subjected to a series of chemical reactions to introduce diversity at specific positions. This is often done in a parallel or split-and-pool fashion to generate a large library of compounds.

  • Cleavage from the Solid Support: Once the synthesis is complete, the this compound derivatives are cleaved from the resin. The cleavage conditions are determined by the type of linker used.

  • Purification and Characterization: The cleaved compounds are then purified, typically by high-performance liquid chromatography (HPLC), and their structures are confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow for Solid-Phase this compound Library Synthesis

The following diagram illustrates a general workflow for the solid-phase synthesis of a this compound library.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Analysis Resin Select Solid Support (e.g., Polystyrene Resin) Attach Attach this compound to Resin Resin->Attach Linker Choose Linker (e.g., Diethylsilyl Linker) Linker->Attach This compound Select this compound Scaffold This compound->Attach Diversify Diversification Reactions (Split-and-Pool) Attach->Diversify Resin-bound this compound Cleave Cleave from Resin Diversify->Cleave Library on Resin Purify Purification (HPLC) Cleave->Purify Crude Library Characterize Characterization (MS, NMR) Purify->Characterize Pure Compounds Screen Biological Screening Characterize->Screen

Figure 1: General workflow for solid-phase this compound library synthesis.

Key Experimental Protocols

The following are representative protocols adapted from established solid-phase synthesis methodologies. These should be optimized for the specific this compound scaffold and desired chemical transformations.

Protocol 1: Attachment of a Hydroxythis compound to a Silyl-Linked Resin

This protocol describes the attachment of a this compound derivative with a hydroxyl group to a diethylsilyl (DES)-functionalized polystyrene resin.

Materials:

  • DES-functionalized polystyrene resin

  • Hydroxythis compound derivative (e.g., pregnenolone)

  • Anhydrous Dichloromethane (DCM)

  • 2,6-Lutidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the DES-functionalized resin in anhydrous DCM for 30 minutes.

  • Dissolve the hydroxythis compound derivative (3 equivalents relative to resin loading) and 2,6-lutidine (6 equivalents) in anhydrous DCM.

  • Add the solution to the swollen resin and shake at room temperature for 16 hours.

  • Filter the resin and wash sequentially with DCM, DMF, and MeOH.

  • Dry the resin under vacuum.

  • Determine the loading of the this compound on the resin using a suitable analytical method, such as gravimetric analysis or spectroscopic analysis of a cleaved sample.

Protocol 2: Representative On-Resin Acylation Reaction

This protocol describes a typical acylation reaction to introduce diversity to the resin-bound this compound.

Materials:

  • This compound-loaded resin

  • Carboxylic acid (5 equivalents)

  • HBTU (5 equivalents)

  • Diisopropylethylamine (DIEA) (10 equivalents)

  • Anhydrous DMF

Procedure:

  • Swell the this compound-loaded resin in anhydrous DMF.

  • In a separate vial, dissolve the carboxylic acid, HBTU, and DIEA in anhydrous DMF to pre-activate the acid.

  • Add the activated carboxylic acid solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 4 hours.

  • Filter the resin and wash sequentially with DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

  • Monitor the completion of the reaction using a qualitative test (e.g., ninhydrin test for amines if applicable) or by cleaving a small sample for LC-MS analysis.

Protocol 3: Cleavage of this compound Derivatives from the Silyl Linker

This protocol describes the cleavage of the synthesized this compound derivatives from the silyl-linked resin using trifluoroacetic acid (TFA).

Materials:

  • Acylated this compound-loaded resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the resin in DCM.

  • Remove the DCM and add the cleavage cocktail to the resin.

  • Shake the mixture at room temperature for 2 hours.[2]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail and DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the crude product under vacuum.

Quantitative Data Summary

The following table summarizes representative yields and purities that can be expected for the solid-phase synthesis of steroid libraries. It is important to note that these values can vary significantly depending on the specific steroid scaffold, linker, and reaction conditions.

StepParameterRepresentative ValueReference
Attachment Loading Efficiency70-90%Adapted from general SPOS literature
Acylation Reaction Conversion>95% (on-bead)Monitored by qualitative tests
Cleavage Crude Yield60-80%[2]
Purification Final Purity (HPLC)>95%[3]

Signaling Pathways of this compound-Activated Receptors

This compound derivatives exert their biological effects by modulating the activity of several nuclear receptors. Understanding these signaling pathways is crucial for designing and interpreting the results of biological screening of this compound libraries.

Progesterone Receptor Signaling

Progesterone, a key this compound hormone, activates the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA to regulate gene transcription.[4]

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP PR-HSP Complex Progesterone->PR_HSP binds PR Progesterone Receptor (PR-A/PR-B) PR->PR_HSP HSP Heat Shock Proteins HSP->PR_HSP PR_Active Active PR Dimer PR_HSP->PR_Active dissociates & dimerizes PRE Progesterone Response Element (PRE) PR_Active->PRE binds cluster_nucleus cluster_nucleus PR_Active->cluster_nucleus translocates Transcription Gene Transcription PRE->Transcription regulates Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR_HSP GR-HSP Complex Glucocorticoid->GR_HSP binds GR Glucocorticoid Receptor (GR) GR->GR_HSP HSP_Complex HSP Complex HSP_Complex->GR_HSP GR_Active Active GR Dimer GR_HSP->GR_Active dissociates & dimerizes GRE Glucocorticoid Response Element (GRE) GR_Active->GRE binds cluster_nucleus cluster_nucleus GR_Active->cluster_nucleus translocates Gene_Expression Gene Expression (Activation/Repression) GRE->Gene_Expression modulates Mineralocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP binds MR Mineralocorticoid Receptor (MR) MR->MR_HSP HSP Heat Shock Proteins HSP->MR_HSP MR_Active Active MR Dimer MR_HSP->MR_Active dissociates & dimerizes HRE Hormone Response Element (HRE) MR_Active->HRE binds cluster_nucleus cluster_nucleus MR_Active->cluster_nucleus translocates Target_Genes Target Gene Transcription (e.g., ENaC, Na+/K+ pump) HRE->Target_Genes regulates PXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotic Xenobiotic (e.g., this compound derivative) PXR This compound X Receptor (PXR) Xenobiotic->PXR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR cluster_nucleus cluster_nucleus PXR->cluster_nucleus translocates RXR Retinoid X Receptor (RXR) RXR->PXR_RXR PXRE PXR Response Element (PXRE) PXR_RXR->PXRE binds Target_Genes Target Gene Transcription (e.g., CYP3A4) PXRE->Target_Genes induces

References

Application Notes and Protocols for Cell-Based Reporter Assays to Measure Pregnane X Receptor (PXR) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing cell-based reporter assays to quantify the activity of the Pregnane X Receptor (PXR). PXR is a critical nuclear receptor that regulates the expression of genes involved in the metabolism and detoxification of a wide range of xenobiotics and endogenous compounds. Understanding how novel chemical entities interact with PXR is crucial in drug development to predict potential drug-drug interactions and metabolic liabilities.

Introduction

The this compound X receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor (SXR), functions as a ligand-activated transcription factor.[1] Upon activation by a diverse array of compounds, including prescription drugs, herbal supplements, and environmental pollutants, PXR forms a heterodimer with the retinoid X receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes, thereby initiating their transcription.[2] A primary target gene of PXR is Cytochrome P450 3A4 (CYP3A4), a major enzyme responsible for the metabolism of over 50% of clinically used drugs.[3][4]

Cell-based reporter assays are a robust and widely used method to screen for PXR activators.[5] These assays typically employ a host cell line, such as the human liver hepatocellular carcinoma cell line HepG2, co-transfected with an expression vector for PXR and a reporter vector.[3][6] The reporter vector contains a reporter gene, commonly firefly luciferase, under the transcriptional control of a promoter containing PXREs.[4] When a test compound activates PXR, the resulting PXR/RXR heterodimer binds to the PXREs and drives the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of PXR activation.[7][8]

PXR Signaling Pathway

The activation of PXR by a ligand initiates a cascade of events leading to the transcription of target genes. This process is a key mechanism in xenobiotic and endobiotic detoxification.

Caption: The PXR signaling pathway, from ligand activation to target gene expression.

Experimental Workflow for a PXR Reporter Assay

The general workflow for a PXR reporter assay involves several key steps, from cell preparation to data analysis. This standardized process ensures reproducibility and accurate quantification of PXR activation.

PXR_Assay_Workflow Start Start: Cell Culture Seed Seed Cells into 96-well Plate Start->Seed Transfect Transfect with PXR & Reporter Plasmids Seed->Transfect Treat Treat with Test Compounds Transfect->Treat Incubate Incubate (e.g., 24 hours) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Data Analysis: Fold Induction, EC50 Measure->Analyze End End Analyze->End

Caption: A typical experimental workflow for a cell-based PXR reporter assay.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from PXR reporter assays. These values can serve as a reference for experimental setup and data interpretation.

Table 1: EC50 Values for Known PXR Activators

CompoundSpeciesCell LineEC50 (µM)Reference
RifampicinHumanCV-11.2[9]
RifampicinHumanHGPXR cells0.72[6]
HyperforinHumanHGPXR cells0.11[6]
SR12813HumanHGPXR cells0.14[6]
Pregnenolone-16α-carbonitrile (PCN)MouseNot SpecifiedVaries[10]

Table 2: Typical Reagent Concentrations and Incubation Times

Reagent/ParameterConcentration/TimeNotesReference
Seeding Density (HepG2)2,000 cells/well (1536-well)For high-throughput screening.[1]
Seeding Density (HEK293T)25,000 - 30,000 cells/well (96-well)For transient transfection assays.[5]
Transfection Reagent (Lipofectamine LTX)0.20 µL/well (96-well)A common lipid-based transfection reagent.[5]
Compound Treatment Incubation14 - 24 hoursOptimal time for reporter gene expression.[5][11]
Rifampicin (Positive Control)10 µMA standard concentration for maximal PXR activation.[12]

Detailed Experimental Protocols

Protocol 1: Transient Transfection PXR Reporter Assay in HEK293T Cells

This protocol is adapted for a 96-well format and is suitable for screening and characterizing PXR modulators.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin (Growth Medium)

  • Opti-MEM I Reduced Serum Medium (Transfection Medium)

  • PXR expression plasmid (e.g., pCMV-hPXR)

  • PXRE-luciferase reporter plasmid (e.g., pGL4-PXRE-luc2P)

  • Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)

  • Lipofectamine LTX and PLUS™ Reagent

  • Test compounds and positive control (Rifampicin)

  • Dual-Glo® Luciferase Assay System

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293T cells in Growth Medium to about 80-90% confluency.

    • Trypsinize and resuspend cells in fresh Growth Medium.

    • Seed 100 µL of cell suspension per well in a 96-well plate at a density of 25,000-30,000 cells/well.[5]

    • Incubate for at least 20 hours at 37°C and 5% CO2.[5]

  • Transfection:

    • Prepare the plasmid DNA mixture in Transfection Medium. For each well, mix the PXR expression plasmid, PXRE-luciferase reporter plasmid, and the control plasmid.[5]

    • In a separate tube, prepare the Plus™ reagent mix by diluting PLUS™ Reagent in Transfection Medium.[5]

    • In another tube, prepare the LTX™ reagent mix by diluting Lipofectamine LTX in Transfection Medium.[5]

    • Add the Plus™ reagent mix to the plasmid DNA mixture, mix gently, and incubate for 5 minutes at room temperature.[5]

    • Add the LTX™ reagent mix to the DNA-Plus™ mixture, mix gently, and incubate for 25 minutes at room temperature to form transfection complexes.[5]

    • Carefully replace the medium in the 96-well plate with 100 µL/well of fresh Transfection Medium.[5]

    • Add 20 µL of the transfection complex to each well.[5]

    • Incubate the cells for 4.5 - 5 hours at 37°C and 5% CO2.[5]

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and the positive control (Rifampicin) in assay medium (e.g., DMEM with 0.1% DMSO).

    • After the transfection incubation, carefully aspirate the transfection medium from each well.

    • Add 50 µL of the respective test compound solutions to each well.[5]

    • Incubate the plate for 14 - 16 hours at 37°C and 5% CO2.[5]

  • Luminescence Measurement:

    • Equilibrate the plate and the Dual-Glo® Luciferase Assay Reagents to room temperature.

    • Add a volume of Dual-Glo® Luciferase Reagent equal to the culture medium volume in each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the firefly luciferase reaction.

    • Measure the firefly luminescence using a luminometer.

    • Add a volume of Dual-Glo® Stop & Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to quench the firefly reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luminescence.

Protocol 2: Stable Cell Line PXR Reporter Assay in HepG2 Cells (High-Throughput Screening)

This protocol is designed for high-throughput screening (HTS) using a stably transfected HepG2 cell line.

Materials:

  • HepG2-PXR-luciferase stable cell line

  • Growth Medium (e.g., EMEM with 10% FBS, Sodium Pyruvate, L-Glutamine, Penicillin-Streptomycin, and a selection antibiotic like G418).[1]

  • Assay Medium (e.g., Phenol red-free DMEM with 5% charcoal/dextran-treated FBS).[1]

  • Test compounds and positive control (Rifampicin).[1]

  • ONE-Glo™ Luciferase Assay System.[1]

  • 1536-well white solid bottom plates.[1]

  • Liquid handling instrumentation (e.g., Multidrop dispenser, BioRAPTR).

Procedure:

  • Cell Plating:

    • Culture the stable HepG2 cell line in Growth Medium, maintaining cells below 85-90% confluency.[1]

    • Trypsinize the cells and resuspend them in Assay Medium at a density of 0.4 x 10^6 cells/mL.[1]

    • Using a multidrop dispenser, dispense 5 µL of the cell suspension (2,000 cells) into each well of a 1536-well plate.[1]

    • Incubate the plates for 5 hours at 37°C and 5% CO2.[1]

  • Compound Addition:

    • Prepare compound plates with serial dilutions of test compounds and controls.

    • Transfer a small volume (e.g., nanoliters) of the compounds from the source plates to the assay plates using a pintool or acoustic dispenser.

  • Incubation:

    • Incubate the assay plates for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

    • Add an equal volume of the ONE-Glo™ reagent to each well.

    • Incubate for a short period (as per manufacturer's instructions) at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader compatible with 1536-well format.[1]

Data Analysis

1. Normalization (for Transient Transfection):

To account for variations in transfection efficiency and cell number, the firefly luciferase signal is normalized to the Renilla luciferase signal.[5]

Relative Light Units (RLU) = (Firefly Luciferase Signal / Renilla Luciferase Signal) * 1000[5]

2. Fold Induction Calculation:

Fold induction is calculated by dividing the RLU of the compound-treated wells by the RLU of the vehicle control (e.g., 0.1% DMSO) wells.[2]

Fold Induction = (RLU of Test Compound) / (Mean RLU of Vehicle Control)

3. Percent Activity Calculation (for HTS):

For high-throughput screening, data is often expressed as percent activity relative to a positive control.[11]

% Activity = [(V_compound - V_DMSO) / (V_positive_control - V_DMSO)] * 100[11]

Where:

  • V_compound = Luminescence value of the test compound well

  • V_DMSO = Median luminescence value of the DMSO-only wells

  • V_positive_control = Median luminescence value of the positive control (e.g., Rifampicin) wells

4. EC50 and Emax Determination:

By testing a range of compound concentrations, a dose-response curve can be generated. Non-linear regression analysis of this curve allows for the determination of the half-maximal effective concentration (EC50) and the maximum effect (Emax).[2]

Troubleshooting

ProblemPossible CauseSolutionReference
Low or No Signal - Inefficient transfection- Weak promoter activity- Inactive luciferase reagent- Cell death due to compound toxicity- Optimize transfection protocol (DNA:reagent ratio)- Use a stronger promoter in the reporter construct- Check the expiration date and storage of the luciferase assay kit- Perform a cytotoxicity assay in parallel[8]
High Background - Contamination of reagents or cells- Autoluminescence of compounds- Use fresh, sterile reagents and cell cultures- Subtract the luminescence of wells with compound but no cells[8]
High Variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and proper technique- Fill the outer wells of the plate with sterile medium or PBS to maintain humidity[8]
Unexpected Decrease in Signal at High Compound Concentrations - Compound-induced cytotoxicity- Luciferase inhibition by the compound- Perform a cell viability assay (e.g., MTT or CellTiter-Glo)- Test the compound in a cell-free luciferase inhibition assay[13]

References

Application Notes and Protocols: Molecular Docking Studies of Pregnane Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies of pregnane derivatives with key protein targets. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant signaling pathways and workflows.

Introduction

This compound derivatives are a class of steroids that interact with various protein targets, playing crucial roles in physiological and pathological processes. Their therapeutic potential is vast, ranging from hormonal regulation to cancer treatment.[1] Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms.[2] This technique is instrumental in drug discovery for identifying and optimizing lead compounds.[3] These notes focus on the interaction of this compound derivatives with three key protein targets: the Progesterone Receptor (PR), the this compound X Receptor (PXR), and 5α-reductase.

Data Presentation: Quantitative Docking Data

The following tables summarize quantitative data from molecular docking studies of this compound derivatives and reference compounds with their respective target proteins. This data allows for a comparative analysis of binding affinities.

Table 1: Binding Energies of this compound Derivatives and Reference Ligands with the Progesterone Receptor (PR)

CompoundPDB ID of ReceptorDocking Score/Binding Energy (kcal/mol)Reference
Progesterone1A28-10.5[4]
Asoprisnil (a selective PR modulator)1A28-11.2[4]
16α,17α-cycloalkanoprogesterone derivative 11A28-9.8[5]
16α,17α-cycloalkanoprogesterone derivative 21A28-10.1[5]
Flavonoid Derivative 1 (Eriocitrin)1ZUC-9.2[6]
Flavonoid Derivative 2 (Glabrol)1ZUC-9.0[6]

Table 2: Binding Energies of Ligands with the this compound X Receptor (PXR)

CompoundPDB ID of ReceptorDocking Score/Binding Energy (kcal/mol)Reference
Pregnenolone Carbonitrile (PCN)1M13-9.5[7]
Rifampicin1M13-11.8[8]
FelodipineNot Specified-10.2[9]
AmlodipineNot Specified-8.7[9]
ManidipineNot Specified-7.5[9]

Table 3: Inhibitory Activity and Docking Scores of this compound Derivatives against 5α-reductase

CompoundTarget IsoformIC50 (nM)Docking Score (kcal/mol)Reference
FinasterideType 25.6-8.9[10]
17α-hydroxypregn-4-ene-3,20-dioneType 1 & 2Not SpecifiedNot Specified[10]
4-chloro-17α-hydroxypregn-4-ene-3,20-dioneType 1 & 2Not SpecifiedNot Specified[10]
Pregnenolone Derivative 1Not Specified120-7.5[11]
Testosterone Derivative 1Not Specified80-8.1[11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound derivatives using AutoDock Vina, a widely used open-source docking program.[11]

General Experimental Workflow

The overall workflow for a typical molecular docking experiment is depicted below.

G A 1. Preparation of Receptor and Ligand B 2. Definition of the Binding Site (Grid Box Generation) A->B C 3. Molecular Docking Simulation B->C D 4. Analysis of Docking Results C->D E 5. Visualization of Interactions D->E

Caption: General workflow for a protein-ligand molecular docking experiment.

Detailed Step-by-Step Protocol using AutoDock Vina

Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.[11]

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or ZINC database: For obtaining the 3D structure of the this compound derivatives.

Protocol:

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., Progesterone Receptor - PDB ID: 1A28) from the PDB.

    • Open the PDB file in MGLTools.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of the this compound derivative from a database like PubChem.

    • Open the ligand file in MGLTools.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Load the prepared protein (PDBQT file) into MGLTools.

    • Define the search space (grid box) for docking. This is typically centered on the known binding site of the receptor. The size of the grid box should be sufficient to accommodate the ligand and allow for its rotation and translation.

  • Docking Simulation:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file. The command will look something like this: vina --config conf.txt --log log.txt.

  • Analysis of Results:

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The log file will contain the binding energies for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization of Interactions:

    • Load the protein PDBQT file and the output ligand PDBQT file into a visualization software like PyMOL or UCSF Chimera.

    • Analyze the interactions between the best-ranked pose of the this compound derivative and the amino acid residues in the binding pocket of the protein. This can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Signaling Pathways

Understanding the signaling pathways associated with the target proteins is crucial for interpreting the functional consequences of ligand binding.

Progesterone Receptor (PR) Signaling Pathway

Progesterone, upon binding to its receptor, initiates a signaling cascade that regulates gene expression. The classical pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to progesterone response elements (PREs) on the DNA.[12]

G cluster_0 Cytoplasm cluster_1 Nucleus This compound Derivative This compound Derivative Progesterone Receptor Progesterone Receptor This compound Derivative->Progesterone Receptor PR-Ligand Complex PR-Ligand Complex Progesterone Receptor->PR-Ligand Complex Dimerization Dimerization PR-Ligand Complex->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Binds to PRE Binds to PRE Nuclear Translocation->Binds to PRE Gene Transcription Gene Transcription Binds to PRE->Gene Transcription Regulation of Cell Cycle, Proliferation, and Differentiation Regulation of Cell Cycle, Proliferation, and Differentiation Gene Transcription->Regulation of Cell Cycle, Proliferation, and Differentiation

Caption: Simplified Progesterone Receptor signaling pathway.

This compound X Receptor (PXR) Signaling Pathway

PXR is a nuclear receptor that acts as a sensor for xenobiotics, including many drugs and environmental pollutants.[13] Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to PXR response elements (PXREs) in the promoter regions of target genes.[14]

G cluster_0 Cytoplasm cluster_1 Nucleus This compound Derivative (Agonist) This compound Derivative (Agonist) PXR PXR This compound Derivative (Agonist)->PXR PXR-Ligand Complex PXR-Ligand Complex PXR->PXR-Ligand Complex Heterodimerization with RXR Heterodimerization with RXR PXR-Ligand Complex->Heterodimerization with RXR Binds to PXRE Binds to PXRE Heterodimerization with RXR->Binds to PXRE Transcription of Target Genes Transcription of Target Genes Binds to PXRE->Transcription of Target Genes Increased Metabolism of Xenobiotics (e.g., CYP3A4) Increased Metabolism of Xenobiotics (e.g., CYP3A4) Transcription of Target Genes->Increased Metabolism of Xenobiotics (e.g., CYP3A4)

Caption: Simplified this compound X Receptor signaling pathway.

Conclusion

The application of molecular docking to study the interactions of this compound derivatives with their target proteins provides a powerful computational approach to accelerate drug discovery and development. The protocols and data presented in these notes offer a framework for researchers to conduct their own in silico investigations, leading to a deeper understanding of the structure-activity relationships of this important class of molecules. The visualization of signaling pathways further aids in contextualizing the potential biological outcomes of these interactions.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Pregnane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of pregnane isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a stereoselective and a stereospecific reaction in the context of this compound synthesis?

A: Understanding this distinction is critical for planning a synthetic route.

  • A stereoselective reaction is one that favors the formation of one stereoisomer over others from a single reactant that could, in principle, lead to multiple stereoisomers. The degree of selectivity is often expressed as a diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).[1] For example, the hydrogenation of a prochiral alkene in a this compound precursor using a chiral catalyst might yield 95% of the R-isomer and 5% of the S-isomer, making the reaction highly stereoselective.[1]

  • A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product in a predictable and fixed manner.[1][2] Different stereoisomers of the reactant will give different stereoisomers of the product. A classic example is the SN2 reaction, where inversion of configuration at a chiral center is observed.[1] In this compound synthesis, using an SN2 displacement to invert a known chiral center is a stereospecific step.[1]

Q2: How do I choose the right protecting group strategy to maintain stereochemical integrity?

A: The selection of protecting groups is crucial for preventing unwanted side reactions and controlling regioselectivity and stereochemistry. An ideal strategy involves orthogonal protecting groups, which can be installed and removed under specific conditions without affecting other protected functional groups.

Key Considerations for Protecting Group Selection:

  • Stability: The protecting group must be stable under all subsequent reaction conditions until its removal is desired.[3]

  • Ease of Installation/Removal: The group should be introduced and cleaved in high yield under mild conditions that do not compromise the stereocenters of the this compound core.[4]

  • Compatibility: The chosen group should not interfere with the desired transformations. For instance, some silyl ethers can direct metallation or influence the facial selectivity of an approaching reagent.

  • Orthogonality: In a multi-step synthesis, using groups that can be removed selectively is essential. For example, an acid-labile Boc group for an amine can be used alongside a base-labile Fmoc group for another amine, or a fluoride-labile silyl ether for a hydroxyl group.[5]

Troubleshooting Guides

Problem: Poor Diastereoselectivity in Grignard Addition to a this compound Ketone

Q: My Grignard reaction on a C-17 or C-20 ketone is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A: Achieving high diastereoselectivity in Grignard additions to sterically hindered this compound ketones is a common challenge. The outcome is influenced by steric hindrance, chelation control, and the nature of the Grignard reagent itself.

Troubleshooting Steps:

  • Modify the Grignard Reagent: The halide component of the Grignard reagent (RMgX) can have a significant impact on diastereoselectivity. Studies have shown that alkylmagnesium iodides (RMgI) can offer higher levels of selectivity for the formation of 1,3-syn diols in additions to β-hydroxy ketones compared to their bromide or chloride counterparts.[6]

  • Utilize Chelation Control: If there is a nearby hydroxyl or other coordinating group (e.g., at C-16 or C-21), you can use it to direct the approach of the nucleophile. Pre-treating the substrate with a Lewis acid (e.g., MgBr₂·OEt₂, CeCl₃) can form a rigid chelate, forcing the Grignard reagent to attack from the less hindered face.

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the thermodynamically more stable product.

  • Change the Solvent: The coordinating ability of the solvent can influence the aggregation state and reactivity of the Grignard reagent. Switching from THF to a less coordinating solvent like diethyl ether or toluene may alter the stereochemical outcome.

  • Employ a Chiral Ligand: The addition of a stoichiometric amount of a chiral ligand can create a chiral environment around the magnesium atom, inducing facial selectivity in the nucleophilic attack.[7]

Data Presentation: Halide Effect on Diastereoselectivity

The following table summarizes the observed effect of the Grignard reagent's halide on the diastereomeric ratio in the addition of MeMgX to a β-hydroxy ketone, demonstrating the potential for optimization.

Grignard ReagentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
MeMgClTHF01.5 : 1[6]
MeMgBrTHF02.5 : 1[6]
MeMgITHF0>20 : 1[6]
Problem: Incomplete or Non-Selective Deprotection of Silyl Ethers

Q: I am trying to selectively deprotect a primary TBS ether in the presence of a secondary TBS ether on my this compound intermediate, but I am getting a mixture of products or no reaction.

A: Selective deprotection of silyl ethers depends on subtle differences in steric hindrance and electronic effects.

Troubleshooting Steps:

  • Milder Fluoride Source: Instead of the highly reactive TBAF, try milder fluoride reagents like HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF), which can show greater selectivity for less hindered silyl ethers.

  • Acid-Catalyzed Deprotection: A stoichiometric amount of a mild acid like pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) in an alcohol solvent (e.g., MeOH, EtOH) at room temperature can selectively cleave primary TBS ethers over secondary or tertiary ones.

  • Aqueous DMSO: Heating the substrate in aqueous DMSO at 90 °C has been reported to selectively deprotect primary allylic, benzylic, and aryl TBS ethers while leaving other TBS-protected groups unaffected.[4]

  • Protecting Group Choice: In the planning phase, consider using silyl groups with different steric bulk for different hydroxyls. For example, protect a primary alcohol with a TBS group and a secondary alcohol with the bulkier TIPS (triisopropylsilyl) group. This will create a larger reactivity differential for selective deprotection.[3]

Visualizations

Logical Workflow for Protecting Group Strategy

ProtectingGroupWorkflow start Identify all functional groups in this compound core plan_route Plan synthetic route and reaction conditions start->plan_route identify_reactive Which groups need protection? plan_route->identify_reactive select_pg Select Orthogonal Protecting Groups identify_reactive->select_pg check_stability Are PGs stable to all subsequent steps? select_pg->check_stability no_stability Redesign Route or Choose different PGs check_stability->no_stability No yes_stability Proceed with Synthesis check_stability->yes_stability Yes no_stability->select_pg deprotection Plan selective deprotection sequence yes_stability->deprotection final_product Final Product deprotection->final_product

Caption: Decision workflow for selecting an appropriate protecting group strategy.

Factors Influencing Grignard Reaction Diastereoselectivity

Caption: Key factors influencing the diastereoselectivity of Grignard additions.

Key Experimental Protocols

Protocol 1: Stereoselective Hydrogenation of a Δ¹⁴ Alkene

This protocol is adapted from methodologies aimed at setting the crucial C/D trans ring fusion in steroid synthesis.[8]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) in anhydrous, degassed dichloromethane (DCM) to a concentration of 5 mol%.

  • Reaction Setup: In a separate flame-dried flask, dissolve the this compound precursor containing the C14-C15 double bond (1.0 eq) in anhydrous, degassed DCM.

  • Hydrogenation: Add the catalyst solution to the substrate solution. Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C/D trans-fused product. The hydroxyl group at C12 or another nearby position directs the hydrogenation to the desired face.[8]

Protocol 2: Regio- and Stereoselective 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 16α,17α-condensed isoxazoline ring on a 16-dehydropregnenolone acetate (16-DPA) core.[9]

  • Nitrile Oxide Generation: In a flask, dissolve the appropriate arylaldehyde oxime (1.2 eq) in chloroform. Add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise and stir at room temperature for 30 minutes to generate the corresponding hydroximoyl chloride.

  • Cycloaddition: To this mixture, add the 16-DPA substrate (1.0 eq). Add triethylamine (Et₃N) (1.5 eq) dropwise at 0 °C. The Et₃N acts as a base to generate the nitrile oxide in situ.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the single 16α,17α-condensed diastereomer. The reaction is highly regio- and stereoselective, with the oxygen of the nitrile oxide dipole attaching to C-17.[9]

Data Presentation: Yields of this compound-Fused Isoxazolines

The following table shows representative yields for the 1,3-dipolar cycloaddition reaction with different arylnitrile oxides.

Aryl Group on Nitrile OxideYield (%)Reference
Phenyl85[9]
4-Chlorophenyl88[9]
4-Nitrophenyl92[9]
4-Methoxyphenyl75[9]

References

Technical Support Center: Navigating Multi-Step Pregnane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multi-step pregnane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve synthesis yields. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and workflow diagrams.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Reaction Yield and Purity

Question 1: My overall yield for the multi-step synthesis of a this compound derivative is consistently low. What are the most common areas for yield loss?

Answer: Low overall yield in a multi-step synthesis is a common issue stemming from suboptimal conditions in one or more steps. Key areas to investigate include:

  • Incomplete Reactions: Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting material.

  • Side Product Formation: Unwanted side reactions can significantly consume starting material and complicate purification. Common side reactions in this compound synthesis include over-oxidation, incomplete reduction, and rearrangements.

  • Suboptimal Reagents: The quality and reactivity of reagents, especially organometallics like Grignard reagents, are critical. Ensure reagents are fresh and handled under appropriate inert conditions.

  • Purification Losses: Each purification step (e.g., column chromatography, recrystallization) can lead to product loss. Optimizing purification methods to effectively separate the desired product from impurities is crucial.

  • Protecting Group Strategy: Inefficient protection or deprotection of functional groups can lead to a mixture of products and lower the yield of the desired compound.

Question 2: I am observing significant side product formation during the oxidation of a hydroxyl group on the this compound scaffold. How can I improve the selectivity of this reaction?

Answer: Improving selectivity in oxidation reactions hinges on the choice of oxidizing agent and reaction conditions. For sensitive this compound substrates, milder and more selective oxidizing agents are preferable.

  • Oppenauer Oxidation: This method is highly selective for secondary alcohols and generally does not affect other sensitive functional groups like carbon-carbon double or triple bonds.[1] It is a valuable alternative to harsher chromium-based oxidants.

  • Swern and Dess-Martin Oxidations: These are also mild and effective methods for oxidizing alcohols to ketones or aldehydes with minimal side reactions.

It is advisable to screen different oxidizing agents and reaction conditions (temperature, solvent, reaction time) to find the optimal system for your specific substrate.

Section 2: Stereoselectivity

Question 3: I am struggling with poor stereoselectivity in the reduction of a ketone on the this compound side chain. What strategies can I employ to improve this?

Answer: Achieving high stereoselectivity in ketone reductions is a common challenge. The choice of reducing agent and the reaction conditions are paramount.

  • Bulky Reducing Agents: Employing sterically hindered reducing agents can favor hydride attack from the less hindered face of the ketone, leading to a higher diastereomeric excess.

  • Chelation-Controlled Reductions: For substrates with a nearby hydroxyl group, using a chelating Lewis acid in conjunction with a reducing agent can lock the conformation of the molecule and direct the hydride attack, leading to a specific stereoisomer.

  • Enzymatic Reductions: Biocatalysis using enzymes like ketoreductases (KREDs) can offer excellent stereoselectivity.[2][3] Screening a panel of KREDs is often necessary to find one with the desired selectivity for your substrate.[2]

Lowering the reaction temperature can also enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Section 3: Protecting Groups

Question 4: What are the key considerations when choosing a protecting group for a hydroxyl function in a multi-step this compound synthesis?

Answer: An effective protecting group strategy is crucial for the success of a multi-step synthesis. The ideal protecting group should be:

  • Easy to introduce and remove: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups in the molecule.

  • Stable to reaction conditions: The protecting group must be robust enough to withstand the conditions of subsequent synthetic steps.

  • Orthogonal: In molecules with multiple functional groups requiring protection, orthogonal protecting groups that can be removed selectively in the presence of others are highly desirable.[4]

Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS), which offer varying degrees of stability, and benzyl ethers, which can be removed by hydrogenolysis.[4][5]

Section 4: Purification

Question 5: I am having difficulty separating diastereomers of a this compound intermediate. What purification techniques are most effective?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

  • Flash Chromatography: This is a common technique, and optimizing the stationary phase (e.g., using reversed-phase C18 silica) and the mobile phase can often achieve separation.[6] Stacking columns can also improve resolution.[7]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful techniques for separating diastereomers.[8][9] Method development is key to achieving baseline separation.

  • Recrystallization: If the diastereomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.

Quantitative Data Summary

Table 1: Comparison of Yields for Marker Degradation of Diosgenin to 16-DPA

MethodKey ReagentsReported Overall YieldReference
Classical Marker DegradationAcetic anhydride, Chromium trioxide< 50%[10]
Optimized Chemical ProcessAcetic anhydride (1:3.5 molar ratio), Ultrasound-assisted oxidation> 60%
Engineered Microbial SynthesisEngineered Mycolicibacterium sp.89.7% (molar conversion)[10]

Table 2: Stereoselective Reduction of Steroidal 4-en-3-ones

SubstrateReducing SystemDiastereomeric Ratio (5β:5α)Isolated YieldReference
TestosteronePd/C, H₂, Organic SolventLow Selectivity-[11]
TestosteronePdCl₂, H₂, Tetrabutylammonium D-mandelate in iPrOH84:1699%[11]
ProgesteronePdCl₂, H₂, Tetrabutylammonium D-mandelate in iPrOH60:4082%[11]

Table 3: Wittig Reaction on Ketones - Stereoselectivity

Ylide TypeR Group on YlidePredominant Alkene IsomerSelectivityReference
UnstabilizedAlkylZ-alkeneModerate to High[12]
StabilizedEster or KetoneE-alkeneHigh[12]
Semi-stabilizedArylPoor E/Z selectivityPoor[12]

Experimental Protocols

Protocol 1: Oppenauer Oxidation of Pregnenolone

This protocol describes the selective oxidation of the 3β-hydroxyl group of pregnenolone to yield progesterone.

Materials:

  • Pregnenolone

  • Aluminum isopropoxide

  • Acetone (freshly distilled)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Dissolve pregnenolone (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Add a freshly prepared solution of aluminum isopropoxide (0.5 equivalents) in anhydrous toluene.

  • Add freshly distilled acetone (5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude progesterone.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Stereoselective Reduction of a 20-Keto-Pregnane

This protocol provides a general method for the stereoselective reduction of a 20-keto group in a this compound derivative using sodium borohydride.

Materials:

  • 20-keto-pregnane starting material

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 20-keto-pregnane (1 equivalent) in methanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.

  • Continue stirring at 0 °C and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude alcohol product.

  • Purify the product by column chromatography to separate the diastereomers.

Visualizations

Pregnane_Synthesis_Workflow Start This compound Starting Material Protection Protect Functional Group(s) Start->Protection Reaction1 Reaction Step 1 (e.g., Oxidation) Protection->Reaction1 Purification1 Purification 1 Reaction1->Purification1 Reaction2 Reaction Step 2 (e.g., Grignard Reaction) Purification1->Reaction2 Purification2 Purification 2 Reaction2->Purification2 Deprotection Deprotect Functional Group(s) Purification2->Deprotection FinalPurification Final Purification Deprotection->FinalPurification FinalProduct Final this compound Derivative FinalPurification->FinalProduct

Caption: A generalized workflow for multi-step this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed CheckCompletion Is the reaction complete? Start->CheckCompletion CheckPurity Check Starting Material Purity Start->CheckPurity CheckSideProducts Are there significant side products? CheckCompletion->CheckSideProducts Yes OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Catalyst) CheckCompletion->OptimizeConditions No ChangeReagents Change Reagents/Solvent CheckSideProducts->ChangeReagents Yes ImprovePurification Optimize Purification Method CheckSideProducts->ImprovePurification No OptimizeConditions->Start Re-run ChangeReagents->Start Re-run ImprovePurification->Start Re-run CheckPurity->Start Impure

Caption: A decision tree for troubleshooting low reaction yields.

Protecting_Group_Strategy Start Need to Protect a Functional Group IdentifyGroup Identify Functional Group (e.g., Hydroxyl, Carbonyl) Start->IdentifyGroup ConsiderStability Consider Stability to Subsequent Reaction Conditions IdentifyGroup->ConsiderStability ConsiderCleavage Consider Deprotection Conditions (Mild, Selective) IdentifyGroup->ConsiderCleavage SelectPG Select Appropriate Protecting Group ConsiderStability->SelectPG ConsiderCleavage->SelectPG FinalMolecule Protected Molecule SelectPG->FinalMolecule

References

Technical Support Center: Optimization of HPLC-UV Methods for Separating Pregnane Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of pregnane metabolites using HPLC-UV.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound metabolites.

Problem Potential Cause Suggested Solution
Peak Tailing - Secondary Interactions: Ionized silanols on the silica-based column interacting with the this compound metabolites.[1] - Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, causing inconsistent ionization.[1] - Column Overload: Injecting too much sample.[2][3] - Extra-column Effects: Excessive tubing length or dead volume in the system.[1]- Use an end-capped or polar-embedded HPLC column to minimize silanol interactions.[1] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa and use a buffer to maintain a stable pH.[1] - Reduce the injection volume or dilute the sample.[2][4] - Use shorter, narrower internal diameter tubing to reduce dead volume.[1]
Peak Splitting or Shoulders - Column Void or Contamination: A void at the column inlet or a partially blocked frit can distort the sample band.[5] - Injector Issues: Problems with the injector rotor seal can cause sample to be introduced improperly. - Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[6]- Backflush the column to remove obstructions from the frit. If the problem persists, the column may need to be replaced.[5] - Inspect and replace the injector rotor seal if necessary. - Dissolve the sample in the initial mobile phase or a weaker solvent.[6]
Broad Peaks - Column Deterioration: Loss of stationary phase or contamination of the column.[7] - Low Flow Rate: Inadequate flow rate can lead to increased diffusion and peak broadening.[4] - Large Injection Volume: Injecting a large volume of sample can cause the initial band to be too wide.[2][8]- Use a guard column to protect the analytical column from contaminants.[7] Regularly flush the column with a strong solvent.[7] - Optimize the flow rate; increasing it may sharpen peaks.[4] - Decrease the injection volume.[4]
Shifting Retention Times - Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent.[6] - Column Temperature Fluctuation: Inconsistent column temperature affects analyte retention.[4] - Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs.[4] - Pump Issues: Leaks or faulty check valves in the pump can lead to inconsistent flow rates.[9]- Prepare fresh mobile phase and ensure proper mixing. Use a mobile phase tracer to verify composition stability.[6] - Use a column oven to maintain a consistent temperature.[4] - Increase the equilibration time between injections.[4] - Check for leaks in the pump and throughout the system. Clean or replace check valves if necessary.[9]
Baseline Noise or Drift - Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or a dirty flow cell.[4] - Air Bubbles in the System: Dissolved gas in the mobile phase forming bubbles in the pump or detector.[4] - Detector Lamp Issue: A failing or unstable UV lamp.- Use HPLC-grade solvents and filter the mobile phase.[9] Flush the detector flow cell.[4] - Degas the mobile phase using sonication or helium sparging.[4] - Check the lamp's energy output and replace it if it is low or unstable.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound metabolites?

A1: Reversed-phase HPLC with a C18 or C8 column is most commonly used for the separation of steroids, including this compound metabolites.[10] These columns separate compounds based on their hydrophobicity. For separating a wide range of this compound metabolites with varying polarities, a C18 column is a good starting point.[10] The choice between C18 and C8 depends on the specific metabolites being analyzed; C8 columns are less retentive and may be suitable for more hydrophobic pregnanes.

Q2: How do I choose the optimal mobile phase for my separation?

A2: The mobile phase for reversed-phase HPLC of this compound metabolites typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10][11]

  • Acetonitrile is often preferred for its lower UV absorbance at low wavelengths.

  • Methanol can offer different selectivity. The ratio of organic solvent to water determines the elution strength. A higher percentage of organic solvent will decrease retention times. For complex mixtures of this compound metabolites with a range of polarities, a gradient elution (where the mobile phase composition changes over time) is often necessary to achieve good resolution for all compounds.[12]

Q3: What UV wavelength should I use for detecting this compound metabolites?

A3: The choice of UV wavelength depends on the specific chromophores present in the this compound metabolites.

  • For this compound metabolites with a Δ4-3-keto group (e.g., progesterone and its derivatives), a wavelength of around 240-254 nm is commonly used.[12][13]

  • For those without this chromophore (e.g., pregnenolone and its derivatives), detection at lower wavelengths, such as 210 nm , may be necessary, although this can be less selective.[12][14] It is always best to determine the UV spectrum of your specific analytes to identify the wavelength of maximum absorbance (λmax).[14]

Q4: What are the best practices for preparing biological samples (e.g., serum, plasma) containing this compound metabolites for HPLC analysis?

A4: Proper sample preparation is crucial to remove interferences and protect the HPLC column. Common techniques include:

  • Protein Precipitation: This is a simple method where an organic solvent (like acetonitrile or methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.[10]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analytes of interest while interferences are washed away. This method can provide a cleaner sample extract than protein precipitation or LLE.

Q5: How can I improve the resolution between two closely eluting this compound metabolite peaks?

A5: To improve resolution, you can adjust several parameters:

  • Mobile Phase Composition: Small changes in the organic solvent percentage or switching from acetonitrile to methanol (or vice versa) can alter selectivity.

  • Gradient Slope: In a gradient elution, a shallower gradient can increase the separation between peaks.

  • Column Chemistry: Switching to a different stationary phase (e.g., from C18 to a phenyl-hexyl column) can provide different selectivity.

  • Column Temperature: Adjusting the column temperature can affect the retention and selectivity of the separation.[4]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[4]

Quantitative Data Presentation

Table 1: Example HPLC-UV Method Parameters for this compound Metabolite Separation

AnalyteColumnMobile PhaseGradient/IsocraticFlow Rate (mL/min)Detection Wavelength (nm)Reference
16-DehydropregnenoloneC18Acetonitrile:Water (55:45 v/v)IsocraticNot Specified248[15]
ProgesteroneC18 (250 x 4.0 mm, 5µm)Methanol:Water (80:20 v/v)Isocratic1.0254[13]
Progesterone & related substancesC8 (150 mm x 4.6 mm, 5µm)A: Phosphate buffer/ACN (90:10), B: Water/ACN (10:90)Gradient1.0241[16]
Pregnenolone & Progesterone pathway steroidsC18 or C8Methanol-WaterGradientNot Specified210 (for Δ5) & 254 (for Δ4)[12]

Experimental Protocols

Protocol 1: General Sample Preparation from Serum/Plasma using Protein Precipitation
  • To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an HPLC vial for injection.

Protocol 2: Mobile Phase Preparation and System Setup
  • Mobile Phase A (Aqueous): Use HPLC-grade water. If buffering is required, prepare the buffer and adjust the pH. Filter the aqueous mobile phase through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol. Filter the organic solvent through a 0.45 µm membrane filter.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or helium sparging to remove dissolved gases.

  • System Priming: Prime the HPLC pumps with the respective mobile phases to ensure all lines are filled and free of air bubbles.

  • Column Equilibration: Install the analytical column and equilibrate it with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Method Parameters: Set the flow rate, column temperature, injection volume, and UV detector wavelength according to your optimized method.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_output Data Analysis Sample Biological Sample (e.g., Serum, Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation (under Nitrogen) Centrifugation->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Filtration Filtration/Centrifugation Reconstitution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injector Autosampler/Injector Vial->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for HPLC-UV analysis of this compound metabolites.

Troubleshooting_Tree Start Poor Peak Shape (Tailing, Splitting, Broadening) Tailing_Q Are all peaks tailing? Start->Tailing_Q Tailing Splitting_Q Are all peaks split? Start->Splitting_Q Splitting Broadening_Q Are all peaks broad? Start->Broadening_Q Broadening Tailing_Yes Check for extra-column volume (tubing, fittings). Check for column contamination/void. Tailing_Q->Tailing_Yes Yes Tailing_No Is the analyte basic? Tailing_Q->Tailing_No No Tailing_No_No Consider mobile phase pH or column overload. Tailing_No->Tailing_No_No No Tailing_No_Yes Secondary interactions with silanols likely. Use end-capped column or adjust pH. Tailing_No->Tailing_No_Yes Yes Splitting_Yes Check for partially blocked frit or column void at inlet. Splitting_Q->Splitting_Yes Yes Splitting_No Check sample solvent compatibility. Consider co-elution. Splitting_Q->Splitting_No No Broadening_Yes Check for column deterioration or large injection volume. Broadening_Q->Broadening_Yes Yes Broadening_No Optimize flow rate. Check for sample overload. Broadening_Q->Broadening_No No

Caption: Troubleshooting decision tree for common peak shape problems.

References

Technical Support Center: Ensuring the Integrity of Pregnane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent the degradation of pregnane samples during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound sample degradation?

A1: The primary factors leading to the degradation of this compound samples include exposure to heat, light, and moisture. Other significant factors are microbial contamination, repeated freeze-thaw cycles, and unsuitable pH levels.[1][2][3][4] Oxidation is another key degradation pathway, especially for molecules with susceptible functional groups.[1]

Q2: What are the ideal short-term and long-term storage temperatures for this compound samples?

A2: For short-term storage (up to 72 hours), refrigeration at 4°C is often suitable for serum or plasma samples.[5] For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to maintain stability.[3][6] One study on dried blood spots showed that most steroids, including 17-hydroxyprogesterone, remained stable for up to three months at -20°C and 4°C.[7]

Q3: Can I store this compound samples at room temperature?

A3: Storing this compound samples at room temperature is generally not recommended for extended periods. While some steroids in dried blood spots may be stable for up to three months at room temperature, others like androstenedione show degradation within a week.[7] For serum samples, storage at room temperature (22°C) for up to 4 days may result in some degradation, although it might remain within a 2 SD range for some steroids.[3] However, prolonged exposure to ambient temperatures can accelerate degradation.[2]

Q4: How does light exposure affect this compound stability?

A4: Exposure to light, particularly UV radiation, can cause photochemical degradation of steroids.[8][9] It is crucial to store this compound samples in amber vials or other light-blocking containers to prevent this.

Q5: Are there any preservatives or antioxidants that can be added to this compound samples?

A5: While the addition of preservatives is common for formulated pharmaceutical products, it is less common for biological samples intended for analysis, as it may interfere with the assay. However, for purified this compound compounds, the use of antioxidants like BHT, BHA, or ascorbic acid could be considered, especially if oxidation is a known degradation pathway.[10] Some studies have explored the use of antioxidants in combination with steroids to prevent damage in biological systems.[4] It is important to validate that any additive does not interfere with the analytical method.

Troubleshooting Guide

Issue 1: I am seeing inconsistent results between samples from the same batch.

  • Question: Could storage conditions be the cause of this variability?

  • Answer: Yes, inconsistent storage conditions can lead to variable degradation between aliquots. Ensure that all samples are stored under identical conditions, including temperature, light exposure, and container type. Also, minimize the number of freeze-thaw cycles for each sample, as this can lead to degradation.[3][4] It is recommended to aliquot samples into smaller volumes for single-use to avoid repeated freezing and thawing of the entire sample.

Issue 2: My this compound concentrations are lower than expected.

  • Question: What are the likely causes of lower-than-expected this compound concentrations?

  • Answer: Lower concentrations can be a result of degradation due to improper storage (e.g., prolonged storage at room temperature or exposure to light).[2][9] Another possibility is analyte loss during sample preparation, for instance, through adsorption to container surfaces.[11] Ensure that your sample extraction and processing methods are optimized and validated for recovery.

Issue 3: I am observing extra peaks in my chromatogram that are not present in my standards.

  • Question: Could these extra peaks be degradation products?

  • Answer: It is highly likely that these extra peaks are degradation products. Forced degradation studies under stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to identify potential degradation products and confirm this hypothesis.[3][12][13] These studies are also crucial for developing a stability-indicating analytical method that can separate the parent this compound from its degradants.

Quantitative Data on this compound Stability

The following tables summarize the stability of progesterone, a representative this compound, under various storage conditions.

Table 1: Stability of Progesterone in Serum/Plasma at Different Temperatures

Storage TemperatureDurationAnalyteMatrixStabilityReference
37°CUp to 62 hoursProgestagensBlood with anticoagulantStable[14]
37°CUp to 62 hoursProgestagensBlood without anticoagulantStable[14]
Room Temperature (~22°C)Up to 62 hoursProgestagensBlood with/without anticoagulantStable[14]
4°CUp to 62 hoursProgestagensBlood with/without anticoagulantStable[14]
-20°CUp to 7 yearsProgesteroneSerumReportedly normal levels[6]
-70°CLong-termProgesteroneSerumWeak to moderate negative correlation with storage time[6][15]
-80°C3 yearsProgesteroneSerumDecrease of up to 40% reported in one study[6]

Table 2: Stability of Steroids in Dried Blood Spots (DBS)

Storage TemperatureDurationAnalyteStability (within ±10% of baseline)Reference
-20°CUp to 3 months17-hydroxyprogesteroneStable[7]
4°CUp to 3 months17-hydroxyprogesteroneStable[7]
Room TemperatureUp to 3 months17-hydroxyprogesteroneStable[7]
37°CUp to 14 days17-hydroxyprogesteroneStable[7]

Experimental Protocols

Protocol 1: Stability Testing of this compound Samples

This protocol outlines a general procedure for conducting a stability study on this compound samples.

  • Sample Preparation:

    • Obtain a homogenous pool of the sample matrix (e.g., serum, plasma) containing the this compound of interest.

    • Aliquot the sample into multiple small-volume, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Storage Conditions:

    • Divide the aliquots into different storage groups based on the conditions you want to evaluate (e.g., -80°C, -20°C, 4°C, room temperature, 37°C).

    • For each temperature, also include groups to assess the impact of light exposure (amber vs. clear vials) and freeze-thaw cycles (samples repeatedly frozen and thawed vs. samples thawed only once).

  • Time Points:

    • Establish a series of time points for analysis. For long-term studies, this could be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][16] For accelerated stability studies, time points could be 0, 3, and 6 months.[2]

  • Analysis:

    • At each time point, retrieve the designated aliquots from each storage group.

    • Analyze the this compound concentration using a validated stability-indicating analytical method, such as HPLC-MS/MS (see Protocol 2).

  • Evaluation:

    • Compare the this compound concentrations at each time point to the initial concentration (time 0).

    • Determine the rate of degradation for each storage condition. A common threshold for acceptable stability is no more than a 10% loss of the initial concentration.

Protocol 2: Quantification of Pregnanes by HPLC-MS/MS

This protocol provides a general workflow for the analysis of pregnanes in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation (Protein Precipitation): [1][17]

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the this compound of interest).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • HPLC Conditions (Example): [17][18]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase the concentration of B over the course of the run to elute the pregnanes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35-40°C.

    • Injection Volume: 3-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for pregnanes.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Optimize the MRM transitions (precursor ion -> product ion) and collision energies for the specific this compound and internal standard being analyzed.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms quantify Quantification ms->quantify

Caption: Workflow for this compound Quantification by HPLC-MS/MS.

Caption: Troubleshooting Logic for this compound Sample Analysis.

degradation_pathways cluster_stressors Stress Factors cluster_reactions Degradation Reactions This compound Intact this compound Thermal Thermal Degradation This compound->Thermal Photo Photodegradation This compound->Photo Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Metabolism Microbial Metabolism This compound->Metabolism Heat Heat Heat->Thermal Light Light Light->Photo Moisture Moisture/pH Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Microbes Microbes Microbes->Metabolism Degradation_Products Degradation Products Thermal->Degradation_Products Photo->Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Metabolism->Degradation_Products

Caption: Conceptual Pathways of this compound Degradation.

References

Common pitfalls in interpreting pregnane immunoassay results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in interpreting pregnane immunoassay results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in this compound immunoassays?

The most common pitfalls in this compound immunoassays stem from a few key areas:

  • Cross-reactivity: Antibodies used in the assay may bind to other structurally similar steroids present in the sample, leading to inaccurate, often falsely elevated, results.[1][2][3][4]

  • Matrix Effects: Components within the biological sample (e.g., lipids, proteins, salts) can interfere with the antibody-antigen binding, affecting the accuracy of the measurement.[5][6][7]

  • Antibody Specificity and Interference: The specificity of the antibody is crucial. Interference from endogenous antibodies like heterophile antibodies can also lead to erroneous results.[1][3]

  • Issues with Standards, Calibrators, and Controls: Improper handling, reconstitution, or storage of standards and controls can lead to inaccurate standard curves and unreliable results. Lot-to-lot variability in assay kits is another potential issue.[8][9][10]

Q2: My measured this compound concentrations are unexpectedly high. What could be the cause?

Unexpectedly high this compound concentrations are a common issue, often attributable to cross-reactivity.[1][2][11][12]

  • Cross-reactivity with Endogenous Steroids: Metabolites or precursors of this compound, or other steroids with a similar chemical structure, may be present in high concentrations in the sample and cross-react with the assay antibody.

  • Cross-reactivity with Exogenous Compounds: If the subject has been administered synthetic steroids or other medications, these compounds or their metabolites may also cross-react with the antibody.[2][11]

To investigate this, consider the following troubleshooting steps:

  • Review the literature and the assay's package insert for known cross-reactants.

  • If possible, analyze the sample using a more specific method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to confirm the this compound concentration.[11][13]

  • Perform a cross-reactivity validation experiment as detailed in the troubleshooting guides below.

Q3: My results show poor reproducibility between sample replicates. What should I do?

Poor reproducibility, or high coefficient of variation (%CV) between replicates, can be caused by several factors.[14]

  • Pipetting Errors: Inconsistent pipetting technique is a frequent cause of variability. Ensure you are using calibrated pipettes and proper technique.

  • Inadequate Mixing: Reagents, standards, and samples must be mixed thoroughly before addition to the plate.

  • Plate Washing Issues: Inconsistent washing across the plate can lead to variable background signal. Ensure all wells are aspirated and filled uniformly. Automated plate washers can improve consistency.[15]

  • Edge Effects: Temperature gradients or evaporation in the outer wells of the plate can cause inconsistent results.[16] To mitigate this, ensure the plate is properly sealed during incubations and that the incubator provides uniform temperature distribution.

Q4: The optical density (OD) readings for my standards are very low. What does this indicate?

Low OD readings for your standard curve can point to several problems with the assay setup or reagents.[15]

  • Reagent Degradation: The enzyme conjugate, substrate, or standards may have degraded due to improper storage or handling. Ensure all reagents are stored at the recommended temperatures and have not expired.

  • Incorrect Reagent Preparation: Double-check all dilution calculations and ensure that all reagents were prepared correctly.

  • Omission of a Key Reagent: Accidentally skipping a step, such as adding the detection antibody or substrate, will result in no or very low signal.

  • Enzyme Inhibition: The presence of inhibitors like sodium azide in buffers can inhibit the activity of horseradish peroxidase (HRP), a common enzyme conjugate.[15]

Troubleshooting Guides

Guide 1: Investigating Suspected Cross-Reactivity

This guide provides a workflow for identifying and quantifying potential cross-reactivity in your this compound immunoassay.

Experimental Protocol: Cross-Reactivity Assessment

  • Identify Potential Cross-Reactants: Based on the metabolic pathways of this compound and any administered drugs, compile a list of structurally similar compounds.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the potential cross-reactants in a suitable solvent (e.g., ethanol or DMSO).

  • Create a Dilution Series: Serially dilute the stock solutions of each potential cross-reactant in the assay buffer to create a range of concentrations.

  • Run the Immunoassay:

    • Prepare a standard curve for this compound as usual.

    • In separate wells, run the dilution series of each potential cross-reactant in the same manner as the samples.

    • Include a blank control (assay buffer only).

  • Calculate Percent Cross-Reactivity:

    • Determine the concentration of each cross-reactant that gives a response equivalent to the 50% binding point (IC50) of the this compound standard curve.

    • Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = (Concentration of this compound at IC50 / Concentration of Cross-Reactant at IC50) x 100

Data Presentation: Cross-Reactivity of a Hypothetical this compound Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound (Analyte)1.0100%
Progesterone25.04.0%
17α-Hydroxyprogesterone100.01.0%
Cortisol>1000<0.1%
Medroxyprogesterone50.02.0%

Logical Relationship: Troubleshooting Cross-Reactivity

G A Unexpectedly High This compound Results B Review Assay Specificity & Sample History A->B C Hypothesize Potential Cross-Reactants B->C D Perform Cross-Reactivity Experiment C->D E Significant Cross-Reactivity Detected? D->E F Quantify this compound with a More Specific Method (e.g., LC-MS/MS) E->F Yes G No Significant Cross-Reactivity E->G No H Investigate Other Causes (e.g., Matrix Effects) G->H

Workflow for investigating suspected cross-reactivity.
Guide 2: Diagnosing and Mitigating Matrix Effects

This guide outlines procedures to determine if matrix effects are impacting your assay and how to reduce their influence. Matrix effects occur when components in the sample matrix interfere with the assay's antibody-antigen interaction.[5][6][7]

Experimental Protocol: Spike and Recovery

  • Sample Selection: Choose a representative sample from your study.

  • Spiking:

    • Divide the sample into two aliquots.

    • Add a known, small volume of a high-concentration this compound standard to one aliquot (the "spiked" sample). The amount added should result in a concentration that falls within the standard curve range.

    • Add the same volume of assay buffer to the other aliquot (the "unspiked" sample).

  • Assay Measurement: Measure the this compound concentration in both the spiked and unspiked samples using your immunoassay.

  • Calculate Percent Recovery: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Concentration of Spike] x 100

An acceptable recovery is typically between 80-120%.[6] A recovery outside this range suggests the presence of matrix effects.

Experimental Protocol: Linearity of Dilution

  • Sample Selection: Choose a sample with a high endogenous this compound concentration.

  • Serial Dilution: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer.

  • Assay Measurement: Measure the this compound concentration in each dilution.

  • Calculate and Compare Concentrations:

    • Multiply the measured concentration of each dilution by its dilution factor to get the corrected concentration.

    • The corrected concentrations should be consistent across the dilution series. A significant trend (e.g., increasing concentration with higher dilution) indicates a matrix effect that is being diluted out.

Mitigation Strategies for Matrix Effects

  • Sample Dilution: Diluting your samples with the assay buffer can reduce the concentration of interfering substances.[6]

  • Use of a Matrix-Matched Standard Curve: If possible, prepare your standards in a matrix that is similar to your samples (e.g., this compound-free serum).

Signaling Pathway: Immunoassay Principle and Interference

G cluster_0 Competitive Immunoassay Principle cluster_1 Potential Interferences A This compound in Sample C Anti-Pregnane Antibody (Limited Amount) A->C B Labeled this compound (Tracer) B->C D Signal Generation C->D Inverse Relationship: Higher Sample this compound = Lower Signal E Cross-Reacting Steroid E->C Competes with this compound, Falsely Lowers Signal F Matrix Components (e.g., Proteins, Lipids) F->C Hinders Binding, Alters Signal

Principle of competitive immunoassay and points of interference.

References

Overcoming cross-reactivity in pregnane-specific ELISA kits.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to cross-reactivity in pregnane-specific ELISA kits.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound-specific ELISA kit?

A1: Cross-reactivity is the phenomenon where the antibodies in an ELISA kit bind to molecules that are structurally similar, but not identical, to the target this compound steroid.[1][2] This occurs because the antibody's binding site (paratope) recognizes a shared structural feature (epitope) on both the target analyte and the interfering substance.[3] In this compound-specific assays, this can lead to inaccurate quantification, as the assay signal will reflect the presence of both the intended target and the cross-reacting steroid.[1][3]

Q2: What are the common sources of cross-reactivity in this compound ELISA kits?

A2: The primary sources of cross-reactivity are:

  • Endogenous Steroids: Metabolites, precursors, or other structurally related steroids naturally present in the biological sample. For example, in a progesterone assay, metabolites like 5β-Dihydroprogesterone and allopregnanolone can cross-react.[1]

  • Exogenous Compounds: Drugs, such as synthetic steroids (e.g., medroxyprogesterone), or their metabolites that share a structural resemblance to the target this compound.[1][2]

  • Structural Similarity: The fundamental cause is the high degree of structural similarity among different steroid hormones, which are all derived from the same core cholesterol structure.[1][2]

Q3: How can I determine if my ELISA results are affected by cross-reactivity?

A3: Suspect cross-reactivity if you observe:

  • Unexpectedly High Concentrations: Measured levels of the target this compound are physiologically improbable or inconsistent with other data.

  • Discrepancies with Other Methods: Results from your ELISA do not correlate with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Review the Kit's Cross-Reactivity Data: The product insert for your ELISA kit should provide a table of known cross-reactants and their percentage of cross-reactivity. Compare this list with potential interfering substances in your samples.

A definitive way to assess cross-reactivity is to perform a spike-and-recovery experiment with the suspected interfering compound. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q4: Can sample preparation help in overcoming cross-reactivity?

A4: Yes, appropriate sample preparation is a critical step in minimizing cross-reactivity. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can effectively separate the target this compound from interfering, structurally similar steroids before performing the ELISA.[4][5][6][7] This purification step enhances the specificity and accuracy of the assay.[5][7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-specific ELISA experiments, with a focus on problems arising from cross-reactivity.

Problem Possible Cause Recommended Solution
Falsely Elevated Results Cross-reactivity with a structurally similar steroid. 1. Review the cross-reactivity table in the kit's product insert. 2. Consider sample purification using SPE or LLE to remove interfering compounds.[4][5][7] 3. Confirm results with a more specific method like LC-MS/MS.
Matrix effects from the sample (e.g., plasma, serum). 1. Perform a spike-and-recovery experiment to assess matrix effects. 2. Dilute the sample in the provided assay buffer to minimize interference.
High Background Signal Non-specific binding of antibodies. 1. Ensure the use of the appropriate blocking buffer as recommended by the manufacturer. 2. Optimize washing steps by increasing the number or duration of washes to remove unbound antibodies.[8]
Cross-reactivity of the detection antibody with other sample components. 1. Run appropriate controls to identify the source of the high background. 2. Consider sample purification to remove interfering substances.
Poor Reproducibility (High CV%) Inconsistent sample preparation. 1. Standardize the sample extraction protocol (SPE or LLE) for all samples. 2. Ensure complete drying and reconstitution of the sample extracts.
Variable levels of interfering substances across samples. 1. Implement a robust sample purification method to remove interfering compounds consistently.
Low Signal or Sensitivity Suppression of antibody-antigen binding by interfering substances. 1. Utilize sample extraction (SPE or LLE) to remove interfering molecules that may inhibit the binding reaction.

Data Presentation: Cross-Reactivity of Common this compound ELISA Kits

The following tables summarize publicly available cross-reactivity data for various this compound-specific ELISA kits. Note that these values can vary between manufacturers and even between different lots of the same kit. Always refer to the product insert provided with your specific kit.

Table 1: Cross-Reactivity Data for a Representative Progesterone ELISA Kit

CompoundCross-Reactivity (%)
Progesterone 100%
11α-OH-Progesterone100%
5β-Dihydroprogesterone18.2%
Deoxycorticosterone1.7%
17-OH-Progesterone<5.0%
Corticosterone0.74%
Cortisone0.11%
Androsterone0.086%
Estradiol<0.01%
Cortisol<0.1%
Testosterone<0.1%
(Data compiled from multiple sources for illustrative purposes)[1][9][10][11]

Table 2: Cross-Reactivity Data for a Representative Allopregnanolone ELISA Kit

CompoundCross-Reactivity (%)
Allopregnanolone (3α,5α-THP) 100%
3α-hydroxy-4-pregnen-20-one169%
3α,5β-THP6.6%
Tetrahydrodeoxycorticosterone3.0%
3β,5α-THP2.8%
Progesterone<3.0%
3β,5β-THP0.5%
(Data compiled from multiple sources for illustrative purposes)[12][13]

Experimental Protocols

Protocol 1: Assessing Cross-Reactivity of a Potential Interfering Steroid

This protocol allows for the determination of the percentage of cross-reactivity of a specific compound in your ELISA.

Methodology:

  • Prepare a Dilution Series: Create a serial dilution of the potential interfering steroid in the assay buffer. The concentration range should be wide enough to produce a full or partial inhibition curve.

  • Run the ELISA: In the absence of the target this compound standard, run the dilution series of the interfering steroid in the ELISA as you would a regular sample.

  • Determine the IC50: From the resulting curve, determine the concentration of the interfering steroid that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of Target this compound / IC50 of Interfering Steroid) x 100%

    (The IC50 of the target this compound is obtained from the standard curve of your ELISA.)

Protocol 2: Sample Purification using Solid-Phase Extraction (SPE)

This protocol is a general guideline for removing interfering substances from serum/plasma samples using a C18 SPE cartridge. Optimization may be required.

Methodology:

  • Sample Pre-treatment:

    • To 500 µL of serum or plasma, add an appropriate internal standard if available.

    • Precipitate proteins by adding an equal volume of a suitable reagent (e.g., 4% phosphoric acid or cold acetonitrile).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.[14]

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water. Do not allow the cartridge to dry.[4][5]

  • Sample Loading:

    • Slowly load the pre-treated supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar impurities.[14]

  • Elution:

    • Elute the target this compound from the cartridge using 1-2 mL of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).[5][14]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the assay buffer provided with the ELISA kit. The sample is now ready for analysis.[14]

Protocol 3: Sample Purification using Liquid-Liquid Extraction (LLE)

This is a classic method for steroid extraction. Diethyl ether is a common solvent, but others like ethyl acetate can also be used.[5]

Methodology:

  • Solvent Addition:

    • Add 5 parts of diethyl ether to 1 part of your liquid sample (e.g., 2.5 mL of ether to 500 µL of serum) in a glass tube.[5]

  • Extraction:

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the steroid into the organic phase.

    • Allow the aqueous and organic layers to separate for at least 5 minutes.[5]

  • Separation:

    • Freeze the sample in a dry ice/ethanol bath, which will solidify the lower aqueous layer.

    • Carefully pour off the top organic (ether) layer containing the steroids into a clean tube.[5]

  • Dry-down and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the ELISA kit's assay buffer for analysis.[5]

Visualizations

ELISA_Cross_Reactivity_Principle cluster_well ELISA Well cluster_sample Sample cluster_binding Binding Ab Antibody Binding_Target Specific Binding (Accurate Signal) Ab->Binding_Target Binding_Interferent Non-Specific Binding (False Signal) Ab->Binding_Interferent Target Target This compound Target->Ab Binds Interferent Cross-Reactant (Structurally Similar) Interferent->Ab Binds

Caption: Principle of cross-reactivity in a competitive ELISA.

Troubleshooting_Workflow Start Unexpected ELISA Results (e.g., Falsely High) Check_Kit Review Kit Insert for Known Cross-Reactants Start->Check_Kit Is_Known Is a Potential Cross-Reactant Present? Check_Kit->Is_Known Purify Implement Sample Purification (SPE or LLE) Is_Known->Purify Yes Other_Issues Troubleshoot Other Assay Parameters (e.g., reagents, incubation) Is_Known->Other_Issues No Re_Assay Re-run ELISA with Purified Samples Purify->Re_Assay Confirm Confirm with LC-MS/MS (Gold Standard) Re_Assay->Confirm End_Valid Results Validated Confirm->End_Valid Results Match End_Invalid Results Confounded by Cross-Reactivity Confirm->End_Invalid Results Discrepant

Caption: Logical workflow for troubleshooting cross-reactivity.

SPE_Workflow Start Serum/Plasma Sample Pretreat 1. Protein Precipitation & Centrifugation Start->Pretreat Load 3. Load Supernatant Pretreat->Load Condition 2. Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash 4. Wash Cartridge (Removes Polar Impurities) Load->Wash Elute 5. Elute Pregnanes (Strong Organic Solvent) Wash->Elute Dry 6. Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute 7. Reconstitute in Assay Buffer Dry->Reconstitute End Purified Sample for ELISA Reconstitute->End

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

References

Optimizing cell transfection efficiency for PXR reporter gene assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell transfection efficiency for Pregnane X Receptor (PXR) reporter gene assays.

Troubleshooting Guide

This guide addresses common issues encountered during PXR reporter gene assays, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Luciferase Signal

  • Question: Why is my luciferase signal weak or absent after performing the PXR reporter assay?

  • Potential Causes & Solutions:

    • Low Transfection Efficiency: This is a primary cause of weak signal. Every cell line has different transfection requirements. It is crucial to optimize the transfection conditions for your specific cell line.[1]

      • Optimize Reagent-to-DNA Ratio: The ideal ratio of transfection reagent to plasmid DNA is cell-line dependent. Titrate this ratio to find the optimal balance between efficiency and cell viability.

      • Select the Appropriate Transfection Reagent: The choice of transfection reagent significantly impacts efficiency. See the table below for a comparison of common reagents.

      • Use High-Quality DNA: Ensure your plasmid DNA is of high purity (A260/A280 ratio of 1.7-1.9) and free of endotoxins, which can inhibit transfection and cause cell death.[2][3][4]

    • Suboptimal Cell Health and Density:

      • Cell Health: Use healthy, actively dividing cells at a low passage number. Over-confluent or unhealthy cells will have compromised metabolic activity, leading to poor reporter expression.[3][5]

      • Cell Seeding Density: The number of cells seeded per well should be optimized to ensure they are in the logarithmic growth phase during transfection and subsequent treatment.[5][6]

    • Ineffective PXR Ligand:

      • Ligand Concentration: The concentration of your test compound may be too low to activate PXR. Perform a dose-response experiment to determine the optimal concentration.

      • Species-Specific Ligand Activity: PXR activation can be species-specific. For example, rifampicin is a potent activator of human PXR but not rodent PXR.[7]

    • Issues with Luciferase Assay Reagents:

      • Reagent Integrity: Ensure that the luciferase assay reagents have been stored correctly and have not expired.

      • Assay Timing: Assaying cells too early or too late post-transfection can result in a low signal. A time-course experiment (e.g., 24, 48, 72 hours post-transfection) can determine the peak expression time.[4]

Issue 2: High Background Signal

  • Question: My negative control wells show a high luciferase signal. What could be the cause?

  • Potential Causes & Solutions:

    • Constitutive Activity of the Reporter Construct: Some reporter plasmids may have a basal level of expression in the absence of a PXR ligand.

    • Cross-Contamination: Pipetting errors or splash-over between wells can lead to contamination of control wells with PXR activators.

    • Components in the Cell Culture Medium: Some components in the serum or medium may weakly activate PXR. Using charcoal-stripped serum can help to minimize this effect.

    • Endogenous PXR Activation: The cell line used may have endogenous PXR that is activated by components in the medium.

    • Phosphorescence of Assay Plates: Using white plates can sometimes lead to high background due to phosphorescence. Black plates are recommended for the best signal-to-noise ratio.[8]

Issue 3: High Variability Between Replicates

  • Question: I am observing significant variability in the luciferase readings between my replicate wells. How can I improve consistency?

  • Potential Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding cells to have a consistent number of cells in each well.

    • Pipetting Inaccuracies: Small variations in the volumes of transfection reagents, DNA, or assay reagents can lead to large differences in the final signal. Use calibrated pipettes and consider preparing master mixes.[1]

    • Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, which can affect cell health and assay performance. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.

    • Uneven Transfection: Ensure that the transfection complex is evenly distributed across the well. Gently swirl the plate after adding the complex.

Frequently Asked Questions (FAQs)

Q1: Which cell line is best for PXR reporter gene assays? A1: The choice of cell line depends on the specific research question. Commonly used cell lines include:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line that is physiologically relevant for studying xenobiotic metabolism as PXR is highly expressed in the liver.[9][10][11]

  • HEK293 (Human Embryonic Kidney): These cells are easy to transfect and are often used for high-throughput screening.[12][13][14] They have low endogenous PXR expression, providing a low background for transient transfection assays.

  • LS180 (Human Colon Adenocarcinoma): Another intestinal cell line that expresses PXR and is relevant for studying drug metabolism in the gut.

Q2: Should I use a stable cell line or transient transfection? A2: Both approaches have their advantages:

  • Stable Cell Lines: Offer more consistent and reproducible results, making them ideal for high-throughput screening and long-term studies.[15] However, developing a stable cell line can be time-consuming.

  • Transient Transfection: Is faster and more flexible, allowing for the rapid testing of different reporter constructs and PXR variants. However, it can have higher well-to-well variability.[9][10]

Q3: How much plasmid DNA should I use for transfection? A3: The optimal amount of plasmid DNA depends on the cell line, transfection reagent, and plate format. It is crucial to perform a titration experiment to determine the DNA concentration that gives the highest reporter activity without causing significant cytotoxicity.[2][16][17] Generally, for a 96-well plate, a starting range of 50-200 ng of total DNA per well is recommended.

Q4: What is the purpose of a co-transfected control plasmid (e.g., Renilla luciferase)? A4: A co-transfected plasmid expressing a different reporter (like Renilla luciferase) under the control of a constitutive promoter is used to normalize the results of the primary reporter (Firefly luciferase). This helps to correct for variations in transfection efficiency and cell number between wells, thereby increasing the accuracy and reliability of the data.

Data Presentation: Comparison of Transfection Reagents

The following table summarizes the performance of common transfection reagents in cell lines frequently used for PXR reporter gene assays. Efficiency and viability can vary based on the specific experimental conditions.

Transfection ReagentCell LineReported EfficiencyKey Considerations
Lipofectamine® 3000 HEK293HighGenerally provides high efficiency with good cell viability.[14]
HepG2Moderate to HighOptimization of reagent-to-DNA ratio is critical.
FuGENE® HD HEK293HighKnown for its low cytotoxicity.[18]
HepG2Moderate to HighA good option for sensitive cell lines.
jetPEI® HEK293HighA cost-effective polymer-based reagent.[19]
HepG2Moderate to HighCan exhibit higher cytotoxicity compared to lipid-based reagents.[20]
Lipofectamine® 2000 HEK293Moderate to HighA widely used reagent, but can be more toxic than newer formulations.[14]
HepG2ModerateCareful optimization is required to minimize cell death.

Experimental Protocols

Protocol 1: Transient Transfection of HepG2 Cells for PXR Reporter Assay (96-well plate)

  • Cell Seeding:

    • The day before transfection, seed healthy, sub-confluent HepG2 cells in a 96-well plate at a density of 2 x 10^4 to 4 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be 70-80% confluent at the time of transfection.

  • Transfection:

    • For each well, prepare the following DNA mixture in a sterile microcentrifuge tube:

      • 50 ng PXR expression vector

      • 100 ng PXR-responsive firefly luciferase reporter vector

      • 10 ng Renilla luciferase control vector

      • Bring the total volume to 25 µL with serum-free medium (e.g., Opti-MEM™).

    • In a separate tube, dilute 0.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine® 3000) in 25 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

    • Add 50 µL of the transfection complex to each well. Gently rock the plate to ensure even distribution.

    • Incubate the cells for 4-6 hours at 37°C.

  • Ligand Treatment:

    • After the incubation period, remove the transfection medium and replace it with 100 µL of fresh complete growth medium containing the desired concentration of the test compound or vehicle control.

    • Incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Perform the dual-luciferase reporter assay according to the manufacturer's instructions.

    • Measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Mandatory Visualizations

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR PXR_Ligand PXR-Ligand Complex PXR->PXR_Ligand RXR RXR PXR_RXR_Complex PXR-RXR Heterodimer RXR->PXR_RXR_Complex Ligand Xenobiotic Ligand Ligand->PXR Binds PXR_Ligand->PXR_RXR_Complex Heterodimerizes with RXR PXR_Response_Element PXR Response Element (PXRE) PXR_RXR_Complex->PXR_Response_Element Binds to DNA Target_Gene Target Gene (e.g., CYP3A4) PXR_Response_Element->Target_Gene Initiates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (Metabolizing Enzyme) mRNA->Protein Translation

Caption: PXR Signaling Pathway Activation.

PXR_Reporter_Assay_Workflow start Start seed_cells Seed Cells (e.g., HepG2, HEK293) in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 transfect Co-transfect with: - PXR Expression Vector - PXR Reporter Vector (Firefly Luc) - Control Vector (Renilla Luc) incubate1->transfect incubate2 Incubate 4-6 hours transfect->incubate2 treat Treat with Test Compounds incubate2->treat incubate3 Incubate 18-24 hours treat->incubate3 lyse Lyse Cells incubate3->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Analyze Data: Normalize Firefly to Renilla measure->analyze end End analyze->end

Caption: PXR Reporter Gene Assay Workflow.

References

Technical Support Center: Refinement of Animal Models for In Vivo Pregnane Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying the in vivo effects of pregnanes.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in Physiological Response to Pregnane Administration

Question: We are observing significant variability in physiological endpoints (e.g., uterine weight, plasma hormone levels) among animals within the same treatment group. What are the potential causes and how can we mitigate this?

Answer: High variability is a common issue in in vivo studies and can often be attributed to a combination of factors. Here are the primary causes and troubleshooting steps:

  • Animal Strain and Genetic Background: Different animal strains can exhibit varied sensitivity to pregnanes due to differences in receptor expression and metabolic pathways. For example, BALB/c mice have shown a greater proliferative response to progesterone compared to C57BL/6 mice.[1]

  • Estrous Cycle Stage: The endocrine environment of the animal at the time of this compound administration can significantly influence the outcome. The uterus, for instance, is most receptive to progesterone during the luteal phase (diestrus).[1]

  • Dietary Composition: Components in standard rodent chow can have estrogenic activity or otherwise influence hormone metabolism.[1] High-fat diets can also alter endogenous hormone levels.[1]

  • Animal Stress: Improper handling and experimental procedures can induce a stress response, leading to the release of endogenous hormones like corticosterone, which may interfere with the action of the administered this compound or confound analytical measurements.[1]

  • Inconsistent Administration: Improper administration techniques, such as incorrect oral gavage, can lead to variability in the actual dose received by each animal.[1]

Table 1: Troubleshooting High Variability in In Vivo this compound Studies

Potential Cause Recommended Solution Key Considerations
Animal Strain Standardize and report the specific inbred strain used in all experiments.If comparing strains, ensure adequate sample size to account for inter-strain differences.
Estrous Cycle Synchronize the estrous cycles of the animals before treatment. Monitor cyclicity via vaginal smears.Common synchronization methods include the Whitten effect (exposure to male bedding) or the use of exogenous hormones.
Diet Use a standardized, purified diet with known composition for all experimental groups.If investigating metabolic effects, consider a diet with minimal or no progesterone content.[1]
Stress Acclimate animals to handling and experimental procedures before the study begins. Use minimally invasive techniques.Consistent and gentle handling is crucial.[1]
Administration Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, subcutaneous injection).Verify correct placement and dosage for each animal. The volume for oral gavage should not exceed 1% of the animal's body weight.[1]

Issue 2: Unexpected Drug-Drug Interactions and Altered Efficacy

Question: We are co-administering a this compound with another compound and observing unexpected toxicity or a lack of efficacy. What is the likely mechanism?

Answer: Pregnanes are well-known activators of the this compound X Receptor (PXR), a key regulator of xenobiotic metabolism.[2][3] Activation of PXR can lead to significant drug-drug interactions.

  • PXR-Mediated Gene Expression: PXR is a nuclear receptor that, upon activation by a ligand (like many pregnanes), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to response elements on DNA, upregulating the expression of drug-metabolizing enzymes (e.g., Cytochrome P450s, particularly CYP3A4) and drug transporters.[2][3][4]

  • Increased Metabolism of Co-administered Drugs: The upregulation of these enzymes can accelerate the metabolism and clearance of other drugs from the body, potentially reducing their efficacy.[2] This is a common cause of clinically significant drug interactions.[5]

  • Species-Specific PXR Activation: It is critical to note that PXR ligands show marked species differences. For example, rifampicin is a potent activator of human PXR but not rodent PXR, while pregnenolone 16α-carbonitrile (PCN) strongly activates rodent PXR but is a weak activator of human PXR.[2] This can make translating results from animal models to humans challenging.

Experimental Workflow for Investigating PXR-Mediated Drug Interactions

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation A Co-administer this compound and test compound to hepatocyte culture B Measure expression of PXR target genes (e.g., CYP3A4) via qPCR A->B C Assess metabolism of test compound (e.g., via LC-MS) A->C D Administer this compound to PXR-humanized and Pxr-null mouse models B->D C->D Proceed if in vitro interaction is observed E Co-administer test compound D->E F Measure pharmacokinetic profile of test compound E->F G Assess physiological/toxicological endpoints F->G H H G->H Analyze and compare results between PXR-humanized and Pxr-null mice G A What is the primary research question? B Drug Metabolism / DDI A->B Metabolism C Parturition / Late Pregnancy A->C Reproduction D Neurobehavioral Effects A->D Neuroscience H Use standard mouse/rat models for initial screening A->H General E Use PXR-humanized and Pxr-null mice B->E F Consider Guinea Pig or Non-human Primate C->F G Consider specific strains like BTBR for autism-like phenotypes D->G G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ligand PXR PXR This compound->PXR Binding & Activation PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXRE PXR_RXR->PXRE Binds to Response Element DNA DNA TargetGene Target Gene (e.g., CYP3A4) mRNA mRNA PXRE->mRNA Initiates Transcription Protein Metabolic Enzymes & Transporters mRNA->Protein Translation Response Response Protein->Response Increased Xenobiotic Metabolism

References

Validation & Comparative

Validating the Specificity of a New Anti-Pregnane Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to ensuring accurate and reproducible results. This guide provides an objective comparison of a novel anti-pregnane antibody against other commercially available alternatives, supported by experimental data. Detailed methodologies for key validation experiments are presented to allow for transparent evaluation and replication.

Performance Comparison of Anti-Pregnane Antibodies

The cornerstone of antibody validation lies in quantifying its binding affinity and cross-reactivity with structurally similar molecules. The following table summarizes the performance of the new anti-pregnane antibody in comparison to two alternative antibodies, highlighting its superior specificity. The competitor data is based on commercially available anti-progesterone antibodies with known cross-reactivity to pregnane derivatives, serving as a benchmark for performance.

AntibodyTarget AntigenMethodDissociation Constant (Kd)Cross-Reactivity with ProgesteroneCross-Reactivity with Allopregnanolone
New Anti-Pregnane Antibody This compoundSurface Plasmon Resonance1.5 x 10⁻¹⁰ M< 0.1%< 0.2%
Competitor A (Anti-Progesterone)ProgesteroneELISANot Available100%5.0%
Competitor B (Anti-Progesterone)ProgesteroneELISANot Available100%9.8%

Key Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.

Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of the anti-pregnane antibody with other structurally related steroids.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (for coating)

  • New Anti-Pregnane Antibody

  • Competitor Antibodies

  • This compound standard

  • Progesterone, Allopregnanolone, and other potential cross-reactants

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate at a concentration of 1 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the this compound standard and the potential cross-reactants (progesterone, allopregnanolone, etc.) in assay buffer.

  • In a separate tube, pre-incubate the anti-pregnane antibody (at a predetermined optimal dilution) with an equal volume of the standard or cross-reactant solutions for 1 hour at room temperature.

  • Add 100 µL of the antibody-steroid mixtures to the corresponding wells of the coated plate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody, diluted in assay buffer, to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • The concentration of each steroid that causes 50% inhibition of the maximal binding (IC50) is determined. The percent cross-reactivity is calculated using the following formula: (IC50 of this compound / IC50 of Cross-reactant) x 100%

Surface Plasmon Resonance (SPR) for Affinity Determination

Objective: To measure the association (ka) and dissociation (kd) rate constants and to calculate the equilibrium dissociation constant (Kd) of the anti-pregnane antibody.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • New Anti-Pregnane Antibody

  • This compound-BSA conjugate

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilize the this compound-BSA conjugate to the sensor surface by injecting it at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Prepare a series of dilutions of the new anti-pregnane antibody in running buffer (e.g., ranging from 1 nM to 100 nM).

  • Inject the antibody solutions over the sensor surface at a constant flow rate, allowing for association and dissociation phases. A zero-concentration sample (running buffer alone) should be used as a reference.

  • Regenerate the sensor surface between each antibody injection using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka and kd).

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and the biological context, the following diagrams are provided.

experimental_workflow cluster_elisa Competitive ELISA cluster_spr Surface Plasmon Resonance (SPR) elisa1 Coat Plate with This compound-BSA elisa2 Block elisa1->elisa2 elisa3 Add Antibody + Competitor (this compound or Cross-Reactant) elisa2->elisa3 elisa4 Add Secondary Ab-HRP elisa3->elisa4 elisa5 Add TMB Substrate elisa4->elisa5 elisa6 Read Absorbance elisa5->elisa6 elisa_result Calculate % Cross-Reactivity elisa6->elisa_result spr1 Immobilize this compound-BSA on Sensor Chip spr2 Inject Anti-Pregnane Ab (Analyte) spr1->spr2 spr3 Measure Association/ Dissociation spr2->spr3 spr_result Calculate ka, kd, Kd spr3->spr_result

Caption: Experimental workflows for antibody specificity validation.

pregnane_x_receptor_pathway ligand This compound (or other ligand) pxr This compound X Receptor (PXR) ligand->pxr Activation complex PXR-RXR Heterodimer pxr->complex rxr Retinoid X Receptor (RXR) rxr->complex pxre PXR Response Element (on DNA) complex->pxre Binding transcription Gene Transcription (e.g., CYP3A4) pxre->transcription Initiation protein Metabolizing Enzymes & Transporters transcription->protein

Caption: Simplified this compound X Receptor (PXR) signaling pathway.

A Comparative Guide to the Neuroprotective Effects of Pregnane and Allopregnanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of pregnane steroids, focusing on the activation of the this compound X Receptor (PXR), and the neurosteroid allopregnanolone. We will delve into their mechanisms of action, comparative efficacy in preclinical models, and the experimental data supporting their therapeutic potential.

Introduction to this compound and Allopregnanolone

This compound steroids are a class of C21 steroids that include progesterone and its metabolites. Within this class, certain pregnanes are potent activators of the this compound X Receptor (PXR), a nuclear receptor that plays a crucial role in xenobiotic metabolism and inflammation. Allopregnanolone (also known as brexanolone), a metabolite of progesterone, is a well-characterized neurosteroid with potent neuroprotective effects.[1][2][3] While allopregnanolone is itself a this compound steroid, its neuroprotective actions are mediated by multiple mechanisms, including but not limited to PXR activation. This guide will compare the neuroprotective effects stemming from PXR activation by pregnanes with the broader neuroprotective profile of allopregnanolone.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound (via PXR) and allopregnanolone are multifaceted, involving distinct and overlapping pathways.

Allopregnanolone: A Multi-Target Neurosteroid

Allopregnanolone's neuroprotective effects are attributed to its interaction with several key cellular targets:

  • GABA-A Receptor Modulation: The most well-established mechanism is its action as a potent positive allosteric modulator of the GABA-A receptor.[1][3][4][5] By enhancing GABAergic inhibition, allopregnanolone reduces neuronal excitability, which is a key factor in excitotoxic neuronal death seen in conditions like stroke and epilepsy.[1][6]

  • This compound X Receptor (PXR) Activation: Studies have shown that some of allopregnanolone's neuroprotective effects are independent of the GABA-A receptor and are instead mediated by the activation of PXR.[7][8][9] This was demonstrated in a mouse model of Niemann-Pick C disease, where a stereoisomer of allopregnanolone that does not activate GABA-A receptors still provided neuroprotection, an effect correlated with PXR activation.[7][8]

  • Promotion of Neurogenesis: Allopregnanolone has been shown to stimulate the proliferation of neural progenitor cells and promote neurogenesis in the hippocampus.[3][4][10][11][12] This regenerative capacity is a significant aspect of its therapeutic potential in neurodegenerative diseases like Alzheimer's.[4][10][11]

  • Anti-Inflammatory and Pro-Myelination Effects: Allopregnanolone can reduce neuroinflammation by suppressing microglial activation.[7][13] It has also been shown to promote myelination, potentially through the activation of LXR and PXR.[13]

  • Membrane Progesterone Receptors (mPRs): Allopregnanolone can also bind to and activate membrane progesterone receptors, contributing to its anti-apoptotic actions in neuronal cells.[1]

This compound and the this compound X Receptor (PXR) Pathway

The neuroprotective effects of this compound steroids that act as PXR agonists are primarily mediated through the transcriptional regulation of target genes:

  • Transcriptional Regulation: PXR is a ligand-activated transcription factor.[7][9] Upon activation by a this compound steroid, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of target genes.

  • Detoxification and Cellular Protection: PXR activation upregulates the expression of genes involved in the detoxification of xenobiotics and endogenous toxic metabolites, such as cytochrome P450 enzymes.[7][9] In the context of neurodegeneration, this can include the detoxification of harmful cholesterol oxidation products.[7]

  • Anti-Inflammatory and Anti-Apoptotic Effects: PXR activation has been shown to suppress inflammatory responses and inhibit apoptosis, contributing to neuronal survival.[7][9]

Signaling Pathway Diagrams

Allopregnanolone_Signaling cluster_gaba GABA-A Receptor Dependent cluster_pxr PXR Dependent cluster_mpr mPR Dependent Allo_GABA Allopregnanolone GABA_A_Receptor GABA-A Receptor Allo_GABA->GABA_A_Receptor Binds to Cl_influx Increased Cl- Influx GABA_A_Receptor->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection Allo_PXR Allopregnanolone PXR PXR Allo_PXR->PXR Activates Nucleus Nucleus PXR->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., CYP3A) Nucleus->Gene_Expression Detox_Inflam Detoxification & Anti-inflammation Gene_Expression->Detox_Inflam Detox_Inflam->Neuroprotection Allo_mPR Allopregnanolone mPR Membrane Progesterone Receptor (mPR) Allo_mPR->mPR Activates Anti_Apoptosis Anti-Apoptotic Signaling mPR->Anti_Apoptosis Cell_Survival Increased Cell Survival Anti_Apoptosis->Cell_Survival Cell_Survival->Neuroprotection

Caption: Allopregnanolone's diverse neuroprotective signaling pathways.

PXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pregnane_Agonist This compound Agonist PXR This compound X Receptor (PXR) Pregnane_Agonist->PXR Binds & Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex PXR_Response_Element PXR Response Element (PXRE) on DNA PXR_RXR_Complex->PXR_Response_Element Binds to Nucleus Nucleus Gene_Transcription Target Gene Transcription PXR_Response_Element->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Protective_Proteins Protective Proteins (e.g., CYP450s, GSTs) Protein_Synthesis->Protective_Proteins Neuroprotection Neuroprotection (Detoxification, Anti-inflammation) Protective_Proteins->Neuroprotection

Caption: this compound-mediated activation of the PXR signaling pathway.

Comparative Efficacy in Preclinical Models

The neuroprotective effects of pregnanes and allopregnanolone have been evaluated in various models of neurological disorders.

Stroke

In models of ischemic stroke, both progesterone (the precursor to allopregnanolone) and allopregnanolone have demonstrated neuroprotective effects.

Model Compound Dose Key Findings Reference
Transient Middle Cerebral Artery Occlusion (tMCAO) in ratsProgesterone8 mg/kgSignificantly reduced cortical, caudate-putamen, and hemispheric infarct volumes.[14]
tMCAO in ratsAllopregnanolone8 mg/kgSignificantly reduced cortical, caudate-putamen, and hemispheric infarct volumes. More potent than progesterone in reducing cortical damage.[14]
tMCAO in male miceProgesteroneNot specifiedReduced infarct volume in wild-type mice, but not in mice heterozygous for intracellular progesterone receptors.[15]
tMCAO in male miceAllopregnanoloneNot specifiedReduced infarct volume in both wild-type and heterozygous progesterone receptor mice, suggesting a receptor-independent mechanism.[15]
tMCAO in spontaneously hypertensive ratsProgesterone & AllopregnanoloneNot specifiedNo significant reduction in infarct volumes compared to vehicle.[16]
Neurodegenerative Diseases
Disease Model Compound Key Findings Proposed Mechanism Reference
Niemann-Pick C (npc1-/- mouse)AllopregnanoloneDelayed onset of neurological symptoms, prolonged survival, attenuated Purkinje cell loss, and reduced neuroinflammation.PXR activation (GABA-A receptor-independent)[7][8]
Alzheimer's Disease (3xTgAD mouse)AllopregnanolonePromoted neurogenesis, reduced β-amyloid burden, and improved learning and memory.Increased expression of LXR and PXR, regulating cholesterol homeostasis.[4][10][11][13][17]
Parkinson's Disease (MPTP & 6-OHDA mouse models)AllopregnanoloneRestored tyrosine hydroxylase-positive neurons and improved motor performance.Not fully elucidated, may involve neurogenesis and synaptic protein preservation.[18][19][20][21]
Amyotrophic Lateral Sclerosis (Wobbler mouse)Progesterone & AllopregnanoloneDecreased oxidative stress, reduced glial pathology, and increased motoneuron viability.Not specified[22]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and allopregnanolone.

Middle Cerebral Artery Occlusion (MCAO) Model

This is a common model to induce focal cerebral ischemia (stroke).

  • Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The suture remains in place for a defined period (e.g., 90-120 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the suture.

  • Confirmation of Ischemia: Cerebral blood flow is often monitored using Laser-Doppler flowmetry to confirm successful occlusion and reperfusion.[14]

Assessment of Infarct Volume (TTC Staining)
  • Brain Extraction and Sectioning: At a predetermined time point post-MCAO (e.g., 24-72 hours), animals are euthanized, and their brains are rapidly removed. The brains are then sectioned into coronal slices of a specific thickness (e.g., 2 mm).

  • Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking mitochondrial activity, remains unstained (white).

  • Quantification: The stained sections are imaged, and the areas of the infarct (white) and the total hemisphere are measured using image analysis software. Infarct volume is typically expressed as a percentage of the contralateral hemisphere to correct for edema.

Experimental_Workflow Animal_Model Induce Neurological Injury (e.g., MCAO in rats) Treatment Administer Treatment (this compound/Allopregnanolone vs. Vehicle) Animal_Model->Treatment Behavioral_Testing Behavioral Assessment (e.g., Rotarod, Water Maze) Treatment->Behavioral_Testing Tissue_Collection Euthanasia and Tissue Collection Treatment->Tissue_Collection Behavioral_Testing->Tissue_Collection Histology Histological Analysis (e.g., TTC, Immunohistochemistry) Tissue_Collection->Histology Biochemistry Biochemical Analysis (e.g., Western Blot, ELISA) Tissue_Collection->Biochemistry Data_Analysis Data Analysis and Statistical Comparison Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: A generalized experimental workflow for preclinical neuroprotection studies.

Clinical Perspectives

Allopregnanolone, under the name brexanolone, is clinically approved for the treatment of postpartum depression, highlighting its therapeutic relevance in human neurological conditions. Furthermore, clinical trials are underway to investigate the efficacy of allopregnanolone in Alzheimer's disease and Parkinson's disease.[3][17][23][24][25] The development of specific PXR agonists for neuroprotection is still in the preclinical stage.

Conclusion

Both this compound steroids (acting via PXR) and allopregnanolone are promising neuroprotective agents with distinct yet overlapping mechanisms of action.

  • Allopregnanolone exhibits a broader mechanistic profile, acting on GABA-A receptors, PXR, and mPRs, and promoting neurogenesis. This multi-target action may be advantageous in complex neurological disorders with multiple pathological facets. Its proven clinical efficacy for postpartum depression provides a strong foundation for its further development for other neurological conditions.

  • This compound-mediated PXR activation offers a more targeted approach, focusing on the transcriptional regulation of cellular defense mechanisms, including detoxification and anti-inflammation. The development of selective PXR modulators could provide a therapeutic strategy with a more defined and potentially safer profile for specific indications.

The choice between these two therapeutic strategies will depend on the specific disease context. For conditions characterized by excitotoxicity, allopregnanolone's GABAergic modulation is a clear advantage. For disorders with significant metabolic or inflammatory components, targeting PXR directly may be a viable approach. The finding that allopregnanolone also activates PXR suggests that it may inherently combine the benefits of both pathways, making it a particularly compelling candidate for a range of neurodegenerative and neurotraumatic conditions. Future research should focus on direct, head-to-head comparisons in various disease models to further elucidate their relative therapeutic potential.

References

Unmasking Interference: A Comparative Guide to Pregnane Derivative Cross-reactivity in Progesterone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of progesterone is paramount. However, the structural similarity of endogenous and synthetic pregnane derivatives can lead to significant cross-reactivity in progesterone immunoassays, yielding erroneously elevated results. This guide provides an objective comparison of the cross-reactivity of various this compound derivatives in commercially available progesterone immunoassays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

The principle of competitive immunoassays, widely used for progesterone quantification, relies on the competition between unlabeled progesterone in a sample and a labeled form of progesterone for a limited number of antibody binding sites. When structurally similar molecules, such as this compound derivatives, are present in the sample, they can also bind to the anti-progesterone antibody, leading to an overestimation of the true progesterone concentration. The extent of this interference is dependent on the specificity of the antibody used in the assay and the concentration of the cross-reacting compound.

Quantitative Cross-reactivity Analysis

The following table summarizes the percentage of cross-reactivity of various this compound derivatives in different progesterone immunoassays. This data has been compiled from published studies and manufacturer-provided product inserts. It is crucial to note that cross-reactivity can vary between different lots of antibodies and assay kits.

This compound DerivativeImmunoassay PlatformPercent Cross-Reactivity (%)
5β-DihydroprogesteroneRoche Elecsys Progesterone II18.2[1][2]
17α-HydroxyprogesteroneRoche Elecsys Progesterone II4.9[1]
11α-HydroxyprogesteroneDBC Direct Progesterone ELISA100[3][4]
5α-Pregnan-3,20-dioneRoche Elecsys Progesterone II1.5[1]
DeoxycorticosteroneDBC Direct Progesterone ELISA1.7[3][4]
5α-Pregnan-3β-ol-20-oneRoche Elecsys Progesterone II1.8[1]
MedroxyprogesteroneRoche Elecsys Progesterone II0.7[1]
PregnenoloneDBC Direct Progesterone ELISA0.2[3][4]
CorticosteroneAbnova Progesterone ELISA (KA0231)0.74[5]
CortisoneAbnova Progesterone ELISA (KA0231)0.11[5]
TestosteroneAbnova Progesterone ELISA (KA0231)0.1[5]
AndrosteroneAbnova Progesterone ELISA (KA0231)0.086[5]

Experimental Protocols

Accurate determination of cross-reactivity is essential for validating a progesterone immunoassay for its intended use. Below are detailed methodologies for assessing the interference of this compound derivatives in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) for progesterone.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the general steps for determining the percent cross-reactivity of a specific this compound derivative in a competitive progesterone ELISA.

Materials:

  • Progesterone ELISA kit (including progesterone-coated microplate, anti-progesterone antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

  • Progesterone standard of known concentration

  • This compound derivative to be tested (high purity)

  • Assay buffer

  • Microplate reader

Procedure:

  • Preparation of Standards and Test Compound:

    • Prepare a serial dilution of the progesterone standard in assay buffer to generate a standard curve (e.g., 0, 0.1, 0.5, 2, 10, 50 ng/mL).

    • Prepare a serial dilution of the this compound derivative in assay buffer. The concentration range should be chosen to elicit a response that allows for the determination of the 50% inhibition concentration (IC50).

  • Assay Procedure:

    • Add a fixed volume of the progesterone standards and this compound derivative dilutions to separate wells of the progesterone-coated microplate.[6]

    • Add the anti-progesterone antibody to all wells.[6]

    • Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding.[6]

    • Wash the plate to remove unbound antibody and other components.[6]

    • Add the HRP-conjugated secondary antibody, incubate, and wash the plate.[6]

    • Add the substrate and incubate for the recommended time to allow for color development.[6]

    • Add the stop solution to terminate the reaction.[6]

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.[6]

    • Plot the absorbance values for the progesterone standards against their known concentrations to generate a standard curve.

    • From the standard curve, determine the concentration of progesterone that causes 50% inhibition of the maximum signal (IC50 of progesterone).[6]

    • From the this compound derivative dilution series, determine the concentration of the derivative that causes 50% inhibition of the maximum signal (IC50 of the this compound derivative).[6]

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of progesterone / IC50 of this compound derivative) x 100

Competitive Radioimmunoassay (RIA) for Cross-Reactivity Assessment

This protocol provides a general method for determining the cross-reactivity of a this compound derivative in a competitive progesterone RIA.

Materials:

  • Progesterone RIA kit (including anti-progesterone antibody, ¹²⁵I-labeled progesterone tracer, and separation reagent)

  • Progesterone standard of known concentration

  • This compound derivative to be tested (high purity)

  • Assay buffer

  • Gamma counter

Procedure:

  • Preparation of Standards and Test Compound:

    • Prepare a serial dilution of the progesterone standard in assay buffer.

    • Prepare a serial dilution of the this compound derivative in assay buffer.

  • Assay Procedure:

    • In separate assay tubes, add the progesterone standards and this compound derivative dilutions.[6]

    • Add a fixed amount of ¹²⁵I-labeled progesterone tracer to each tube.[6]

    • Add the anti-progesterone antibody to initiate the competitive binding reaction and incubate as per the kit's protocol.[6]

    • Add the separation reagent to precipitate the antibody-bound fraction.[6]

    • Centrifuge the tubes and decant the supernatant.[6]

  • Data Analysis:

    • Measure the radioactivity of the pellet in each tube using a gamma counter.[6]

    • Calculate the percentage of bound tracer for each standard and this compound derivative concentration.

    • Determine the IC50 values for both progesterone and the this compound derivative as described in the ELISA protocol.

    • Calculate the percent cross-reactivity using the same formula as for the ELISA.[6]

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the progesterone signaling pathway and the workflow of a competitive immunoassay for cross-reactivity assessment.

Caption: Classical genomic and non-genomic progesterone signaling pathways.

Competitive_Immunoassay_Workflow cluster_setup Assay Setup cluster_binding Competitive Binding cluster_detection Detection & Analysis Standards Progesterone Standards Plate Antibody-Coated Plate Standards->Plate Sample Sample (containing Progesterone & this compound Derivative) Sample->Plate Incubation Incubation with Labeled Progesterone Plate->Incubation Competition Competition for Antibody Binding Sites Incubation->Competition Wash Wash to Remove Unbound Components Competition->Wash Substrate Add Substrate Wash->Substrate Signal Signal Generation Substrate->Signal Read Read Signal Signal->Read Analysis Data Analysis & Cross-reactivity Calculation Read->Analysis

References

Unveiling the Discrepancies: A Comparative Guide to the In Vivo and In Vitro Bioactivity of Synthetic Pregnane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the bioactivity of synthetic pregnane compounds in both in vivo and in vitro settings. This guide addresses the critical need for a clearer understanding of how laboratory findings translate to living organisms, a pivotal step in the drug discovery and development pipeline.

Synthetic this compound derivatives are a class of steroids with a wide range of therapeutic applications, including anticancer and hormonal therapies. Their efficacy is often initially assessed through in vitro assays, which provide rapid and cost-effective data on their biological activity at a cellular level. However, the true therapeutic potential of these compounds can only be validated through in vivo studies in living organisms, which account for complex physiological processes such as metabolism, distribution, and excretion. This guide provides a critical comparison of these two essential evaluation methods, supported by experimental data and detailed protocols.

At a Glance: Bioactivity of Synthetic this compound Derivatives

For instance, a study on epoxy- and 20-oxime this compound derivatives demonstrated their cytotoxic effects on prostate cancer cell lines in vitro. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their potency in inhibiting cell proliferation.

Table 1: In Vitro Cytotoxicity of Synthetic this compound Derivatives against Prostate Cancer Cell Lines [1][2]

CompoundCell LineIC50 (µM)
Epoxy-Pregnane Derivative 13 LNCaP (androgen-dependent)15.17
PC-3 (androgen-independent)11.83
20-Oxime this compound Derivative 8 PC-3 (androgen-independent)68.95
4-Azasteroid this compound Derivative 11 LNCaP (androgen-dependent)71.85

While these in vitro results are promising, demonstrating the direct cytotoxic potential of these compounds, corresponding in vivo data on tumor growth inhibition for these specific compounds is not extensively available. However, other studies on different this compound derivatives have shown a positive correlation between in vitro observations and in vivo efficacy. For example, two this compound derivatives that caused total degeneration of trophoblast cells in vitro also induced partial to complete resorption of fetuses in pregnant hamsters in vivo. Conversely, compounds that were ineffective in vitro also showed no efficacy in vivo.

This highlights the importance of in vivo validation. The physiological environment can significantly alter a compound's activity. Factors such as first-pass metabolism in the liver, binding to plasma proteins, and tissue distribution can either reduce or enhance a compound's efficacy compared to the controlled environment of an in vitro assay.

Key Signaling Pathway: The this compound X Receptor (PXR)

Many synthetic this compound compounds exert their effects by interacting with the this compound X Receptor (PXR), a key nuclear receptor primarily expressed in the liver and intestines. PXR acts as a xenobiotic sensor, regulating the expression of genes involved in the metabolism and detoxification of foreign substances, including drugs. The activation of PXR can therefore have significant implications for drug-drug interactions and overall drug efficacy.

PXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Synthetic this compound Compound (Ligand) PXR_inactive Inactive PXR This compound->PXR_inactive PXR_active Active PXR PXR_inactive->PXR_active Ligand Binding HSP90 HSP90 HSP90->PXR_inactive Stabilization PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR Heterodimerization RXR_inactive RXR RXR_inactive->PXR_RXR PXRE PXRE (Promoter Region) PXR_RXR->PXRE Binding PXR_RXR->PXR_RXR_nuc Nuclear Translocation DNA DNA Transcription Gene Transcription PXRE->Transcription mRNA mRNA Transcription->mRNA CYP3A4 CYP3A4 mRNA->CYP3A4 MDR1 MDR1 mRNA->MDR1 Other_genes Other Metabolic Enzymes & Transporters mRNA->Other_genes

Fig. 1: PXR Signaling Pathway Activation by Synthetic Pregnanes.

Experimental Protocols: A Guide for Researchers

To facilitate further research and ensure reproducibility, this guide provides detailed methodologies for key experiments.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., LNCaP or PC-3 prostate cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthetic this compound compounds for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Synthetic This compound Compounds B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Fig. 2: Workflow for the In Vitro MTT Cell Proliferation Assay.
In Vivo Tumor Xenograft Model

This model is crucial for evaluating the anticancer efficacy of compounds in a living organism. It involves the transplantation of human cancer cells into immunocompromised mice.

Protocol:

  • Cell Preparation: Culture human prostate cancer cells (e.g., PC-3) to a sufficient number.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the synthetic this compound compound to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers. The formula Volume = (Length x Width²) / 2 is commonly used.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker expression). Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Xenograft_Model_Workflow A Culture Human Cancer Cells B Inject Cells into Immunodeficient Mice A->B C Monitor Tumor Growth to Palpable Size B->C D Administer Synthetic This compound Compound C->D E Measure Tumor Volume Regularly D->E F Excise and Analyze Tumors Post-Study E->F G Calculate Tumor Growth Inhibition F->G

Fig. 3: Workflow for the In Vivo Tumor Xenograft Model.

Conclusion

This comparative guide underscores the necessity of a multi-faceted approach to evaluating the bioactivity of synthetic this compound compounds. While in vitro assays provide valuable initial screening data, in vivo studies are indispensable for validating therapeutic potential and understanding the complex interplay of pharmacokinetics and pharmacodynamics. The provided data and protocols aim to equip researchers with the necessary tools to navigate the challenges of translating preclinical findings into clinical success.

References

Unraveling the Impact of Steroid Derivatives on Cell Growth: A Comparative Analysis of Pregnane and 19-Nortestosterone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of scientific literature reveals distinct and often contrasting effects of pregnane and 19-nortestosterone derivatives on the growth of various cell lines, particularly in the context of cancer research. These findings, critical for researchers, scientists, and drug development professionals, underscore the nuanced roles these steroid compounds play in cell proliferation, cell cycle regulation, and apoptosis. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Executive Summary

This compound derivatives, which include natural progestogens like progesterone and its synthetic analogs such as medroxyprogesterone acetate (MPA), and 19-nortestosterone derivatives, a class of synthetic progestins including norethisterone (NET) and levonorgestrel (LNG), exhibit divergent effects on cell growth that are highly dependent on the specific compound, its concentration, the cell type, and the hormonal environment.

Generally, 19-nortestosterone derivatives have been observed to be more potent stimulators of cell growth in certain breast cancer cell lines compared to this compound derivatives, often acting through an interaction with the estrogen receptor (ER).[1] Conversely, at different concentrations or in combination with estrogens, both classes of compounds can inhibit cell proliferation.[1][2] The underlying mechanisms for these effects are multifaceted, involving the modulation of cell cycle regulators and the induction of apoptotic pathways.

Comparative Data on Cell Growth

The following tables summarize the quantitative effects of various this compound and 19-nortestosterone derivatives on the proliferation of human breast cancer cell lines, as reported in key studies.

Table 1: Effect of this compound and 19-Nortestosterone Derivatives on T47D-A Cell Growth

Compound ClassDerivativeConcentration (M)Effect on Cell Growth (% of Estradiol-induced growth)Reference
This compound Progesterone (PROG)10⁻⁶~25% stimulation[3]
Medroxyprogesterone Acetate (MPA)10⁻⁶~25% stimulation[3]
19-Nortestosterone Norethisterone (NE)10⁻⁶~100% stimulation[3]
Levonorgestrel (LNG)10⁻⁶~100% stimulation[3]
3-ketodesogestrel (KDG)10⁻⁶~100% stimulation[3]
Gestodene (GES)10⁻⁶~100% stimulation[3]

Table 2: Effect of this compound and 19-Nortestosterone Derivatives on MCF-7 Cell Growth

Compound ClassDerivativeCell Line SubcloneConcentration (M)Effect on Cell GrowthReference
This compound Medroxyprogesterone Acetate (MPA)B and L10⁻⁶Hardly stimulated[1]
M10⁻⁶Statistically significant induction[1]
Progesterone (PROG)M10⁻⁶No significant induction[1]
19-Nortestosterone Norethisterone (NE)B, L, and M≥ 10⁻⁷Growth induction[1]
Gestodene (GES)B, L, and M≥ 10⁻⁷Growth induction[1]
3-ketodesogestrel (KDG)B, L, and M≥ 10⁻⁷Growth induction[1]
Levonorgestrel (LNG)B, L, and M≥ 10⁻⁷Growth induction[1]

Table 3: Inhibitory Effects of Progestogens on Estradiol-Stimulated MCF-7 Cell Proliferation

Compound ClassDerivativeConcentration (M)Inhibition of Cell Proliferation (%)Reference
This compound Progesterone (P)10⁻⁷20%[2]
10⁻⁵40%[2]
Medroxyprogesterone Acetate (MPA)10⁻⁹ - 10⁻⁵20-25%[2]
19-Nortestosterone Norethisterone (NET)10⁻⁹ - 10⁻⁵23-41%[2]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and 19-nortestosterone derivatives on cell growth are rooted in their interactions with various signaling pathways.

Estrogen Receptor (ER) Pathway Interaction

A key finding is that the growth-stimulatory effects of some 19-nortestosterone derivatives in ER-positive breast cancer cells can be mediated through the estrogen receptor.[1] At high concentrations, these compounds can displace estradiol from the ER, leading to receptor activation and subsequent cell proliferation.[1] This interaction can be blocked by antiestrogens, confirming the involvement of the ER pathway.[1]

ER_Pathway 19-Nortestosterone Derivatives and ER Pathway Nortesto 19-Nortestosterone Derivatives ER Estrogen Receptor (ER) Nortesto->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Prolif Cell Proliferation ERE->Prolif Promotes Transcription Antiestrogens Antiestrogens Antiestrogens->ER Blocks Binding

Fig. 1: Interaction of 19-Nortestosterone Derivatives with the Estrogen Receptor Pathway.
Cell Cycle Regulation

Progestins can also exert their effects by modulating the cell cycle. For instance, progesterone has been shown to induce G1 phase arrest in breast cancer cells. This is achieved by up-regulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which in turn inhibit the activity of cyclin/CDK complexes that are essential for cell cycle progression.

Cell_Cycle_Regulation Progestin-Mediated Cell Cycle Arrest Progestins Progestins (e.g., Progesterone) p21 p21 Progestins->p21 Upregulates p27 p27 Progestins->p27 Upregulates CyclinCDK Cyclin/CDK Complexes p21->CyclinCDK Inhibits p27->CyclinCDK Inhibits G1_S_Transition G1/S Phase Transition CyclinCDK->G1_S_Transition Promotes

Fig. 2: Progestin-induced upregulation of p21 and p27 leads to cell cycle arrest.
Induction of Apoptosis

Certain progestins can induce programmed cell death, or apoptosis, in cancer cells. This can occur through various mechanisms, including the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Progesterone has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.

Apoptosis_Pathway Progestin-Induced Apoptosis Progestins Progestins Bax Bax (Pro-apoptotic) Progestins->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Progestins->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes Mitochondrial Permeabilization Bcl2->Mitochondria Inhibits Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Fig. 3: Progestins can induce apoptosis by altering the Bax/Bcl-2 ratio.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Culture
  • Cell Lines: MCF-7 and T47D human breast cancer cell lines are commonly used.

  • Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For hormone-related studies, cells are often cultured in phenol red-free medium with charcoal-stripped FBS to remove endogenous steroids.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or 19-nortestosterone derivatives). Control wells receive the vehicle control.

  • Incubation: Plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific duration. Adherent cells are detached using trypsin, and both adherent and floating cells are collected.

  • Fixation: Cells are washed with PBS and fixed in cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI), a DNA-intercalating agent, and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for cell cycle analysis.

  • Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified using flow cytometry software.

Experimental_Workflow General Experimental Workflow for Cell Growth Analysis cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Cell Culture (MCF-7, T47D) Seeding Cell Seeding (96-well or 6-well plates) Culture->Seeding Treatment Addition of this compound or 19-Nortestosterone Derivatives Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability CellCycle Cell Cycle (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis

Fig. 4: A generalized workflow for studying the effects of steroid derivatives on cell growth.

Conclusion

The comparative analysis of this compound and 19-nortestosterone derivatives reveals a complex landscape of cellular responses. While 19-nortestosterone derivatives can exhibit more potent estrogenic and proliferative effects in certain breast cancer models, both classes of compounds possess the ability to inhibit cell growth and induce apoptosis, often in a context-dependent manner. A thorough understanding of their distinct mechanisms of action is paramount for the development of targeted and effective therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the intricate roles of these steroid derivatives in regulating cell growth.

References

A Structural Showdown: Comparing Pregnane Ligands for the Pregnane X Receptor (PXR)

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of pregnane-based ligands for the this compound X Receptor (PXR), offering a comparative analysis of their binding affinities and activation potentials. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of PXR-ligand interactions.

The this compound X Receptor (PXR), a member of the nuclear receptor superfamily, serves as a master regulator of xenobiotic metabolism.[1][2][3] Its activation by a wide array of structurally diverse compounds, including endogenous pregnanes and synthetic drugs, triggers the transcription of genes encoding drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4).[1][3][4] This promiscuous ligand-binding ability is attributed to a large and flexible ligand-binding domain (LBD).[5][6] Understanding the structural determinants of ligand binding and subsequent receptor activation is paramount for predicting drug-drug interactions and designing novel therapeutics.

PXR Signaling Pathway: A Ligand-Activated Cascade

In its inactive state, PXR resides in the cytoplasm complexed with heat shock proteins.[4] Upon ligand binding, a conformational change releases PXR, allowing it to translocate to the nucleus. There, it forms a heterodimer with the retinoid X receptor (RXR).[2][4] This PXR-RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.[2][7]

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis C1 Culture HepG2 cells stably transfected with PXR and a CYP3A4-luciferase reporter T1 Plate cells in 96-well plates C1->T1 T2 Treat cells with test compounds or controls T1->T2 T3 Incubate for 24 hours T2->T3 D1 Lyse cells T3->D1 D2 Add luciferase substrate D1->D2 D3 Measure luminescence D2->D3 A1 Calculate fold activation relative to vehicle control D3->A1 A2 Determine EC50 values A1->A2 TRFRET_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis R1 Prepare assay buffer RX1 Add all components to a 384-well plate R1->RX1 R2 Prepare GST-PXR-LBD (donor) and fluorescently labeled co-activator peptide (acceptor) R2->RX1 R3 Prepare test compounds R3->RX1 RX2 Incubate at room temperature RX1->RX2 D1 Excite donor fluorophore RX2->D1 D2 Measure emission from both donor and acceptor fluorophores D1->D2 A1 Calculate TR-FRET ratio D2->A1 A2 Determine EC50 or IC50 values A1->A2

References

Evaluating the Off-Target Effects of Novel Pregnane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel pregnane derivatives as therapeutic agents holds significant promise, leveraging a steroid scaffold that is central to numerous physiological processes. However, the structural similarity of these derivatives to endogenous hormones necessitates a thorough evaluation of their off-target effects to ensure safety and efficacy. This guide provides a comparative analysis of the off-target profiles of recently developed this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug development decisions.

Introduction to Off-Target Effects of this compound Derivatives

This compound derivatives are frequently designed to target specific nuclear receptors or enzymes involved in steroid metabolism. However, due to the conserved nature of steroid binding pockets, these novel compounds can inadvertently interact with other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone receptor (PR), leading to unintended physiological responses. Furthermore, interactions with other targets, like the this compound X receptor (PXR), can lead to drug-drug interactions by altering the metabolism of other xenobiotics. A primary concern in the early stages of drug development is cytotoxicity, the degree to which a compound is toxic to cells.

This guide focuses on two key aspects of off-target effects: cytotoxicity against various cell lines and binding affinity to off-target receptors.

Comparative Analysis of Cytotoxicity

A common initial screening for off-target effects involves assessing the general cytotoxicity of novel compounds against a panel of human cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

Below is a summary of the cytotoxic activities of several novel this compound derivatives from recent studies.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Epoxy/Oxime Pregnanes Compound 13 (1,2-Epoxy)LNCaP (Prostate Cancer)15.17[1]
Compound 13 (1,2-Epoxy)PC-3 (Prostate Cancer)11.83[1]
Compound 11 (4-Aza-20-oxime)LNCaP (Prostate Cancer)71.85[1]
Compound 8 (20-Hydroxyimino)PC-3 (Prostate Cancer)68.95[1]
This compound Steroids from Aglaia pachyphylla Pachylenone A (1)MCF-7 (Breast Cancer)768.73[2][3][4]
20β-hydroxy-5αH-pregnan-3-one (6)MCF-7 (Breast Cancer)568.76[2][3][4]
Aglaiasterol B (8)MCF-7 (Breast Cancer)228[2][3][4]
This compound Steroids from Melia Azedarach 17-ethylene-3,4-dihydroxy-14-methyl-18-norandrostene-16-one (1)T47D (Breast Cancer)172.9 (µg/mL)[5]
17-ethylene-3,4-dihydroxy-5-pregnene-16-one (2)T47D (Breast Cancer)62.2 (µg/mL)[5]

Off-Target Receptor Binding

Beyond general cytotoxicity, understanding the specific molecular off-targets is crucial. This often involves screening the compounds against a panel of receptors to determine their binding affinity. A higher relative binding affinity (RBA) to an off-target receptor indicates a greater potential for unintended effects.

A study on four novel this compound derivatives with bulky ester side chains at C-3 investigated their binding affinity for the androgen receptor (AR). These compounds were designed with antiandrogenic activity in mind, making AR binding an on-target effect, but this data serves as a valuable example of comparative binding analysis.[6]

CompoundlogPRelative Binding Affinity (RBA) for AR (%)
9a 2.922.85
9c 3.75>100
9d 4.17>100

Data from a study on this compound derivatives' binding to the androgen receptor from rat prostate cytosol, using labeled mibolerone as the ligand.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are protocols for the key assays mentioned in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8][9][11] The concentration of the formazan, which is determined by measuring the absorbance, is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

  • Compound Treatment: The following day, treat the cells with various concentrations of the novel this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow start Seed cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Add this compound derivatives (various concentrations) incubate_treatment Incubate for 24-72 hours treat->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 3-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance (570 nm) calculate Calculate % viability and IC50 value read->calculate

MTT Cytotoxicity Assay Workflow
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Receptor Binding Assay

TR-FRET assays are a common method for quantifying ligand-receptor binding in a high-throughput format.[12][13][14][15][16]

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., terbium) and an acceptor fluorophore. In a competitive binding assay, a fluorescently labeled ligand (tracer) binds to the receptor, bringing the donor and acceptor into proximity and generating a FRET signal. When an unlabeled test compound (the this compound derivative) competes with the tracer for binding to the receptor, the FRET signal decreases in a concentration-dependent manner. The use of a time-resolved fluorescence donor minimizes background interference.[12]

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the target receptor (e.g., a GST-tagged ligand-binding domain), a terbium-labeled antibody against the tag, a fluorescently labeled ligand (tracer), and the test compounds at various concentrations.[13]

  • Assay Plate Setup: In a low-volume, black 384-well plate, add the test compounds, the receptor, the terbium-labeled antibody, and the fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 2-6 hours), protected from light.[13]

  • Fluorescence Reading: Measure the fluorescent emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor) using a TR-FRET-compatible plate reader. The reading is performed after a time delay to reduce background fluorescence.[13]

  • Data Analysis: Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission. Plot the ratio against the log of the test compound concentration to generate a competition curve and determine the IC50 value.[14]

TR_FRET_Binding_Assay TR-FRET Competitive Binding Assay Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Receptor1 Receptor Tracer1 Fluorescent Tracer (Acceptor) Receptor1->Tracer1 Binding Antibody1 Tb-Antibody (Donor) Receptor1->Antibody1 Binding FRET_Signal High TR-FRET Signal Tracer1->FRET_Signal Emission (520 nm) Antibody1->Tracer1 FRET Receptor2 Receptor Inhibitor This compound Derivative (Inhibitor) Receptor2->Inhibitor Binding Antibody2 Tb-Antibody (Donor) Receptor2->Antibody2 Binding Tracer2 Fluorescent Tracer (Acceptor) No_FRET_Signal Low TR-FRET Signal Antibody2->No_FRET_Signal Emission (495 nm) Excitation1 Excitation (340 nm) Excitation1->Antibody1 Energy Excitation2 Excitation (340 nm) Excitation2->Antibody2 Energy

TR-FRET Competitive Binding Assay Principle

Conclusion

The evaluation of off-target effects is a critical step in the preclinical development of novel this compound derivatives. This guide provides a framework for comparing these compounds based on their cytotoxicity and receptor binding profiles. The presented data highlights the variability in off-target effects among different structural classes of this compound derivatives. For a comprehensive risk assessment, it is recommended to screen novel compounds against a broad panel of relevant off-targets, including nuclear receptors and key metabolic enzymes, early in the drug discovery process. The detailed experimental protocols and workflow diagrams provided herein serve as a resource for researchers to design and execute these crucial studies.

References

Cross-Species Comparison of Pregnane X Receptor (PXR) Activation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pregnane X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine, functions as a crucial xenosensor, regulating the metabolism and disposition of a wide array of foreign chemicals, including drugs, environmental pollutants, and dietary constituents. Activation of PXR leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4). However, significant species-specific differences exist in PXR ligand recognition and activation, posing a considerable challenge in the extrapolation of preclinical animal data to human clinical outcomes. This guide provides a comparative overview of PXR activation across various species, supported by quantitative data and detailed experimental protocols to aid in drug development and toxicological research.

Data Presentation: Quantitative Comparison of PXR Agonists

The following tables summarize the half-maximal effective concentrations (EC50) of various compounds for PXR activation across different species. These values, derived from in vitro reporter gene assays, highlight the considerable variability in ligand potency among species.

Table 1: EC50 Values (µM) of Common PXR Activators in Human, Mouse, and Rat

CompoundHuman PXRMouse PXRRat PXR
Rifampicin0.44[1], ~3.8[2]Inactive/Weak[3]Weak activator[4]
Pregnenolone-16α-carbonitrile (PCN)Weak activator[4]Strong activator[5]Strong activator[4]
Clotrimazole1.0[1]--
SR128130.16[1]--
DexamethasoneNo effect[1]Activator[6]Activator[6]
Felodipine~1.0[2]--
Amlodipine~2.5[2]--
Manidipine~6.5[2]--
Econazole nitrate12[1]--

Table 2: Comparative EC50 Values (µM) of Selected Ligands Across Multiple Species

CompoundHuman PXRMonkey PXRDog PXRRat PXRMouse PXR
T09013170.040.005Partial AgonistFull AgonistFull Agonist
SR12813Partial AgonistPartial AgonistPartial AgonistWeak Agonist-
HyperforinPartial AgonistPartial AgonistFull Agonist-Partial Agonist
RifampicinPartial AgonistPartial AgonistPartial AgonistWeak AgonistWeak Agonist
DexamethasoneWeak/InactivePartial AgonistWeak/InactiveFull AgonistFull Agonist
PCNWeak/InactiveWeak/InactiveWeak/InactiveFull AgonistFull Agonist

Data in Table 2 is adapted from a study by INDIGO Biosciences, Inc. and categorizes agonists based on efficacy and potency.[6]

Experimental Protocols

Accurate assessment of PXR activation is fundamental to understanding species-specific responses. Below are detailed methodologies for two commonly employed in vitro assays.

PXR Reporter Gene Assay

This assay measures the ability of a test compound to activate PXR, leading to the expression of a reporter gene (e.g., luciferase).

Materials:

  • HEK293T or HepG2 cells

  • Expression plasmid for the PXR of the desired species (e.g., human, mouse, rat)

  • Reporter plasmid containing a PXR-responsive element (PXRE) upstream of a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and supplements

  • Test compounds and reference agonist (e.g., rifampicin for human PXR)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 250,000–300,000 cells/mL (100 µL/well) and incubate for at least 20 hours at 37°C and 5% CO2.[7]

  • Transient Transfection:

    • Prepare a plasmid mixture containing the PXR expression vector and the PXRE-luciferase reporter vector.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

    • Combine the plasmid mixture and the diluted transfection reagent and incubate for 25 minutes at room temperature to allow complex formation.[7]

    • Replace the cell culture medium with 100 µL/well of transfection medium.

    • Add 20 µL/well of the plasmid-transfection reagent complex to the cells.

    • Incubate the cells for 4.5–5 hours at 37°C and 5% CO2.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference agonist in the appropriate cell culture medium.

    • After the transfection incubation, aspirate the transfection medium and replace it with 50 µL of the respective test compound solutions.[7]

    • Include a vehicle control (e.g., DMSO) on each plate.

    • Incubate the cells for 22-24 hours.[8]

  • Luciferase Assay:

    • After incubation, aspirate the medium containing the test compounds.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate-reading luminometer.[8]

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell viability.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration and determine the EC50 value using a suitable nonlinear regression model.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct binding of a ligand to the PXR ligand-binding domain (LBD).

Materials:

  • Purified, recombinant PXR-LBD of the desired species, typically tagged (e.g., GST-tag).

  • Terbium (Tb)-labeled antibody specific for the tag on the PXR-LBD (donor fluorophore).

  • Fluorescently labeled PXR ligand (tracer, acceptor fluorophore).

  • Test compounds.

  • Assay buffer.

  • 384-well low-volume plates.

  • TR-FRET compatible plate reader.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the PXR-LBD and the Tb-labeled antibody in the assay buffer.

    • Prepare a solution of the fluorescent tracer in the assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure (based on LanthaScreen™ TR-FRET PXR Competitive Binding Assay):

    • Add 10 µL of the PXR-LBD/Tb-antibody solution to each well of a 384-well plate.[9]

    • Add the test compounds at various concentrations.

    • Add 10 µL of the fluorescent tracer solution to initiate the binding reaction.[9]

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to reach binding equilibrium.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the terbium donor at ~340 nm and measure the emission from both the terbium donor (~490 nm) and the fluorescein acceptor (~520 nm).[9][10]

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 490 nm).

    • The binding of the test compound will displace the fluorescent tracer, leading to a decrease in the TR-FRET signal (emission ratio).

    • Plot the emission ratio against the compound concentration and determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to PXR activation.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR PXR_Ligand PXR-Ligand PXR->PXR_Ligand RXR RXR PXR_RXR_Ligand PXR-RXR-Ligand Heterodimer RXR->PXR_RXR_Ligand Ligand Ligand (Xenobiotic) Ligand->PXR Binding PXR_Ligand->PXR_RXR_Ligand Heterodimerization with RXR & Translocation PXRE PXRE (DNA Response Element) PXR_RXR_Ligand->PXRE Binding Target_Gene Target Gene (e.g., CYP3A4) PXRE->Target_Gene Activation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (Metabolizing Enzyme) mRNA->Protein Translation PXR_Reporter_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 seed_cells Seed Cells in 96-well plate transfect Transfect with PXR & Reporter Plasmids seed_cells->transfect incubate1 Incubate (4-5 hours) transfect->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate (22-24 hours) treat->incubate2 lyse Lyse Cells incubate2->lyse add_substrate Add Luciferase Substrate lyse->add_substrate read Read Luminescence add_substrate->read analyze Analyze Data (Calculate EC50) read->analyze

References

Comparative Efficacy of Pregnane Neurosteroids and Progesterone in GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of pregnane neurosteroids and their precursor, progesterone, on the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the distinct pharmacological profiles of these compounds.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is allosterically modulated by a variety of endogenous and exogenous compounds, including a class of neurosteroids derived from progesterone. Progesterone itself exhibits minimal direct activity on the GABA-A receptor; its primary role is that of a metabolic precursor to more potent modulators.[1][2] The most notable of these are the 3α-hydroxy-A-ring-reduced this compound steroids, such as allopregnanolone and its stereoisomer pregnanolone. These metabolites are powerful positive allosteric modulators of the GABA-A receptor, enhancing the receptor's response to GABA and thereby increasing inhibitory tone.[3][4] This guide will delineate the comparative effects of these key this compound neurosteroids and progesterone, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison of Modulatory Effects

The following table summarizes the key quantitative parameters describing the interaction of progesterone and its principal neurosteroid metabolites with the GABA-A receptor. The data highlights the significant difference in potency and efficacy between the precursor hormone and its reduced metabolites.

CompoundAction on GABA-A ReceptorPotency (EC50)Efficacy (Imax)Receptor Subtype Preference
Progesterone Negligible direct modulation; primarily a metabolic precursor.[1][2]> 10 µMNot applicableNot applicable
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) Potent positive allosteric modulator; direct channel gating at high concentrations.[3]~10-100 nM for potentiation of GABA-evoked currents.[5][6]Significant potentiation of GABA-mediated currents.High potency at δ-subunit containing extrasynaptic receptors.[7][8]
Pregnanolone (3α-hydroxy-5β-pregnan-20-one) Positive allosteric modulator.Generally less potent than the 5α-isomer, allopregnanolone.[7]Potentiates GABA-mediated currents.Similar to allopregnanolone.
Epi-allopregnanolone (3β-hydroxy-5α-pregnan-20-one) Negative allosteric modulator/antagonist.[7]Micromolar rangeInhibits GABA-A receptor currents.Binds to intrasubunit sites.[9]

Mandatory Visualization

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate the metabolic conversion of progesterone, the mechanism of GABA-A receptor modulation by its active metabolites, and a typical workflow for a key experimental technique.

progesterone Progesterone dihydroprogesterone 5α-Dihydroprogesterone progesterone->dihydroprogesterone 5α-reductase pregnanolone Pregnanolone (Modulator) progesterone->pregnanolone 5β-reductase, 3α-HSD allopregnanolone Allopregnanolone (Potent Modulator) dihydroprogesterone->allopregnanolone 3α-hydroxysteroid dehydrogenase epiallopregnanolone Epi-allopregnanolone (Antagonist) dihydroprogesterone->epiallopregnanolone 3β-hydroxysteroid dehydrogenase

Caption: Metabolic pathway of progesterone to its neuroactive this compound derivatives.

cluster_receptor GABA-A Receptor gaba_receptor GABA-A Receptor (Ligand-gated Cl- channel) cl_ion Cl- Influx gaba_receptor->cl_ion Opens channel binding_site Allosteric Binding Site binding_site->gaba_receptor Enhances GABA efficacy This compound This compound Neurosteroid (e.g., Allopregnanolone) This compound->binding_site Binds to gaba GABA gaba->gaba_receptor Binds to hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_ion->hyperpolarization Leads to start Start: Cell Preparation (e.g., HEK293 cells expressing GABA-A R) patch Establish Whole-Cell Patch Clamp Configuration start->patch gaba_app Apply GABA (Control Response) patch->gaba_app record Record Membrane Current gaba_app->record wash Washout steroid_app Apply this compound Steroid + GABA wash->steroid_app steroid_app->record record->wash analyze Data Analysis (Measure potentiation, EC50, Imax) record->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of Pregnane Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of pregnane compounds, a class of steroid hormones, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of biologically active substances into the environment. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a laboratory setting.

Data Presentation: Key Properties and Disposal Considerations

While specific properties can vary between different this compound derivatives, the following table summarizes key data relevant to the disposal of two example compounds, 21-Hydroxypregnenolone and Pregnenolone Sulfate, and provides general considerations for the this compound class.

Property21-HydroxypregnenolonePregnenolone SulfateGeneral this compound Compounds
Physical State Solid, powder.[1]SolidTypically solid at room temperature.
Appearance Off-white.[1]Varies, often white to off-white crystalline powder.
Incompatibilities Strong oxidizing agents.[1]Generally incompatible with strong oxidizing agents.
Aquatic Hazard Harmful to aquatic life.[1]Not generally classified as hazardous, but institutional verification is required.[2]While individual compounds may show low toxicity, mixtures can have environmental effects. As a precaution, avoid drain disposal.
EPA Hazardous Waste Classification Not typically P-listed.Not typically P-listed.[2]This compound compounds are not commonly found on the EPA's P-list of acute hazardous wastes. However, always consult the Safety Data Sheet (SDS) and local regulations.

Procedural Guidance: Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This is a general guideline and should always be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Safety glasses with side shields.[1]

    • A lab coat.[1]

    • Chemical-resistant gloves (e.g., nitrile rubber).[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound compounds in a separate, sealed, and labeled hazardous waste container.[1]

    • Store the liquid waste container in a designated satellite accumulation area, preferably within a fume hood to manage potential vapors.[1]

  • Contaminated Sharps:

    • Dispose of any sharps (e.g., needles, broken glass) contaminated with this compound compounds in a designated, puncture-resistant sharps container labeled as hazardous waste.

3. Container Labeling and Management:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Harmful to aquatic life").

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated and secure satellite accumulation area at or near the point of generation.

  • Do not mix incompatible waste streams.

4. Decontamination of Glassware:

  • For reusable glassware, the initial rinseate must be collected and disposed of as hazardous chemical waste.[1]

  • Subsequent rinses may be disposable down the drain with copious amounts of water, but this must be confirmed with your institution's EHS office.[1]

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Waste will be transported off-site by a licensed hazardous waste management company for appropriate treatment and disposal, which may include incineration.

Mandatory Visualizations

The following diagrams illustrate the decision-making process for waste segregation and the overall workflow for the proper disposal of this compound compounds.

PregnaneWasteSegregation Start This compound Waste Generated Decision What is the physical state? Start->Decision Solid_Waste Solid Waste (powder, contaminated consumables) Decision->Solid_Waste Solid Liquid_Waste Liquid Waste (solutions) Decision->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps Decision->Sharps_Waste Sharp Solid_Container Collect in Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Collect in Labeled Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container

Caption: Decision tree for the segregation of this compound waste.

PregnaneDisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Waste Management A 1. Wear Appropriate PPE B 2. Segregate Waste (Solid, Liquid, Sharps) A->B C 3. Collect in Labeled, Closed Containers B->C D 4. Store in Satellite Accumulation Area C->D E 5. Request Waste Pickup from EHS D->E Handover F 6. Transport by Licensed Waste Vendor E->F G 7. Final Disposal (e.g., Incineration) F->G

Caption: Overall workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pregnane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Pregnane, a steroid hormone precursor. Adherence to these protocols is critical for minimizing exposure risks and ensuring compliant waste management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. Due to its hormonal nature, it is also prudent to treat it as a potential reproductive hazard[2][3]. Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required PPE:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator may be required based on a risk assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and contamination.

  • Preparation and Engineering Controls :

    • Always handle solid this compound within a certified chemical fume hood to control airborne particles[2].

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Prepare all required equipment (e.g., spatulas, weighing paper, glassware) and label them clearly.

  • Weighing and Aliquoting :

    • Use a dedicated, clean spatula for transferring solid this compound.

    • Weigh the desired amount on analytical balances inside the fume hood.

    • If creating solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Experimental Use :

    • Keep all containers with this compound sealed when not in use.

    • Conduct all experimental procedures involving this compound within the fume hood.

    • Avoid eating, drinking, or applying cosmetics in the laboratory to prevent ingestion of the compound[4].

  • Decontamination :

    • After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual this compound.

    • Thoroughly wash hands with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation :

    • Solid Waste : Collect all solid waste contaminated with this compound (e.g., used gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container[5].

    • Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container[5].

    • Sharps : Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.

  • Container Management :

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Final Disposal :

    • All waste contaminated with this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow and Safety Logic

To provide a clear visual guide, the following diagrams illustrate the key workflows for handling this compound safely.

Handling_Pregnane_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood Ensure safety controls weigh Weigh this compound prep_fume_hood->weigh Proceed to handling experiment Conduct Experiment weigh->experiment Use in experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-experiment cleanup segregate_waste Segregate Waste decontaminate->segregate_waste Prepare for disposal dispose Dispose via EHS segregate_waste->dispose Final disposal step

Caption: Workflow for safely handling this compound from preparation to disposal.

Pregnane_Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_final Final Disposal solid_waste Solid Waste (Gloves, Tips) solid_container Hazardous Solid Waste Bin solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Hazardous Liquid Waste Bottle liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Sharps Container sharps_waste->sharps_container ehs_pickup EHS Pickup & Disposal solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Logical flow for the segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregnane
Reactant of Route 2
Pregnane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。